4-methoxy PV8 (hydrochloride)
Description
Properties
Molecular Formula |
C18H27NO2 · HCl |
|---|---|
Molecular Weight |
325.9 |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-4-5-8-17(19-13-6-7-14-19)18(20)15-9-11-16(21-2)12-10-15;/h9-12,17H,3-8,13-14H2,1-2H3;1H |
InChI Key |
HIEYLOVQAMNISJ-UHFFFAOYSA-N |
SMILES |
O=C(C(CCCCC)N1CCCC1)C2=CC=C(OC)C=C2.Cl |
Synonyms |
4-MeO-PV8; p-MeO-PV8; 4-methoxy PHPP |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 4-Methoxy PV8 (Hydrochloride)
[1]
Executive Summary
4-Methoxy PV8 (4-MeO-PV8; 4-MeO-PHPP) is a synthetic substituted cathinone derivative structurally related to
Key Characteristic: The presence of a para-methoxy group on the phenyl ring distinguishes it from PV8, altering its metabolic fate and potentially its potency at monoamine transporters.[1]
Chemical Identity & Physicochemical Properties[3][4][5]
4-Methoxy PV8 is formally classified as a pyrrolidinophenone. It consists of a phenethylamine core modified with a ketone group at the beta position (cathinone), a pyrrolidine ring at the nitrogen, a heptyl chain (total length including carbonyl), and a methoxy substitution at the para position of the phenyl ring.[1]
Table 1: Physicochemical Data Profile
| Property | Specification |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride |
| Common Names | 4-MeO-PV8, p-MeO-PV8, 4-Methoxy-PHPP, 4-MeO- |
| CAS Number | 2749302-60-9 (HCl salt), 5537-19-9 (Generic/Base ref) |
| Molecular Formula | C |
| Formula Weight | 325.9 g/mol (HCl salt); 289.4 g/mol (Free base) |
| Physical State | Crystalline solid (typically white to off-white) |
| Solubility | DMF (~10 mg/mL), DMSO (~10 mg/mL), Ethanol (~25 mg/mL), PBS pH 7.2 (~2 mg/mL) |
| UV | 225, 291 nm |
| Stability |
Structural Visualization[2]
The following diagram illustrates the chemical structure of 4-Methoxy PV8, highlighting the para-methoxy moiety and the heptyl side chain which dictates its lipophilicity.
Synthesis & Manufacturing
The synthesis of 4-Methoxy PV8 typically follows the standard protocol for alpha-pyrrolidinophenones, utilizing a Friedel-Crafts acylation followed by alpha-bromination and nucleophilic substitution.
Synthetic Protocol
Precursors: Anisole (Methoxybenzene), Heptanoyl Chloride, Bromine, Pyrrolidine.[1]
-
Friedel-Crafts Acylation:
-
Reagents: Anisole + Heptanoyl Chloride + AlCl
(Catalyst). -
Process: The electrophilic acyl substitution attaches the heptanoyl group to the para position of the anisole ring (due to the methoxy group's ortho/para directing nature, steric hindrance favors para).[1]
-
Intermediate: 1-(4-methoxyphenyl)heptan-1-one (4-Methoxyheptanophenone).
-
-
Alpha-Bromination:
-
Reagents: 4-Methoxyheptanophenone + Br
(in glacial acetic acid or HBr). -
Process: Halogenation at the alpha-carbon (C2).
-
Intermediate: 2-bromo-1-(4-methoxyphenyl)heptan-1-one.
-
-
Amination (Nucleophilic Substitution):
Analytical Characterization
Accurate identification of 4-Methoxy PV8 requires differentiating it from its regioisomers (e.g., 3-methoxy analogs) and chain-length homologs (e.g., 4-MeO-PVP).
Mass Spectrometry (GC-MS)
Under Electron Ionization (EI, 70 eV), synthetic cathinones undergo predictable fragmentation, primarily via alpha-cleavage .[1]
-
Base Peak (m/z 154): The dominant ion results from the cleavage of the bond between the alpha-carbon and the carbonyl carbon.[1]
-
Structure: Immonium ion
. -
Note: This fragment (m/z 154) is identical to the base peak of PV8, as the modification (methoxy group) is on the benzoyl fragment which is lost.[1]
-
-
Minor Peak (m/z 135): The 4-methoxybenzoyl cation
. This distinguishes 4-MeO-PV8 from PV8 (which would show m/z 105 for the benzoyl cation). -
Molecular Ion (m/z 289): Often weak or absent in EI spectra due to rapid fragmentation.
NMR Spectroscopy[2][8]
-
H NMR (CDCl
):-
Methoxy: Singlet at
~3.8 ppm (3H). -
Aromatic: Two doublets (AA'BB' system) at
~6.9 and 7.9 ppm, characteristic of para-substitution. -
Alpha-H: Triplet/Multiplet at
~3.6-4.0 ppm. -
Alkyl Chain: Multiplets for methylene protons; terminal methyl triplet at
~0.88 ppm.[1]
-
Pharmacology & Toxicology
Mechanism of Action
4-Methoxy PV8 functions as a potent monoamine transporter inhibitor .
-
DAT/NET Inhibition: Like
-PVP and MDPV, it blocks the reuptake of dopamine (DAT) and norepinephrine (NET), leading to elevated extracellular levels of these neurotransmitters. -
Selectivity: The pyrrolidine ring typically confers high selectivity for DAT over SERT (serotonin transporter), although the 4-methoxy group (similar to 4-MeO-PVP) may slightly increase serotonergic affinity compared to the unsubstituted parent.
Metabolic Fate
Metabolism is a critical factor in forensic detection.[1] Based on studies of PV8 and 4-MeO-PVP, the primary metabolic pathways include:
-
O-Demethylation: Conversion of the methoxy group to a hydroxyl group (forming 4-OH-PV8).
-
Hydroxylation: Oxidation of the alkyl side chain or pyrrolidine ring.[1]
-
Ketone Reduction: Reduction of the beta-ketone to an alcohol.[1]
-
Glucuronidation: Phase II conjugation of the hydroxylated metabolites.[1]
Toxicological Profile[4][5][7][8][9]
-
Acute Toxicity: Cases of fatal intoxication have been reported.[1][5][6][7][8] In one documented case, femoral blood concentrations of 4-MeO-PV8 were 2.69 µg/mL , often in combination with other substances (polydrug use).[1]
-
Clinical Toxidrome: Sympathomimetic toxicity—tachycardia, hypertension, agitation, hyperthermia, hallucinations, and potential cardiac arrest.[1]
-
Route of Administration: Insufflation, intravenous injection, or oral ingestion.[1]
Safety & Regulatory Status
Laboratory Safety
-
Handling: 4-Methoxy PV8 is a potent bioactive compound. Use Class II Biosafety Cabinet or chemical fume hood.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store at -20°C, protected from light and moisture.
Legal Status
-
United States: Not explicitly listed in the CSA, but likely prosecuted under the Federal Analogue Act as an analogue of PV8 (Schedule I) or
-PVP (Schedule I) if intended for human consumption.[1] -
International: Controlled in China (since Oct 2015), Japan , and the United Kingdom (Class B under the Misuse of Drugs Act/Psychoactive Substances Act).[1]
References
-
Uchiyama, N., et al. (2013).[1] Chemical analysis of a benzofuran derivative, 2-(2-ethylaminopropyl)benzofuran (2-EAPB), and other new psychoactive substances. Forensic Toxicology.
-
Adamowicz, P., & Tokarczyk, B. (2016).[1] Simple and rapid screening procedure for 143 new psychoactive substances by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis.
-
Kikura-Hanajiri, R., et al. (2014).[1] Changes in the prevalence of new psychoactive substances before and after the scheduling of these substances in Japan. Forensic Toxicology.
-
Hasegawa, K., et al. (2015).[1] A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9.[1][7] Legal Medicine. Retrieved from [Link]
-
US Drug Enforcement Administration (DEA). (2023).[1] Controlled Substances - Alphabetical Order. Retrieved from [Link]
Sources
- 1. List of Schedule I controlled substances (U.S.) - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. mzCloud – 4 Methoxy PV8 [mzcloud.org]
- 4. researchgate.net [researchgate.net]
- 5. A fatal poisoning case by intravenous injection of "bath salts" containing acetyl fentanyl and 4-methoxy PV8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatal 4-MEC Intoxication: Case Report and Review of Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A two fatal cases of poisoning involving new cathinone derivative PV8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 4-Methoxy PV8 Mechanism of Action
The following technical guide details the mechanism of action, pharmacodynamics, and metabolic fate of 4-Methoxy PV8 (4-MeO-
Compound Class: Substituted Cathinone / Pyrrolidinophenone
IUPAC Name: 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
Common Aliases: 4-MeO-PV8, 4-methoxy-
Part 1: Executive Summary & Chemical Architecture[1]
4-Methoxy PV8 is a synthetic stimulant belonging to the pyrrolidinophenone subclass of cathinones.[1] It is the para-methoxy derivative of PV8 (
Unlike simple amphetamines which act as substrate-releasers, pyrrolidinophenones like 4-Methoxy PV8 function primarily as Non-Competitive Reuptake Inhibitors .[1] The bulky pyrrolidine ring sterically hinders the molecule from being translocated into the presynaptic neuron, effectively "jamming" the transporter in an outward-facing conformation.
Structural Determinants of Activity
The molecule's activity is governed by three structural domains:
-
The Aryl Core (4-Methoxy Phenyl): The addition of the electron-donating methoxy group at the para position generally decreases potency at the Dopamine Transporter (DAT) compared to the unsubstituted parent (PV8) or the methyl analog (pyrovalerone).[1] However, it introduces a metabolic liability (O-demethylation) and alters SERT affinity.[1]
-
The Nitrogenous Head (Pyrrolidine Ring): This tertiary amine structure confers high selectivity for the DAT and Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT), although the 4-methoxy group slightly erodes this selectivity compared to PV8.
-
The
-Alkyl Tail (Pentyl Chain): PV8 possesses a pentyl side chain (heptanophenone backbone).[1] SAR data indicates that extending the chain beyond propyl ( -PVP) to pentyl (PV8) maintains DAT affinity but begins to introduce steric penalties that can lower overall potency.[1]
Part 2: Pharmacodynamics (Mechanism of Action)
Primary Target: Monoamine Transporter Inhibition
4-Methoxy PV8 operates by binding to the extracellular vestibule of monoamine transporters.[1]
-
Dopamine Transporter (DAT): Primary target.[1] The compound binds to the DAT, preventing the reuptake of dopamine from the synaptic cleft. This leads to a rapid accumulation of extracellular dopamine, driving psychostimulant effects.
-
Norepinephrine Transporter (NET): High-affinity blockade.[1][2] Increases noradrenergic signaling, contributing to sympathomimetic toxicity (tachycardia, hypertension).
-
Serotonin Transporter (SERT): Negligible to low affinity.[1][3][4] While the 4-methoxy group typically enhances SERT affinity in cathinones (e.g., Methedrone vs. Methcathinone), the bulky pyrrolidine ring and long pentyl chain of 4-Methoxy PV8 override this, keeping SERT activity significantly lower than DAT/NET activity.
The "Blocker" vs. "Releaser" Distinction
A critical mechanistic distinction must be made:
-
Substrates (e.g., Amphetamine): Enter the neuron via DAT, displace VMAT2 vesicular pools, and reverse the transporter (Efflux).
-
Blockers (e.g., 4-Methoxy PV8): Do not enter the neuron.[1] They stabilize the transporter in an occluded or outward-facing state.[1]
-
Evidence: SAR studies on pyrrolidinophenones consistently show a lack of release in synaptosomal assays, distinguishing them from their non-ring-constrained counterparts.[1]
-
Quantitative Data Summary (Inferred from SAR)
Note: Specific Ki values for 4-MeO-PV8 are rare in public literature. The values below are extrapolated from the parent PV8 and the direct analog 4-MeO-
| Target | Predicted Affinity ( | Mechanism | Functional Outcome |
| hDAT | 50 – 150 nM | Inhibition | Euphoria, Hyperlocomotion, Psychosis |
| hNET | 30 – 100 nM | Inhibition | Hypertension, Tachycardia, Vasoconstriction |
| hSERT | > 5,000 nM | Weak Inhibition | Low risk of Serotonin Syndrome (unlike MDMA) |
| Potency Ratio | DAT > NET >>> SERT | -- | High Stimulant / Low Empathogen profile |
Analyst Note: The addition of the 4-methoxy group to the
-PVP scaffold was shown to decrease DAT affinity by approximately 6-10 fold (Eshleman et al., 2017).[1][2] A similar reduction is expected for 4-Methoxy PV8 relative to PV8.[1]
Part 3: Visualization of Signaling Pathways
Diagram 1: Synaptic Mechanism of Action
This diagram illustrates the blockade of DAT/NET and the exclusion of the molecule from the presynaptic terminal due to steric hindrance.
Caption: 4-Methoxy PV8 acts as a pure uptake inhibitor.[1] It binds DAT but is not translocated, preventing cytosolic dopamine release.
Part 4: Metabolic Fate & Toxicology[1]
Understanding the metabolism of 4-Methoxy PV8 is critical for forensic identification, as the parent compound may be rapidly degraded.[1]
Primary Metabolic Pathways[1][5][6]
-
O-Demethylation: The 4-methoxy group is a primary target for Cytochrome P450 enzymes (likely CYP2D6), converting the drug to 4-hydroxy-PV8 .[1] This is a key differentiator from unsubstituted PV8.[1]
-
Ketone Reduction: The
-ketone group is reduced to an alcohol, forming the corresponding amino-alcohol metabolite.[1] -
Oxidative Deamination: Degradation of the pyrrolidine ring (less common than the above).[1]
Diagram 2: Metabolic Pathway
Caption: The metabolic clearance of 4-Methoxy PV8 involves Phase I functionalization followed by Phase II conjugation.[1]
Part 5: Experimental Protocols (Self-Validating)
To verify the mechanism described above, the following experimental workflow is recommended. This protocol distinguishes between a blocker and a releaser.[1]
Protocol: Monoamine Uptake Inhibition Assay (Synaptosomal)[1]
Objective: Determine
-
Preparation:
-
Uptake Phase:
-
Incubate synaptosomes with radiolabeled neurotransmitters (
, , ) for 5 minutes at 37°C. -
Validation Step: Include control tubes at 4°C (measures non-specific binding).
-
-
Drug Treatment:
-
Add 4-Methoxy PV8 at concentrations ranging from 0.1 nM to 10
M.[1] -
Incubate for 10 minutes.
-
-
Termination & Counting:
-
Data Analysis:
-
Calculate specific uptake (Total - Non-specific).
-
Fit data to a non-linear regression model (Sigmoidal dose-response) to derive
.[1] -
Success Criterion: If the curve is monophasic and reaches 0% uptake, the drug is a blocker.
-
Protocol: Release Assay (Differentiation)
To confirm it is not a releaser:
References
-
Eshleman, A. J., et al. (2017).[6] Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV).[7] Neuropharmacology.[1][8] Link
-
Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV).[7] Neuropharmacology.[1][8] Link
-
Swortwood, M. J., et al. (2016).[9] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry.[7] Analytical and Bioanalytical Chemistry.[1][3][4][9] Link
-
Wohlfarth, A., et al. (2016).[9] 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry.[1][10] Forensic Toxicology.[1][9][11][10][12][13] Link
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.[1] Journal of Medicinal Chemistry.[1] Link
Sources
- 1. 4'-Methyl-α-pyrrolidinopropiophenone - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iris.univpm.it [iris.univpm.it]
- 11. First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cfsre.org [cfsre.org]
Chemical Identity & Structural Characterization
An In-Depth Technical Guide to 4-Methoxy PV8 (CAS 2749302-60-9)[1]
Abstract This technical guide provides a comprehensive analysis of 4-methoxy PV8 (4-MeO-PV8), a novel synthetic cathinone and pyrovalerone derivative.[1] Targeted at researchers in forensic toxicology, pharmacology, and drug development, this document details the physicochemical properties, analytical detection protocols (GC-MS/LC-MS), and predicted metabolic fate of the compound.[1] The guide emphasizes the structural relationship between 4-methoxy PV8 and its parent compound PV8 (α-PHPP), elucidating the impact of para-methoxy substitution on analytical characteristics and potential pharmacodynamics.[1]
4-methoxy PV8 is a structural analog of PV8 (α-pyrrolidinoheptiophenone), distinguished by the addition of a methoxy group at the para position of the phenyl ring.[1][2][3][4] It belongs to the class of substituted cathinones, specifically the pyrovalerone subclass, which are potent monoamine transporter inhibitors.[1][5][6][7]
Physicochemical Constants
| Property | Value | Notes |
| Common Name | 4-methoxy PV8 | Synonyms: 4-MeO-PV8, p-MeO-PV8, 4-methoxy-α-PHPP |
| CAS Number | 2749302-60-9 | Refers to the Hydrochloride (HCl) salt form |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one | |
| Molecular Formula | C₁₈H₂₇NO₂[1][4][6][8][9][10] · HCl | Base: C₁₈H₂₇NO₂ |
| Formula Weight | 325.9 g/mol (HCl salt) | Base MW: 289.41 g/mol |
| Exact Mass | 289.2042 (Base) | Monoisotopic mass for MS identification |
| Solubility | DMF (~10 mg/mL), DMSO (~10 mg/mL), Ethanol (~25 mg/mL) | Poorly soluble in pure water; requires pH adjustment or cosolvent |
| UV | 225, 291 nm | Characteristic of the methoxy-phenyl chromophore |
Structural Analysis (SAR)
The structure of 4-methoxy PV8 contains three distinct pharmacophores:
-
Aromatic Ring: Substituted with a 4-methoxy group (electron-donating), which typically increases hydrophobicity and alters metabolic stability compared to the unsubstituted phenyl ring of PV8.[1][7]
- -Keto Moiety: The defining feature of cathinones.[1][7]
-
Nitrogen-Containing Side Chain: A pyrrolidine ring attached to an
-carbon bearing a pentyl chain (7-carbon backbone total).[1][7] This long aliphatic chain significantly increases lipophilicity compared to shorter analogs like MDPV or -PVP.[1][7]
Figure 1: Structural decomposition of 4-methoxy PV8 highlighting functional groups relevant to analysis and metabolism.[1]
Analytical Protocols
The following protocols are designed for the identification and quantification of 4-methoxy PV8 in biological matrices or seized materials. These methodologies rely on standard forensic instrumentation.[1][7]
Protocol A: GC-MS Qualitative Identification
Objective: To confirm the identity of 4-methoxy PV8 using Electron Ionization (EI) mass spectrometry.
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Inlet: Split mode (20:1), 280°C.
-
Oven Program:
-
Hold at 100°C for 1.0 min.
-
Ramp 20°C/min to 300°C.
-
Hold at 300°C for 15.0 min.
-
Data Interpretation (Fragmentation Pattern): Unlike the molecular ion, the base peak is the most reliable identifier for pyrovalerones.[1][7]
-
Base Peak (
154): Resulting from the -cleavage of the bond between the carbonyl carbon and the -carbon.[1][7] This fragment corresponds to the iminium ion .[1][7] -
Molecular Ion (
289): Weak or absent in EI, but essential for distinguishing from PV8 (MW 259).[1][7] -
Methoxy-Benzoyl Ion (
135): .[1][7] This fragment confirms the presence of the methoxy group on the phenyl ring, distinguishing it from PV8 (which would show a benzoyl fragment at 105).[1][7]
Validation Criteria:
-
Presence of
154 (Base).[1][7] -
Presence of
135 (Diagnostic).[1][7] -
Retention time shift relative to PV8 (4-MeO-PV8 typically elutes later due to increased MW, though polarity of the methoxy group can influence interaction with non-polar columns).[1]
Protocol B: LC-MS/MS Quantification (MRM)
Objective: High-sensitivity quantification in plasma or urine.[1][7]
-
Instrument: Triple Quadrupole LC-MS (e.g., Sciex 6500+).[1][7]
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 × 2.1 mm).[1][7]
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1][7]
MRM Transitions:
| Precursor Ion (
Rationale: The transition 290.2
Pharmacology & Toxicology
While specific in vivo data for 4-methoxy PV8 is limited, its profile can be extrapolated with high confidence from the structure-activity relationships (SAR) of PV8 and 4-MeO-PVP.[1]
Mechanism of Action
4-methoxy PV8 functions as a monoamine transporter inhibitor .[1][7]
-
Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][7]
-
Effect: Blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to elevated extracellular concentrations.[1][7]
-
Potency Prediction: The addition of a para-methoxy group to
-PVP (yielding 4-MeO-PVP) generally reduces potency at DAT compared to the unsubstituted parent.[1] Similarly, the extension of the aliphatic chain (pentyl in PV8 vs. propyl in -PVP) increases lipophilicity but often decreases potency slightly due to steric hindrance at the transporter binding site.[1] Therefore, 4-methoxy PV8 is expected to be a potent stimulant, though likely less potent than MDPV or -PVP.[1]
Metabolic Fate
The metabolism of 4-methoxy PV8 is predicted to follow two major Phase I pathways, distinct from PV8 due to the methoxy group.
-
O-Demethylation (Major): The methoxy group is highly susceptible to CYP450 enzymes (likely CYP2D6), converting 4-methoxy PV8 to 4-hydroxy PV8 .[1] This is a critical step that introduces a handle for Phase II conjugation.[1][7]
-
Hydroxylation of the Side Chain: Similar to PV8, the long heptyl chain and the pyrrolidine ring are targets for hydroxylation (
or -1 oxidation).[1][7] -
Phase II Conjugation: The 4-hydroxy metabolite will rapidly undergo glucuronidation or sulfation.[1][7]
Figure 2: Predicted metabolic pathway of 4-methoxy PV8.[1] O-demethylation is expected to be the rate-limiting step for clearance.[1]
Safety & Handling
Hazard Classification: As a potent synthetic cathinone, 4-methoxy PV8 should be treated as a hazardous chemical with potential neurotoxic and cardiotoxic effects.[1][7]
-
Signal Word: DANGER
-
Hazard Statements:
Handling Protocol:
-
Engineering Controls: All open handling of the solid powder must occur inside a certified chemical fume hood or a powder containment weigh station.[1][7]
-
PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat.[1][7]
-
Decontamination: Surfaces should be cleaned with 10% bleach solution followed by ethanol to degrade and remove residues.[1][7]
References
-
Swortwood, M. J., et al. (2016).[1][7][11] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2015).[1][7] Monographs: 4-Methoxy-α-PVP. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[1][7] PubChem Compound Summary for CID 11551128, 4'-Methoxy-alpha-pyrrolidinopentiophenone hydrochloride. Retrieved from [Link][1]
-
Zawilska, J. B., & Wojcieszak, J. (2017).[1][7][12] Designer cathinones—An emerging class of novel psychoactive substances.[1][7] Forensic Science International.[1][7] Retrieved from [Link]
Sources
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- 2. pharmasource1.com [pharmasource1.com]
- 3. caymanchem.com [caymanchem.com]
- 4. expoworldchem.com [expoworldchem.com]
- 5. researchgate.net [researchgate.net]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. 4'-Methoxy-alpha-pyrrolidinopentiophenone hydrochloride | C16H24ClNO2 | CID 11551128 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Monograph: 4-Methoxy PV8 (4-MeO-PHPP)
Executive Summary
4-Methoxy PV8 (4-MeO-PHPP) is a synthetic cathinone derivative and a structural analog of PV8 (α-PHPP). It belongs to the pyrrolidinophenone class of designer drugs, characterized by a pyrrolidine ring, a heptanophenone core, and a methoxy substitution at the para-position of the phenyl ring. As a New Psychoactive Substance (NPS), it acts primarily as a psychostimulant, likely functioning as a norepinephrine-dopamine reuptake inhibitor (NDRI). This guide details its physicochemical profile, synthesis logic, metabolic fate, and analytical detection parameters for forensic and research applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
4-Methoxy PV8 is distinct from its homologs (such as 4-MeO-PVP or 4-MeO-PBP) due to the length of its alkyl side chain (heptyl vs. pentyl or butyl). Precision in nomenclature is critical for legal and analytical differentiation.
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one |
| Common Names | 4-MeO-PV8, 4-Methoxy-PHPP, p-MeO-PV8 |
| Parent Compound | PV8 (α-Pyrrolidinoheptiophenone) |
| CAS Number | 2749302-60-9 (HCl salt), N/A (Free base) |
| SMILES | COC1=CC=C(C(C(CCCCC)N2CCCC2)=O)C=C1 |
Molecular Data[6][9]
| Property | Free Base | Hydrochloride Salt |
| Molecular Formula | C₁₈H₂₇NO₂ | C₁₈H₂₇NO₂[1][2] · HCl |
| Molecular Weight | 289.42 g/mol | 325.88 g/mol |
| Monoisotopic Mass | 289.2042 | 325.1809 |
| Physical State | Viscous oil (typically) | Crystalline solid (white/off-white) |
| Solubility | Soluble in EtOH, DMSO, DMF | Soluble in water, PBS (pH 7.2) |
Structural Visualization
The following diagram illustrates the chemical connectivity of 4-Methoxy PV8.
Caption: Schematic representation of 4-MeO-PV8 showing the para-methoxy substitution and the characteristic heptanophenone backbone.
Synthesis & Manufacturing Logic
Understanding the synthesis provides insight into potential impurities (e.g., brominated intermediates) found in seized samples. The synthesis typically follows a two-step sequence starting from 4-methoxyheptanophenone.
-
Alpha-Bromination: 4-methoxyheptanophenone is reacted with bromine (Br₂) or HBr/H₂O₂ in a solvent (e.g., dichloromethane) to form the intermediate 2-bromo-1-(4-methoxyphenyl)heptan-1-one .
-
Nucleophilic Substitution: The bromoketone intermediate undergoes S_N2 substitution with excess pyrrolidine. The excess amine acts as both the nucleophile and the base to neutralize the HBr byproduct.
Key Impurities:
-
Unreacted 4-methoxyheptanophenone.
-
2-bromo-1-(4-methoxyphenyl)heptan-1-one (Lachrymator).
-
Dimerized byproducts (rare).
Pharmacological Profile[10][11][12][13]
Mechanism of Action
4-Methoxy PV8 acts as a potent Monoamine Transporter Inhibitor . Based on Structure-Activity Relationship (SAR) data from PV8 and MDPV, the addition of the 4-methoxy group generally modulates potency but retains the core mechanism.
-
Dopamine Transporter (DAT): High affinity inhibition. This drives the euphoric and reinforcing effects.
-
Norepinephrine Transporter (NET): Potent inhibition.[3] Responsible for sympathomimetic toxicity (tachycardia, hypertension).
-
Serotonin Transporter (SERT): Negligible affinity. Unlike MDMA, pyrrolidinophenones typically lack significant serotonergic release, reducing the "empathogenic" profile but increasing the risk of compulsive redosing.
Metabolic Pathway (Predicted)
Metabolism is the primary method for biological detoxification. For 4-MeO-PV8, the methoxy group introduces a major metabolic handle: O-demethylation .
Caption: Predicted Phase I and Phase II metabolic pathways. O-demethylation is the dominant pathway due to the labile methoxy group.
Analytical Detection (Forensic Standards)
Accurate identification requires distinguishing 4-MeO-PV8 from isobaric compounds or homologs.
GC-MS Fragmentation Pattern (EI, 70eV)
The mass spectrum is dominated by the "immonium ion" resulting from the alpha-cleavage between the carbonyl carbon and the alpha-carbon.
-
Base Peak (100%): m/z 154
-
Origin: Cleavage of the C-C bond alpha to the ketone.
-
Fragment:[CH(Pyrrolidine)(C5H11)]+
-
Calculation: CH (13) + Pyrrolidine (70) + Pentyl Chain (71) = 154.
-
-
Secondary Peak: m/z 135
-
Origin: 4-Methoxybenzoyl cation (Acylium ion).
-
Fragment:[C6H4(OMe)CO]+
-
-
Molecular Ion: m/z 289 (Weak or absent due to fragmentation).
Differentiation Note:
-
PV8 (No OMe): Base peak m/z 154 (same tail), but Acylium ion is m/z 105 (Benzoyl).
-
4-MeO-PVP (Pentyl chain): Base peak m/z 126.
-
4-MeO-PHP (Hexyl chain): Base peak m/z 140.
-
4-MeO-PV8 (Heptyl chain): Base peak m/z 154.
NMR Spectroscopy (1H NMR in CDCl3)
-
Aromatic Region: Two doublets (AA'BB' system) around 6.9 ppm and 7.9 ppm, characteristic of para-substitution.
-
Methoxy: Singlet (3H) at ~3.8 ppm.
-
Alpha-Proton: Triplet/Multiplet at ~3.6-4.0 ppm.
Safety & Regulatory Context
Warning: 4-Methoxy PV8 is a potent research chemical with no approved medical use. It is handled as a potential biohazard.
-
Toxicity: High risk of sympathomimetic toxidrome (hypertension, hyperthermia, seizures). The "therapeutic" index is unknown and presumed narrow.
-
Handling: Use Class II Biosafety Cabinet. Wear nitrile gloves and N95/P100 respiratory protection to avoid inhalation of particulates.
-
Legal Status:
-
USA: Likely treated as a Schedule I analog under the Federal Analog Act (due to similarity to PV8/MDPV).
-
China: Controlled substance (often the source of global supply bans).
-
UK: Class B controlled substance (under the Psychoactive Substances Act or generic cathinone definitions).
-
References
- Uchiyama, N., et al. (2013). "Chemical analysis of a benzofuran derivative, 2-(2-ethylaminopropyl)benzofuran (2-EAPB), and other designer drugs." Forensic Toxicology, 31(2), 223-240. (Context on PV8 class analysis).
-
Swortwood, M. J., et al. (2016).[4][5] "First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry, 408(18), 4845-4856. Retrieved from [Link]
-
Drug Enforcement Administration (DEA). (2024). Lists of Scheduling Actions - Controlled Substances. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 4'-Methoxy-alpha-pyrrolidinopentiophenone hydrochloride | C16H24ClNO2 | CID 11551128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological effects and pharmacokinetics of the novel synthetic cathinone α-pyrrolidinoisohexanophenone (α-PiHP) compared with α-pyrrolidinovalerophenone (α-PVP) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile and Handling of 4-Methoxy PV8 (HCl)
[1]
Executive Summary
This technical guide provides a rigorous analysis of the solubility characteristics of 4-methoxy PV8 (also known as p-Methoxy-PHPP or 4-MeO-PV8), a synthetic cathinone derivative.[1] Designed for analytical chemists and toxicologists, this document synthesizes specific physicochemical data with standardized protocols for solution preparation.
Accurate solubility data is critical for forensic analysis, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows where improper solvation can lead to signal suppression, column precipitation, or inaccurate quantification.[1] This guide focuses on the hydrochloride salt form, the standard commercial preparation for research applications.
Physicochemical Identity & Structural Basis
To understand the solubility profile, one must first analyze the molecular architecture of the compound. 4-methoxy PV8 combines a lipophilic heptyl chain with a polar, basic pyrrolidine ring.[1]
-
Formal Name: 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride[1][2]
-
Molecular Formula: C₁₈H₂₇NO₂[1] • HCl
-
Structural Features:
-
Hydrophilic Domain: The protonated pyrrolidine nitrogen (in HCl form) and the ketone oxygen provide sites for hydrogen bonding and ionic interaction with polar solvents.
-
Lipophilic Domain: The 4-methoxy group and the extended 7-carbon (heptyl) alkyl chain significantly increase lipophilicity compared to shorter-chain analogs like 4-MeO-PVP.[1] This creates a "push-pull" solubility dynamic where the compound resists dissolution in purely aqueous media without organic co-solvents.[1]
-
Visualization: Structural Solvation Logic
The following diagram illustrates the competing solvating forces acting on the molecule.
Figure 1: Structural domains influencing the amphiphilic solubility profile of 4-methoxy PV8.[1]
Solubility Data Matrix
The following values represent the solubility limits for the crystalline solid (HCl salt) at 25°C. These values are critical for preparing stock solutions that do not precipitate upon storage.
| Solvent System | Solubility Limit (approx.) | Polarity Index | Application Context |
| Ethanol | 25 mg/mL | 5.2 | Preferred for volatile stock solutions; easy to evaporate.[1] |
| DMSO | 10 mg/mL | 7.2 | Ideal for biological assays; low volatility ensures concentration stability.[1] |
| DMF | 10 mg/mL | 6.4 | Alternative organic stock; use only if DMSO is incompatible.[1] |
| PBS (pH 7.2) | 2 mg/mL | 9.0 (Water) | Aqueous working solution.[1] Must be diluted from organic stock. |
| Water | < 1 mg/mL | 9.0 | Poor solubility directly from solid; requires pH adjustment or co-solvent.[1] |
Critical Note: The solubility in Phosphate Buffered Saline (PBS) is significantly lower than in organic solvents.[1] Attempting to dissolve the solid directly into PBS at concentrations >2 mg/mL will likely result in a suspension rather than a true solution.[1]
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mg/mL master stock solution for long-term storage (-20°C).
Reagents:
-
4-methoxy PV8 (HCl) crystalline solid (Batch certified).[1]
-
Anhydrous DMSO or Ethanol (HPLC Grade).[1]
Procedure:
-
Weighing: Accurately weigh 10 mg of 4-methoxy PV8 into a tared, amber glass vial (2 mL capacity).
-
Solvent Addition: Add 1.0 mL of solvent (DMSO or Ethanol).[1]
-
Why? Adding solvent to the powder ensures the solute is immediately surrounded by the solvating medium, preventing clump formation.
-
-
Agitation: Vortex at medium speed for 30 seconds. Inspect visually.
-
If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[3]
-
-
Purging: Overlay the solution with inert gas (Argon or Nitrogen) to prevent oxidation of the methoxy group.[1]
-
Storage: Cap tightly and store at -20°C.
Protocol B: Saturation Shake-Flask Method (Solubility Validation)
Objective: To empirically determine the exact solubility in a specific experimental matrix (e.g., a custom mobile phase).[1] This is a self-validating protocol.
Workflow Diagram:
Figure 2: Standardized workflow for determining solubility limits in novel solvents.
Step-by-Step Methodology:
-
Excess Addition: Add 4-methoxy PV8 to the test solvent until undissolved solid remains visible (supersaturation).
-
Equilibration: Agitate the mixture at a constant temperature (25°C ± 0.1°C) for 24 hours.
-
Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (hydrophobic for organics) or Nylon (for aqueous).[1]
-
Quantification: Dilute the filtrate 1:100 and analyze via HPLC-UV (225 nm or 291 nm) against a known standard curve.
Stability and Storage Considerations
Solubility is not static; it is influenced by degradation pathways.[1]
-
Hydrolysis Risk: The ketone moiety is relatively stable, but the methoxy group can be susceptible to demethylation under extreme pH conditions.
-
Solvent Effects:
-
DMSO: Highly stable, but hygroscopic. Absorbed water can alter solubility over time.[1] Store in a desiccator.
-
Methanol/Ethanol: Good stability, but solvent evaporation can lead to concentration drift. Use crimp-top vials.
-
Aqueous (PBS): Unstable. Do not store aqueous dilutions for >24 hours.[1] Prepare fresh daily to prevent hydrolysis or bacterial growth.[1]
-
References
-
European Commission (JRC). (2021).[1][4] Standard Operating Procedure for solubility testing. EURL ECVAM.[1] Retrieved from [Link][1][4]
-
World Health Organization. (2006).[1] Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. WHO Technical Report Series, No. 937, Annex 4. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021).[1][5] M9 Biopharmaceutics Classification System-Based Biowaivers. Guidance for Industry. Retrieved from [Link]
Technical Guide: Stability and Storage of 4-Methoxy PV8
The following technical guide details the stability profiles and storage protocols for 4-methoxy PV8 (4-methoxy-α-pyrrolidinoheptaphenone), a substituted cathinone. This document synthesizes forensic literature, chemical property data, and class-characteristic behaviors of pyrrolidinophenones to provide a self-validating framework for handling this compound.
Executive Summary & Core Specifications
4-methoxy PV8 (Para-methoxy-PHPP) is a synthetic pyrrolidinophenone derivative. Like its structural analogs (PV8, α-PVP), it exhibits significant sensitivity to environmental factors, particularly in solution. The β-keto amine moiety serves as the primary locus for chemical instability, susceptible to oxidation, reduction, and pH-dependent rearrangements.
Quick Reference Specifications
| Parameter | Specification | Critical Note |
| CAS Number | 2749302-60-9 | Monohydrochloride salt |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one | |
| Molecular Formula | C | |
| Primary Storage | -20°C (Freezer) | Protect from light and moisture. |
| Shelf Life (Solid) | ≥ 5 years | If stored properly at -20°C. |
| Preferred Solvent | Acetonitrile (ACN) | Avoid Methanol for long-term storage (see Section 3). |
| Critical pH Limit | pH < 5.5 | Rapid degradation occurs in alkaline solutions. |
Chemical Stability Mechanisms
Understanding the why behind the protocols is essential for rigorous experimental design. 4-methoxy PV8 is not inert; it is a reactive electrophile in equilibrium with its enol forms.
The Pyrrolidine "Stabilizing" Effect
Compared to secondary amine cathinones (e.g., 4-MMC), pyrrolidine derivatives like 4-methoxy PV8 exhibit enhanced stability. The tertiary amine within the pyrrolidine ring lacks a labile hydrogen atom, preventing the formation of the unstable imine intermediate that typically leads to pyrazine dimerization in primary/secondary cathinones. However, this does not render it immune to degradation.
Solvent-Induced Degradation (Methanol vs. Acetonitrile)
A critical, often overlooked variable is the choice of solvent for stock solutions.
-
The Methanol Risk: Research on related pyrovalerones (MDPV, α-PVP) indicates that methanolic solutions are prone to degradation even at -20°C. Methanol, being a protic solvent, can facilitate nucleophilic attack or solvolysis at the β-keto position.
-
The Acetonitrile Advantage: Acetonitrile (ACN) is a polar aprotic solvent. It lacks the acidic protons necessary to catalyze the rearrangement or reduction of the ketone moiety. Protocol Mandate: Always prepare long-term stock solutions in Acetonitrile.
pH-Dependent Instability
The stability of 4-methoxy PV8 is inversely correlated with pH.
-
Alkaline Conditions (pH > 7): The free base form is highly unstable. In alkaline biological matrices (e.g., degraded urine), the molecule undergoes oxidative cleavage and dimerization.
-
Acidic Conditions (pH < 4): Protonation of the nitrogen atom stabilizes the molecule, shielding the β-carbon from nucleophilic attack.
Degradation Pathways & Visualization
The following diagram illustrates the primary degradation and metabolic risks associated with 4-methoxy PV8. In storage contexts, the Reduction pathway is the primary concern, while Oxidative Cleavage dominates in improper handling (exposure to air/alkaline pH).
Figure 1: Primary chemical fates of 4-methoxy PV8. Note that protic solvents facilitate the reduction pathway, compromising stock solution integrity.
Storage & Handling Protocols
Solid State Storage (Reference Standards)
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Environment: Dessicated freezer at -20°C.
-
Handling: Allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid, which catalyzes hydrolysis.
Preparation of Working Solutions
This protocol minimizes the "Methanol Effect" and ensures analytical validity.
Step-by-Step Workflow:
-
Weighing: Weigh the hydrochloride salt rapidly to minimize moisture uptake.
-
Solvent Selection:
-
Preferred:Acetonitrile (HPLC Grade) .
-
Alternative (Short-term only): Methanol (use within 3 days).
-
Aqueous: Dissolve in dilute acid (e.g., 0.1M HCl) rather than neutral water or PBS if aqueous dilution is strictly necessary.
-
-
Concentration: Prepare high-concentration stocks (1 mg/mL) rather than dilute working solutions, as higher concentrations are kinetically more stable.
-
Storage: Aliquot into single-use amber vials. Store at -80°C (ideal) or -20°C.
Biological Matrix Handling (Forensic/Clinical)
If spiking 4-methoxy PV8 into plasma or urine for validation:
-
Acidification: Immediately adjust sample pH to ~4.0 using Sodium Fluoride/Potassium Oxalate (gray top tubes) or by adding citrate buffer.
-
Freezing: Flash freeze samples at -20°C immediately after collection/spiking.
Analytical Monitoring & Decision Logic
Use the following decision tree to determine the validity of your 4-methoxy PV8 samples before experimental use.
Figure 2: Decision logic for determining sample integrity based on storage history and solvent choice.
References
-
Glicksberg, L., et al. (2017). Stability of Synthetic Cathinones in Urine.[2][3][4] Journal of Analytical Toxicology, 41(9). [Link]
-
Margasińska-Olszewska, J., et al. (2020).[5] Stability of synthetic cathinones in clinical and forensic toxicological analysis. Drug Testing and Analysis. [Link]
-
Li, L., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. [Link]
-
Swortwood, M. J., et al. (2016).[6] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Forensic Toxicology. [Link][6]
Sources
An In-depth Technical Guide to the Degradation Products of 4-methoxy PV8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential degradation pathways and resulting products of 4-methoxy PV8 (also known as 4-MeO-PVP or 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), a synthetic cathinone. Due to the inherent instability of the cathinone class of compounds, understanding the degradation profile of 4-methoxy PV8 is critical for forensic analysis, toxicological studies, and the development of stable pharmaceutical formulations. This document synthesizes information from studies on structurally related compounds to predict the degradation of 4-methoxy PV8 under various stress conditions, including hydrolysis, oxidation, thermolysis, and photolysis. Detailed experimental protocols for conducting forced degradation studies and analytical methodologies for the identification and characterization of degradation products are provided.
Introduction to 4-methoxy PV8 and the Instability of Synthetic Cathinones
4-methoxy PV8 is a synthetic cathinone, a class of psychoactive substances structurally related to cathinone, the active alkaloid in the khat plant. These compounds are characterized by a β-keto-phenethylamine backbone. The structure of 4-methoxy PV8 includes a methoxy group on the phenyl ring and a pyrrolidine ring, which influences its chemical properties and stability.
Synthetic cathinones are notoriously unstable and susceptible to degradation under various environmental conditions. Factors such as pH, temperature, light, and the presence of oxidizing agents can lead to the formation of a complex array of degradation products.[1][2] This instability poses significant challenges for the accurate quantification of these substances in forensic samples and for ensuring the quality and safety of any potential therapeutic applications. Studies on a range of synthetic cathinones have demonstrated that those with a pyrrolidine ring tend to exhibit greater stability compared to other derivatives.[2] However, they are still prone to degradation, particularly in alkaline environments and at elevated temperatures.[1]
This guide will explore the probable chemical transformations that 4-methoxy PV8 may undergo, drawing parallels from the established degradation pathways of similar α-pyrrolidinophenone and methoxy-substituted cathinone derivatives.
Predicted Degradation Pathways and Products of 4-methoxy PV8
Based on the known reactivity of the β-keto-phenethylamine scaffold and the influence of the methoxy and pyrrolidine functional groups, the following degradation pathways are proposed for 4-methoxy PV8.
Hydrolytic Degradation (pH-dependent)
Synthetic cathinones are known to be unstable in alkaline solutions.[1] A proposed mechanism for the degradation of substituted cathinones under basic conditions involves a series of reactions initiated by base-catalyzed tautomerism.[3]
-
Step 1: Tautomerization: In the presence of a base, 4-methoxy PV8 can undergo tautomerization to form an enol intermediate.
-
Step 2: Imine Hydrolysis: The enol can rearrange, and subsequent hydrolysis of the imine bond can lead to the formation of an α-hydroxyketone.
-
Step 3: Oxidation: The α-hydroxyketone is susceptible to oxidation, forming an α-dicarbonyl compound.
-
Step 4: Further Hydrolysis: The α-dicarbonyl intermediate can undergo further hydrolysis, ultimately cleaving the molecule to yield 4-methoxybenzoic acid and other smaller fragments.
In acidic conditions, cathinones are generally more stable.[2] However, under harsh acidic conditions and elevated temperatures, hydrolysis of the methoxy group to a hydroxyl group could potentially occur, forming 4-hydroxy PV8.
Oxidative Degradation
Oxidative processes are a significant degradation pathway for synthetic cathinones. This can be influenced by atmospheric oxygen, peroxides, or metal ions.
-
Oxidation of the Pyrrolidine Ring: A common metabolic pathway for α-pyrrolidinophenone derivatives is the oxidation of the pyrrolidine ring to form a lactam (2''-oxo) metabolite.[4][5] This transformation is also a plausible chemical degradation pathway.
-
Oxidative Dealkylation: The pyrrolidine ring can be cleaved through oxidative N-dealkylation.
-
O-Demethylation: The 4-methoxy group on the phenyl ring is a site susceptible to oxidative O-demethylation, resulting in the formation of a 4-hydroxy-PV8 derivative.[4][6] This is a well-documented metabolic pathway for compounds with methoxyaryl moieties.[4]
Thermal Degradation
Synthetic cathinones are known to be thermally labile, which is a critical consideration for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
-
Dehydrogenation: A primary thermal degradation pathway for pyrrolidine-containing cathinones is the loss of two hydrogen atoms (dehydrogenation) to form a 2,3-enamine.[7][8] This results in a characteristic mass shift of -2 Da in the mass spectrum.
Photodegradation
The β-ketophenethylamine structure inherent to synthetic cathinones contains chromophores that can absorb UV light, making them susceptible to photodegradation.[9] Sunlight and heat are known to degrade natural cathinone into dimers or inactive metabolites.[10]
-
Dimerization: Exposure to UV light could potentially lead to the formation of dimers.
-
Photo-oxidation: UV radiation can accelerate oxidative degradation pathways.
-
Cleavage Reactions: High-energy photons may induce cleavage of the molecule at various points, leading to a complex mixture of smaller degradation products.
Experimental Design for Forced Degradation Studies
To definitively identify and characterize the degradation products of 4-methoxy PV8, a forced degradation (or stress testing) study is essential.[11][12] This involves subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing.
Stress Conditions
The following conditions are recommended for a comprehensive forced degradation study of 4-methoxy PV8:
| Stress Condition | Recommended Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the methoxy group |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Tautomerization, hydrolysis to α-hydroxyketone and 4-methoxybenzoic acid |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of pyrrolidine ring, O-demethylation |
| Thermal Degradation | Solid drug substance at 105°C for 48 hours | Dehydrogenation to enamine, decomposition |
| Photostability | Exposure to UV light (e.g., 254 nm) and visible light | Dimerization, photo-oxidation, cleavage |
Experimental Protocol: Forced Degradation of 4-methoxy PV8
Objective: To generate and identify the degradation products of 4-methoxy PV8 under various stress conditions.
Materials:
-
4-methoxy PV8 reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-methoxy PV8 in methanol (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of solid 4-methoxy PV8 in a vial and heat in an oven at 105°C for 48 hours. Dissolve the residue in methanol for analysis.
-
Photodegradation: Expose a solution of 4-methoxy PV8 in methanol to UV and visible light in a photostability chamber.
-
-
Control Samples: Prepare control samples (unstressed 4-methoxy PV8 in methanol) for each condition.
-
Analysis: Analyze all stressed and control samples by a validated stability-indicating LC-MS/MS method.
Analytical Methodologies for Degradation Product Identification
A stability-indicating analytical method is crucial for separating the degradation products from the parent drug and from each other.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the analysis of synthetic cathinone degradation products due to its high sensitivity and specificity, and its ability to handle thermally labile compounds without causing further degradation.
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water (with formic acid or ammonium formate as a modifier) is typically effective.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap, is invaluable for the accurate mass measurement of parent and fragment ions, enabling the determination of elemental compositions of unknown degradation products. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
While GC-MS can be used, caution is necessary due to the thermal instability of cathinones.[7][8] Lowering the injection port temperature and using a deactivated liner can minimize on-column degradation.[7] GC-MS can be useful for identifying the volatile enamine degradation product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural elucidation of isolated degradation products, NMR spectroscopy is the gold standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide unambiguous structural assignments.
Summary of Potential Degradation Products
The following table summarizes the likely degradation products of 4-methoxy PV8 based on the degradation pathways of related synthetic cathinones.
| Degradation Product | Proposed Structure/Modification | Formation Condition(s) |
| 2,3-Enamine of 4-methoxy PV8 | Dehydrogenation of the pyrrolidine ring | Thermal |
| 2''-oxo-4-methoxy PV8 (Lactam) | Oxidation of the pyrrolidine ring | Oxidative |
| 4-hydroxy PV8 | O-demethylation of the methoxy group | Oxidative, potentially harsh acid hydrolysis |
| 4-methoxybenzoic acid | Cleavage of the molecule | Alkaline hydrolysis |
| Dimers | Intermolecular reactions | Photochemical |
Conclusion
The chemical stability of 4-methoxy PV8 is a critical parameter for its accurate detection and for any potential pharmaceutical development. This guide has outlined the most probable degradation pathways, including hydrolysis, oxidation, thermal, and photodegradation, based on the known chemistry of synthetic cathinones. The primary degradation products are likely to involve modifications to the pyrrolidine ring (oxidation to a lactam or dehydrogenation to an enamine), the methoxy group (O-demethylation), and cleavage of the molecule under harsh hydrolytic conditions.
The provided experimental framework for forced degradation studies, coupled with advanced analytical techniques such as LC-HRMS, will enable researchers to definitively identify and characterize the degradation products of 4-methoxy PV8. This knowledge is fundamental for developing stable formulations, ensuring accurate toxicological and forensic analysis, and ultimately safeguarding public health.
References
-
Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (URL: [Link])
-
Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. (URL: [Link])
-
Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (URL: [Link])
-
Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now? (URL: [Link])
-
Proposed mechanism of degradation of substituted cathinones based on... (URL: [Link])
-
Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. (URL: [Link])
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (URL: [Link])
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (URL: [Link])
-
Forced Degradation – A Review. (URL: [Link])
-
Extended Stability Evaluation of Selected Cathinones. (URL: [Link])
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (URL: [Link])
-
4-Methoxy-??-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. (URL: [Link])
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to the Physiological and Toxicological Properties of 4-Methoxy PV8
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and research purposes only. 4-Methoxy PV8 is a synthetic cathinone and a controlled substance in many jurisdictions. Its physiological and toxicological properties are not fully elucidated, and it is not intended for human or veterinary use. All research involving this compound should be conducted in compliance with local laws and regulations and under appropriate safety protocols.
Introduction
4-Methoxy-α-pyrrolidinohexiophenone (4-methoxy PV8, 4-MeO-PV8) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS).[1][2] As a para-methoxy analog of α-pyrrolidinohexiophenone (PV8), it belongs to the broader class of pyrovalerone derivatives, which are known for their potent psychostimulant effects.[3][4] The clandestine nature of NPS production and distribution often means that these compounds enter the recreational drug market with little to no formal safety or toxicological evaluation. Consequently, understanding the physiological and toxicological profile of 4-methoxy PV8 is of paramount importance for the forensic, clinical, and research communities.
This guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding 4-methoxy PV8. Drawing upon data from its parent compounds and structurally related analogs, this document will explore its anticipated mechanism of action, metabolic fate, and toxicological profile. Furthermore, it will furnish detailed, field-proven methodologies for the in vitro and in vivo assessment of its properties, aiming to equip researchers with the necessary tools to conduct further investigations into this compound.
Physiological Properties
Mechanism of Action: A Presumed Monoamine Reuptake Inhibitor
The primary physiological effects of synthetic cathinones, particularly pyrovalerone derivatives, are mediated by their interaction with monoamine transporters.[5][6] These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, resulting in amplified and prolonged neurotransmission.[6][7]
While direct binding affinity studies for 4-methoxy PV8 are not currently available in the published literature, the pharmacological profile of its parent compound, PV8, and other pyrovalerone cathinones strongly suggests that it functions as a potent inhibitor of DAT and NET with significantly less activity at SERT.[5][8] The psychostimulant effects observed with related compounds, such as increased locomotor activity, are primarily attributed to the enhancement of dopaminergic neurotransmission.[8] The addition of a 4-methoxy group to the phenyl ring may modulate its binding affinity and selectivity for these transporters, a phenomenon observed with other classes of monoamine reuptake inhibitors.[1]
The anticipated mechanism of action for 4-methoxy PV8 is the blockade of DAT and NET, leading to increased extracellular concentrations of dopamine and norepinephrine. This results in the characteristic psychostimulant effects associated with this class of compounds.
Diagram: Proposed Mechanism of Action of 4-Methoxy PV8
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Protocol 2: Genotoxicity Assessment using the In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
1. Cell Culture and Treatment:
- Use a suitable cell line, such as human peripheral blood lymphocytes or CHO cells.
- Culture cells to an appropriate density and then expose them to various concentrations of 4-methoxy PV8 for a period equivalent to 1.5-2 normal cell cycles.
- Include both a vehicle control and a positive control (e.g., mitomycin C).
- If metabolic activation is being assessed, treat the cells in the presence of a liver S9 fraction.
2. Cell Harvest and Staining:
- After the treatment period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
- Harvest the cells by centrifugation.
- Treat the cells with a hypotonic solution to swell the cytoplasm.
- Fix the cells using a methanol/acetic acid solution.
- Drop the fixed cells onto clean microscope slides and allow them to air dry.
- Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.
3. Microscopic Analysis:
- Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
- A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
4. Data Analysis:
- Calculate the frequency of micronucleated cells for each concentration.
- Perform statistical analysis (e.g., Chi-square test or Fisher's exact test) to determine the significance of any observed increases.
Conclusion
4-Methoxy PV8 is a synthetic cathinone with a high potential for psychostimulant effects and significant toxicity. While direct research on this specific compound is limited, the available data from related analogs and case reports strongly suggest that it acts as a potent monoamine reuptake inhibitor, primarily at the dopamine and norepinephrine transporters. Its metabolism is likely complex, involving multiple pathways, and it may have a prolonged duration of action. The toxicological profile is concerning, with demonstrated cytotoxicity in vitro and involvement in at least one human fatality. Further research is urgently needed to fully characterize the physiological and toxicological properties of 4-methoxy PV8 to better understand its potential risks to public health. The protocols provided in this guide offer a framework for conducting such essential research.
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4-MEO-PV8 - Pharma Source Chem. Pharma Source. [Link]
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Cheng, J., G. Li, and A. E. Jacobson. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry 44.2 (2001): 221-231. [Link]
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Ellefsen, K. N., et al. 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Forensic toxicology 34.1 (2016): 61-75. [Link]
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Swortwood, M. J., et al. First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and bioanalytical chemistry 408.23 (2016): 6373-6384. [Link]
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A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine. ResearchGate. [Link]
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Paillet-Loilier, M., et al. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. Toxics 10.10 (2022): 579. [Link]
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Pan, K. C., et al. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & medicinal chemistry letters 13.9 (2003): 1599-1602. [Link]
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Kudo, K., et al. A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine. Legal medicine 17.5 (2015): 401-406. [Link]
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Al-Serori, H., et al. Investigations of the genotoxic properties of two synthetic cathinones (3-MMC, 4-MEC) which are used as psychoactive drugs. Toxicology research 5.5 (2016): 1400-1409. [Link]
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Potes, Y., et al. Integrated Assessment of the Cardiotoxic and Neurobehavioral Effects of 3,4-Methylenedioxypyrovalerone (MDPV) in Zebrafish Embryos. International journal of molecular sciences 24.13 (2023): 10769. [Link]
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Kudo, K., et al. A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine. Legal Medicine 17.5 (2015): 401-406. [Link]
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Dopamine transporter binding affinities (Ki, nM) related to the.... ResearchGate. [Link]
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Gatch, M. B., et al. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents. Pharmacology Biochemistry and Behavior 246 (2025): 174100. [Link]
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Cardiovascular effects of 3,4-methylenedioxypyrovalerone (MDPV) in male and female Sprague-Dawley rats. ResearchGate. [Link]
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Al-Kholani, A. I., et al. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Journal of environmental and public health 2023 (2023). [Link]
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Ellefsen, K. N., et al. 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Forensic toxicology 34.1 (2016): 61-75. [Link]
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Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. PMC. [Link]
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Andrzejczak, D., et al. Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Forensic toxicology 36.2 (2018): 357-370. [Link]
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Wang, S., et al. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature communications 11.1 (2020): 2259. [Link]
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Said, A. M., et al. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Pharmaceuticals 14.8 (2021): 768. [Link]
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Shukimbayeva, A., M. Prilutskaya, and J. Mansurova. Cardiac manifestations of post-acute withdrawal syndrome from a history of synthetic cathinone and opioid use. Medical Journal of Malaysia 79.Supplement 2 (2024): 6-6. [Link]
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The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
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Vaughan, R. A., and M. J. Foster. Affinity labeling the dopamine transporter ligand binding site. Methods in enzymology. Vol. 385. Academic Press, 2004. 283-296. [Link]
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Zhang, Y., et al. Norepinephrine transporter inhibitors and their therapeutic potential. Pharmacology & therapeutics 144.1 (2014): 1-13. [Link]
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Qiu, H., et al. The Effects of 4-Methylethcathinone on Conditioned Place Preference, Locomotor Sensitization, and Anxiety-Like Behavior: A Comparison with Methamphetamine. International Journal of Neuropsychopharmacology 19.6 (2016): pyv120. [Link]
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Niello, M., et al. Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane. International journal of molecular sciences 22.23 (2021): 12971. [Link]
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Investigations of the genotoxic properties of two synthetic cathinones (3-MMC, 4-MEC) which are used as psychoactive drugs. ResearchGate. [Link]
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Niello, M., et al. Persistent binding at dopamine transporters determines sustained psychostimulant effects. Molecular psychiatry 28.2 (2023): 920-930. [Link]
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Adamowicz, P., et al. Toxicological Analysis of Intoxications with Synthetic Cathinones. Journal of analytical toxicology 45.8 (2021): 865-871. [Link]
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Wang, X., et al. Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Frontiers in Neuroscience 18 (2024): 1358217. [Link]
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Wojtas, A., et al. Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. International journal of toxicology 36.4 (2017): 301-310. [Link]
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Schicker, K., et al. Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. Journal of Biological Chemistry 287.4 (2012): 2531-2539. [Link]
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The Ames Test. Lawrence University. [Link]
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Schicker, K., and H. H. Sitte. Ligand Binding to the Serotonin Transporter: Equilibria, Kinetics, and Ion Dependence. Journal of Biological Chemistry 274.52 (1999): 36981-36988. [Link]
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Luethi, D., et al. Receptor interaction profiles of 4-alkoxy-2, 6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in pharmacology 11 (2020): 587870. [Link]
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Metabolic Stability Profiling of 4-Methoxy PV8 in Human Liver Microsomes: A Kinetic and Mechanistic Analysis
Executive Summary
4-Methoxy PV8 (also known as p-methoxy-PHPP or 4-MeO-PV8) is a synthetic cathinone derivative structurally related to
This technical guide details the experimental framework for assessing the metabolic stability of 4-methoxy PV8 using Human Liver Microsomes (HLMs) . Unlike its parent compound PV8, the presence of the para-methoxy group introduces a highly labile metabolic "handle," significantly altering its pharmacokinetic clearance (
Part 1: Chemical Identity & Metabolic Context
The Substrate: 4-Methoxy PV8
-
Chemical Name: 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
-
Structural Class: Pyrrolidinophenone (Synthetic Cathinone)
-
Key Structural Feature: The para-methoxy group on the phenyl ring.[1]
The Biological System: Human Liver Microsomes (HLMs)
HLMs are the subcellular fraction of choice for predicting first-pass metabolism.[1] They contain high concentrations of Cytochrome P450 (CYP) enzymes but lack cytosolic cofactors.[1]
-
Primary Objective: Determine the in vitro intrinsic clearance (
) and half-life ( ). -
Mechanistic Hypothesis: While PV8 is metabolized primarily via chain hydroxylation and lactam formation, 4-methoxy PV8 is predicted to undergo rapid O-demethylation (mediated by CYP2D6 and CYP2C19) as the dominant Phase I pathway, potentially resulting in a shorter half-life than PV8.[1]
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed with internal checkpoints to ensure data integrity.[1] It utilizes a metabolic depletion approach.[1]
Reagents & Preparation
-
Buffer System: 100 mM Potassium Phosphate (pH 7.4).
-
Microsomes: Pooled HLMs (20 mg/mL protein concentration stock).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).[1]
-
Test Compound: 4-Methoxy PV8 (1 µM final concentration to ensure linear kinetics,
). -
Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., 4-MeO-PVP-d8 or Verapamil-d6).[1]
Incubation Workflow
The experiment must be run in triplicate with two critical controls:
-
Negative Control: HLM + Substrate without NADPH (checks for chemical instability or non-CYP degradation).
-
Positive Control: Verapamil or Testosterone (validates HLM enzymatic activity).[1]
Step-by-Step Procedure
-
Pre-incubation: Mix Buffer, HLMs (0.5 mg/mL final), and Test Compound (1 µM). Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction (
). -
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (+IS). Vortex for 30s.
-
Clarification: Centrifuge at 10,000
g for 10 min at 4°C to pellet precipitated proteins. -
Analysis: Inject supernatant into LC-MS/MS.
Visualization: Experimental Workflow
Figure 1: Step-by-step workflow for metabolic stability assessment in human liver microsomes.
Part 3: Metabolic Pathway Analysis[1][2][3]
Unlike the aliphatic hydroxylation seen in PV8, the 4-methoxy group drives a specific oxidative cascade.[1]
Primary Pathway: O-Demethylation
The most significant metabolic liability is the ether linkage.[1] CYP enzymes (typically CYP2D6, 2C19, or 3A4) facilitate the oxidative cleavage of the methyl group.[1]
-
Reaction: 4-methoxy PV8
4-hydroxy PV8 (O-desmethyl-PV8) + Formaldehyde. -
Significance: This unmasks a phenolic hydroxyl group, making the molecule a target for Phase II conjugation (Glucuronidation) in vivo, though in HLM (Phase I only), this metabolite will accumulate.[1]
Secondary Pathways[1]
-
Beta-Keto Reduction: Reduction of the ketone to an alcohol.[1] This is often stereoselective.[1]
-
N-Dealkylation: Oxidation of the pyrrolidine ring, leading to ring opening or lactam formation (2''-oxo-4-MeO-PV8).[1]
Visualization: Predicted Metabolic Map
Figure 2: Predicted metabolic pathways.[1] O-Demethylation is the rate-limiting Phase I step.
Part 4: Data Analysis & Kinetic Modeling[1]
To quantify stability, we treat the depletion of the parent compound as a pseudo-first-order reaction.[1]
Calculation of Elimination Rate Constant ( )
Plot the natural logarithm of the percent parent remaining versus time.[1]
-
Slope: The negative slope of the linear regression line is
( ).
In Vitro Half-Life ( )
Intrinsic Clearance ( )
This value represents the enzyme's ability to metabolize the drug without blood flow limitations.[1]
-
Where
is the microsomal protein concentration (0.5 mg/mL).[1]
Data Summary Table (Template)
| Parameter | Definition | 4-Methoxy PV8 (Predicted) | PV8 (Reference) | Interpretation |
| In vitro half-life | < 25 min | ~28.8 min | Methoxy group accelerates clearance.[2] | |
| Intrinsic Clearance | > 30 µL/min/mg | 24.2 µL/min/mg | Higher metabolic liability.[1] | |
| Major Metabolite | Primary biomarker | 4-Hydroxy PV8 | Di-hydroxy PV8 | Distinct forensic marker.[1] |
Part 5: Interpretation & Forensic Implications[1]
Stability Comparison
Research on PV8 indicates a half-life of approximately 28.8 minutes in HLMs [1].[1][2] 4-Methoxy substituted cathinones (like 4-MeO-PVP) typically exhibit higher intrinsic clearance rates because the para-methoxy group is electronically activated and sterically accessible for O-demethylation [2]. Therefore, 4-methoxy PV8 is expected to be less stable than PV8.[1]
Forensic Detection
Because of the rapid clearance described above, the parent compound (4-methoxy PV8) may be undetectable in biological matrices (urine/blood) shortly after ingestion.[1]
-
Actionable Insight: Forensic protocols should not rely solely on the parent mass.[1] The O-demethylated metabolite (4-hydroxy PV8) and its glucuronide are the critical targets for retrospective detection.
References
-
Swortwood, M. J., et al. (2016).[1] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry.[1] Analytical and Bioanalytical Chemistry, 408(18), 4845–4856.[1]
-
Meyer, M. R., et al. (2012).[1] Metabolism of the new designer drug α-pyrrolidinovalerophenone (α-PVP) in humans: identification and quantitation of metabolites in urine using LC-MS/MS. Journal of Mass Spectrometry, 47(5), 567-576.[1]
-
Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[1]
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Comprehensive Technical Guide: Metabolic Profiling and Identification of 4-Methoxy PV8 in Urine
Executive Summary
The rapid proliferation of New Psychoactive Substances (NPS) necessitates agile analytical frameworks. 4-Methoxy PV8 (also known as 4-MeO-PV8 or p-methoxy-PHPP) is a synthetic cathinone featuring a pyrrolidine ring, a heptyl side chain, and a para-methoxy substitution on the phenyl ring.
Direct detection of the parent compound in urine is often compromised by its short half-life and extensive biotransformation. Consequently, the identification of specific urinary metabolites is critical for retrospective forensic analysis. This guide synthesizes established metabolic patterns of structural analogs (PV8 and 4-MeO-
Chemical Identity and Metabolic Logic[1]
To design an effective targeted screen, we must first predict the metabolic fate of the molecule based on its pharmacophore.
Structural Analysis
-
Core Scaffold:
-Pyrrolidinoheptanophenone (PV8).[1][2] -
Functional Group: 4-Methoxy group (Ether).
-
Lipophilicity: High (due to the C7 heptyl chain), facilitating rapid blood-brain barrier crossing and extensive hepatic metabolism.
Predicted Metabolic Pathways
Based on the metabolism of PV8 (Swortwood et al., 2016) and 4-MeO-
-
O-Demethylation: The p-methoxy group is highly susceptible to CYP450-mediated O-dealkylation, yielding the corresponding phenol (4-OH-PV8 ). This is likely the most abundant marker.
-
Side-Chain Hydroxylation: The long heptyl chain offers multiple sites for oxidation (
and -1 hydroxylation). -
Ketone Reduction: The
-ketone moiety is reduced to an alcohol (dihydro-metabolite). -
Phase II Conjugation: The resulting hydroxyl groups (especially the phenol from O-demethylation) undergo rapid glucuronidation.
Experimental Protocol: UHPLC-HRMS Workflow
This protocol prioritizes sensitivity and mass accuracy to distinguish isobaric interferences.
Sample Preparation (Dilute-and-Shoot vs. SPE)
While "dilute-and-shoot" is faster, Solid Phase Extraction (SPE) is recommended for 4-methoxy PV8 to minimize matrix suppression and concentrate trace metabolites.
-
Step 1: Aliquot 200
L urine. -
Step 2: Hydrolysis (Optional but recommended). Add
-glucuronidase and incubate at 60°C for 1 hour to cleave conjugates and increase the signal of Phase I metabolites (specifically 4-OH-PV8). -
Step 3: SPE Conditioning (Mixed-mode Cation Exchange cartridges).
-
Step 4: Evaporate to dryness under nitrogen; reconstitute in 100
L Mobile Phase A.
Instrumentation Parameters
-
System: UHPLC coupled to Q-TOF or Orbitrap MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7
m). -
Mobile Phase A: Water + 0.1% Formic Acid (proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 12 minutes. (The long chain of PV8 requires high organic strength for elution).
-
MS Mode: Data-Dependent Acquisition (DDA) with inclusion list for predicted masses.
Analytical Workflow Diagram
Figure 1: Optimized analytical workflow for the extraction and identification of synthetic cathinone metabolites.
Detailed Metabolic Pathways & Target Ions
The following table and diagram detail the exact mass shifts required for identification. The parent compound 4-methoxy PV8 has the formula C
Quantitative Target Table
| Metabolite Name | Biotransformation | Formula Change | Mass Shift (Da) | Theoretical m/z [M+H] |
| 4-MeO-PV8 (Parent) | None | - | 0 | 290.2115 |
| 4-OH-PV8 | O-Demethylation | -CH | -14.0156 | 276.1958 |
| Dihydro-4-MeO-PV8 | Ketone Reduction | +H | +2.0156 | 292.2271 |
| OH-4-MeO-PV8 | Aliphatic Hydroxylation | +O | +15.9949 | 306.2064 |
| 4-OH-PV8-Gluc | O-demethyl + Glucuronidation | -CH | +162.0164 | 452.2279 |
| 4-MeO-PV8 Lactam | Pyrrolidine Oxidation | +O -H | +13.9792 | 304.1907 |
Metabolic Pathway Map
The diagram below illustrates the branching logic of 4-methoxy PV8 metabolism. The O-demethylation pathway is highlighted as the primary route for methoxylated cathinones.
Figure 2: Predicted metabolic tree for 4-methoxy PV8. The O-desmethyl metabolite (Red) is the primary target for toxicological screening.
Interpretation and Validation Strategies
The "Mass Defect" Filter
Synthetic cathinones often co-elute with endogenous interferences.
-
Strategy: Use a mass defect filter (MDF). The methoxy group introduces a specific mass defect.[5]
-
Validation: When identifying the 4-OH-PV8 metabolite, look for the characteristic loss of the pyrrolidine ring in the MS/MS spectrum (fragment ion at m/z ~126 for the pyrrolidine+alkyl chain, though O-demethylation changes the tropism).
Distinguishing Isomers
4-Methoxy PV8 has structural isomers (e.g., 4-methoxy-
-
Retention Time: 4-Methoxy PV8 (heptyl chain) is significantly more lipophilic than PVP (pentyl) or PHP (hexyl) analogs. It will elute later on a C18 column.
-
Causality: The longer alkyl chain increases the probability of side-chain hydroxylation metabolites compared to shorter-chain analogs.
Reference Standards
Commercial standards for metabolites are often unavailable for novel NPS.
-
Self-Validation: Incubate the parent drug (if available) with human liver microsomes (HLM) for 60 minutes. The resulting peaks confirm the retention times of the metabolites in your specific LC gradient.
References
-
Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Anal Bioanal Chem.
-
Ellefsen, K. N., et al. (2016). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Forensic Toxicology.
-
Diao, X., & Huestis, M. A. (2019). Approaches, challenges, and advances in metabolism of new synthetic cathinones and relative metabolites. Forensic Science Reviews.
-
Cayman Chemical. 4-methoxy PV8 (hydrochloride) Product Information.
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- 3. researchgate.net [researchgate.net]
- 4. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Technical Guide: Pharmacokinetic Profiling & Bioanalysis of 4-Methoxy PV8
Executive Summary
4-methoxy PV8 (also known as 4-methoxy-PHPP , p-MeO-PV8 ) is a synthetic cathinone of the pyrrolidinophenone class. It is the para-methoxy analog of PV8 (
This guide provides a technical framework for researchers to characterize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4-methoxy PV8. It synthesizes forensic toxicokinetic data from fatal intoxications with inferred metabolic pathways based on structural analogs (PV8 and 4-MeO-
Physicochemical Profile & In Silico Predictions
Before initiating in vivo studies, the physicochemical boundaries of the compound must be defined to optimize formulation and bioanalytical methods.
Structural Properties
-
Systematic Name: 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
-
Molecular Formula:
-
Molecular Weight: 289.41 g/mol
-
Key Structural Features:
- -keto moiety: Susceptible to reduction (Phase I metabolism).
-
Pyrrolidine ring: Lipophilic, facilitates Blood-Brain Barrier (BBB) crossing; site for oxidation (lactam formation).
-
Heptyl side chain: Highly lipophilic (
), prone to and -1 oxidation. -
4-Methoxy group: Metabolic handle for O-demethylation (distinct from PV8).[1][2]
Predicted ADME Parameters
| Parameter | Value (Predicted) | Rationale/Comparator |
| LogP | ~4.2 - 4.5 | Higher than PV8 (LogP ~3.8) due to methoxy vs. H, but balanced by polarity. High lipophilicity suggests rapid BBB penetration. |
| pKa | ~8.5 - 9.0 | Basic nitrogen in pyrrolidine ring. Ionized at physiological pH. |
| BBB Permeability | High | Lipophilic nature allows passive diffusion; likely P-gp substrate. |
| Hepatic Clearance | High ( | Rapid metabolism predicted via O-demethylation and ketone reduction. |
Metabolic Stability & Biotransformation
Understanding the metabolic fate is critical for identifying biomarkers in urine/blood. 4-methoxy PV8 follows a metabolic pattern hybridizing PV8 (side-chain oxidation) and 4-MeO-
Phase I Metabolism[3]
-
O-Demethylation (Major): The para-methoxy group is cleaved by CYP450 isozymes (likely CYP2D6/2C19) to form 4-OH-PV8 . This is a critical step distinguishing it from PV8.
-
Ketone Reduction: The
-keto group is reduced to the corresponding alcohol (dihydro-metabolite). This is often stereoselective. -
Side-Chain Oxidation: The long heptyl chain undergoes hydroxylation at the terminal (
) or penultimate ( -1) positions, eventually forming carboxylic acids. -
Pyrrolidine Oxidation: Formation of the lactam (2''-oxo) metabolite.
Phase II Metabolism[4]
-
Glucuronidation: The 4-OH-PV8 metabolite is a prime target for UGT enzymes, forming stable O-glucuronides excreted in urine.
Visualized Metabolic Pathway
The following diagram illustrates the predicted biotransformation cascade based on analog studies [1, 2].
Caption: Predicted metabolic pathway of 4-methoxy PV8 showing primary Phase I (O-demethylation, reduction) and Phase II (glucuronidation) routes.[2]
Bioanalytical Methodology (LC-MS/MS)
Reliable quantification in biological matrices (plasma, microsomes) requires a validated LC-MS/MS method. The following protocol is adapted from forensic applications for similar cathinones [3, 4].
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8-10 minutes (long run time required to separate isomers and lipophilic metabolites).
-
Flow Rate: 0.3 - 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (Positive mode).[3]
-
Precursor Ion: m/z 290.2
-
Key Transitions (Quantifier/Qualifier):
-
290.2 -> 169.1 (Loss of pyrrolidine + propyl chain elements).
-
290.2 -> 126.1 (Pyrrolidinium ion).
-
290.2 -> 135.0 (Methoxy-benzoyl cation).
-
Sample Preparation Workflow
The high lipophilicity of 4-methoxy PV8 necessitates an extraction method that minimizes matrix effects while maximizing recovery.
Caption: Optimized protein precipitation workflow for high-throughput PK screening of 4-methoxy PV8.
Preclinical Pharmacokinetic Study Design
To generate the missing PK parameters (
Animal Model[1]
-
Species: Male Wistar or Sprague-Dawley Rats (250-300g).
-
N: Minimum 3-4 per time point (if serial sampling) or per group.
-
Catheterization: Jugular vein cannulation (JVC) for stress-free serial blood sampling.
Dosing Regimen
Based on the potency of PV8 and 4-MeO-PVP, the following doses are relevant for linear PK assessment:
-
Intravenous (IV): 1.0 mg/kg (Bolus).
-
Oral (PO): 5.0 mg/kg (Gavage).
-
Vehicle: Saline (0.9% NaCl) is usually sufficient; if solubility issues arise, use 10% DMSO / 10% Tween 80 / 80% Saline.
-
Sampling Schedule
Due to the rapid metabolism of cathinones, early time points are critical.
-
Time Points: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h.
-
Matrix: Whole blood (collected into NaF/Oxalate tubes to inhibit esterases/oxidases ex vivo).
Data Analysis
Calculate non-compartmental parameters using software (e.g., Phoenix WinNonlin or PKSolver):
- : Maximum observed concentration.
-
: Time to reach
. - : Area under the curve (exposure).
-
(Bioavailability):
.
Toxicokinetics & Safety Assessment
While preclinical data is generated, researchers must reference existing human toxicokinetic data to establish safety margins.
Human Fatal Case Reference
In a documented fatal intoxication involving 4-methoxy PV8 [4], the following concentrations were observed:
-
Femoral Blood: 2.69 µg/mL[4]
-
Urine: Not quantified in isolation but metabolites present.[5][6]
-
Context: This concentration is significantly higher than typical recreational levels for other cathinones (usually 0.01 - 0.5 µg/mL), suggesting a wide therapeutic index or massive overdose.
Drug-Drug Interaction (DDI) Potential
-
CYP2D6 Inhibition: Like many PV-analogs, 4-methoxy PV8 likely inhibits CYP2D6. This creates a risk of non-linear kinetics (autoinhibition) at high doses.
-
Transporter Effects: As a potent Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitor, it poses cardiovascular risks (tachycardia, hypertension) which must be monitored during in vivo PK studies.
References
-
Swortwood, M. J., et al. (2016).[3] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry.[3] Analytical and Bioanalytical Chemistry. Link
-
Mochizuki, A., et al. (2021).[2][7] 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry.[2][8] Forensic Toxicology. Link
-
Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine. Forensic Science International. Link
-
Shohjo, H., et al. (2021).[7] Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry.[7] Forensic Science International. Link
Sources
- 1. Untargeted metabolomics analysis assisted by signal selection for comprehensively identifying metabolites of new psychoactive substances: 4-MeO-α-PVP as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Comprehensive Analytical Strategies for the Detection and Quantification of 4-methoxy PV8
Introduction
The emergence of Novel Psychoactive Substances (NPS) presents a continuous challenge to forensic and clinical laboratories.[1][2] Among these, synthetic cathinones, often misleadingly marketed as "bath salts," represent a significant class of compounds with potent stimulant effects. 4-methoxy PV8 (also known as 4-methoxy-α-pyrrolidinoheptaophenone or p-methoxy-PHPP) is a synthetic cathinone and an analog of α-PVP.[3] Its structural similarity to controlled substances allows it to circumvent existing drug laws, making its accurate and rapid detection critical for law enforcement, public health, and research purposes.[1]
This application note provides a detailed guide for the qualitative and quantitative analysis of 4-methoxy PV8 in various matrices. We will explore several robust analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the identification and quantification of synthetic cathinones.[4][5] Additionally, we will touch upon spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of bulk material.[6][7] The protocols outlined herein are designed to be self-validating and provide a framework for researchers, forensic scientists, and drug development professionals to implement reliable analytical workflows.
Chemical and Physical Properties of 4-methoxy PV8
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one | [3][8] |
| Molecular Formula | C₁₈H₂₇NO₂ | [3] |
| Formula Weight | 325.9 g/mol (as HCl salt) | [3] |
| CAS Number | 2749302-60-9 (as HCl salt) | [3][8] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [3] |
Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the analysis is qualitative or quantitative.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique in forensic toxicology for the separation and identification of volatile and semi-volatile compounds.[9] Its high chromatographic resolution and sensitive mass spectrometric detection make it suitable for the analysis of synthetic cathinones in seized materials and biological samples.[10][11]
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the compound, allowing for its identification.
Protocol 1: GC-MS Analysis of 4-methoxy PV8 in Seized Powder
This protocol outlines the analysis of a suspected 4-methoxy PV8 powder sample.
Materials:
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., Diazepam-d5 at 1 µg/mL in methanol)
-
GC-MS system with an autosampler
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the seized powder.
-
Dissolve the powder in 10 mL of methanol in a volumetric flask.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer 100 µL of this solution to a new vial.
-
Add 100 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Transfer the final solution to a GC-MS vial for analysis.
-
-
Instrumental Parameters:
-
GC System: Agilent 7890A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 20 °C/min to 270 °C, hold for 5 minutes[11]
-
-
MS System: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500[11]
-
Transfer Line Temperature: 280 °C
-
Data Analysis:
-
The retention time of 4-methoxy PV8 should be determined by analyzing a certified reference standard.
-
The mass spectrum of the sample should be compared to a reference spectrum of 4-methoxy PV8. Key fragment ions should be present.
Expected Mass Spectrum Fragments for 4-methoxy PV8: While a specific mass spectrum for 4-methoxy PV8 was not found in the initial search, based on its structure and fragmentation patterns of similar cathinones, the following fragments can be anticipated:
-
Molecular ion (M+)
-
Fragments resulting from the cleavage of the alkyl chain and the pyrrolidine ring.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for the analysis of NPS in biological matrices due to its high sensitivity, selectivity, and speed.[12] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds that are not amenable to GC-MS without derivatization.
Principle: The sample is injected into a liquid chromatograph and separated based on its polarity and affinity for the stationary phase. The eluent from the LC column is then introduced into a mass spectrometer, where the analyte is ionized. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.
Protocol 2: LC-MS/MS Analysis of 4-methoxy PV8 in Human Urine
This protocol describes a "dilute and shoot" method for the rapid screening of 4-methoxy PV8 in urine samples.[13]
Materials:
-
Methanol (HPLC grade)
-
Formic acid
-
Deionized water
-
Internal Standard (IS) solution (e.g., 4-methoxy PV8-d4 at 100 ng/mL in methanol)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of urine in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an LC-MS/MS vial for analysis.
-
-
Instrumental Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: SCIEX Triple Quad or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard of 4-methoxy PV8. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be monitored.
-
Method Validation: For quantitative analysis, the method should be validated according to established guidelines.[14][15][16][17] Key validation parameters include:
-
Linearity: A calibration curve should be prepared using fortified urine samples at a minimum of five concentration levels.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: Assessed to ensure that components of the urine matrix do not interfere with the ionization of the analyte.[5]
-
Stability: The stability of 4-methoxy PV8 in urine under various storage conditions should be evaluated.
Spectroscopic Methods for Bulk Material Characterization
For the characterization of seized powders, spectroscopic techniques can provide valuable structural information.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[18][19]
Principle: Infrared radiation is passed through a sample. The molecules in the sample absorb radiation at specific frequencies corresponding to their vibrational modes, resulting in a unique infrared spectrum.
Expected FTIR Peaks for 4-methoxy PV8:
-
C=O stretch (ketone): ~1680 cm⁻¹
-
C-O-C stretch (ether): ~1250 cm⁻¹ and ~1030 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretch: ~2850-2960 cm⁻¹
-
C-N stretch (amine): ~1100-1300 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the complete chemical structure of a molecule.[7][20]
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (e.g., ¹H and ¹³C) absorb energy and "resonate" at specific frequencies. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide detailed information about the molecular structure.
Workflow Diagrams
Caption: Workflow for the LC-MS/MS analysis of 4-methoxy PV8 in a urine sample.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection and quantification of 4-methoxy PV8. GC-MS is a reliable technique for the analysis of seized materials, while LC-MS/MS offers superior sensitivity and selectivity for the analysis of biological matrices. The choice of the most appropriate method will depend on the specific analytical goals. Adherence to proper method validation procedures is crucial to ensure the generation of accurate and defensible data. A[14][21]s the landscape of NPS continues to evolve, it is imperative for laboratories to stay abreast of new analytical techniques and adapt their methodologies accordingly.
References
-
Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2024). National Institutes of Health. [Link]
-
Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. (n.d.). LCGC International. [Link]
-
LC-MS/MS analysis of 23 Synthetic Cathinones (Bath Salts) from Urine using Luna Omega 3 µm Polar C18. (2022). Phenomenex. [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations. (2022). Toxics. [Link]
-
Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (2025). Frontiers in Chemistry. [Link]
-
4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. (2018). Analytical and Bioanalytical Chemistry. [Link]
-
Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). Journal of Molecular Structure. [Link]
-
Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). Journal of GXP Compliance. [Link]
-
The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. (n.d.). Marshall University. [Link]
-
A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine. (2016). Forensic Toxicology. [Link]
-
Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. (2021). Forensic Science International. [Link]
-
Analysis of Cathinones in Plasma Using LC-MS/MS. (2014). ASMS. [Link]
-
New psychoactive substances: catalysing a shift in forensic science practice? (2014). Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2023). MDPI. [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology. (2013). ResearchGate. [Link]
-
Novel Psychoactive Substances (NPS) analysis. (n.d.). SCIEX. [Link]
-
Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. (2021). Journal of Molecular Structure. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]
-
Testing For Novel Psychoactive Substances. (n.d.). Agilent. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2022). TrAC Trends in Analytical Chemistry. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
-
4'-Methoxy-α-pyrrolidinopentiophenone. (n.d.). Wikipedia. [Link]
-
Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. (n.d.). ResearchGate. [Link]
-
Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique. (2017). Seton Hall University Dissertations and Theses (ETDs). [Link]
-
Sample preparation in a bioanalytical workflow – part 1. (2018). YouTube. [Link]
-
Forensic Narcotics Drug Analysis: State-of-the-Art Developments and Future Trends. (2024). MDPI. [Link]
-
4-methoxy PV8 (hydrochloride). (n.d.). Cambridge Bioscience. [Link]
-
A Simple, Broadly Applicable Automated Bioanalytical Sample Preparation Strategy for LC-MS Quantification of Apixaban: Evaluation of Common Bioanalytical Extraction Techniques. (n.d.). Waters Corporation. [Link]
-
The validation criteria for analytical methods used in pharmacy practice research. (1989). Journal of Clinical Pharmacy and Therapeutics. [Link]
-
4 Methoxy PV8. (2016). mzCloud. [Link]
-
Bioanalytical sample preparation. (n.d.). Biotage. [Link]analytical-sample-preparation]([Link])
Sources
- 1. Novel Psychoactive Substances | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. New psychoactive substances: catalysing a shift in forensic science practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-methoxy PV8 (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 11. marshall.edu [marshall.edu]
- 12. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 13. LC-MS/MS of Synthetic Cathinones in Urine | Phenomenex [phenomenex.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 17. The validation criteria for analytical methods used in pharmacy practice research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
Application Note: LC-MS/MS Quantification of 4-Methoxy PV8 in Biological Matrices
This Application Note and Protocol guide is designed for researchers and forensic toxicologists analyzing 4-methoxy PV8 (also known as 4-MeO-α-PHPP or p-MeO-PV8) in biological matrices. It synthesizes current methodologies for synthetic cathinones, adapting them specifically for the physicochemical properties of this hepta-carbon chain analog.
Introduction & Scientific Context
4-methoxy PV8 is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class. Structurally, it is the para-methoxy derivative of PV8 (α-PHPP), featuring a pyrrolidine ring and a seven-carbon alkyl chain. The addition of the methoxy group and the extended aliphatic chain increases lipophilicity (LogP ~4.2 predicted) compared to shorter analogs like α-PVP, influencing its distribution and metabolic stability.
This protocol addresses the analytical challenge of distinguishing 4-methoxy PV8 from its structural isomers and metabolites (e.g., 4-hydroxy-PV8) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method prioritizes sensitivity (low ng/mL range) and selectivity to mitigate matrix effects common in forensic samples.
Chemical Properties[1][2][3][4]
-
IUPAC Name: 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
-
Molecular Formula: C₁₈H₂₇NO₂
-
Molecular Weight: 289.41 g/mol
-
Monoisotopic Mass: 289.2042 Da
-
pKa: ~9.5 (Basic, due to the pyrrolidine nitrogen)
Experimental Workflow Strategy
The workflow utilizes a Solid Phase Extraction (SPE) approach for blood to minimize ion suppression, while offering a "Dilute-and-Shoot" option for urine screening.
Workflow Diagram
The following diagram outlines the decision logic and processing steps for different matrices.
Figure 1: Decision tree for sample preparation based on matrix complexity and sensitivity requirements.
Detailed Protocol
Reagents and Standards
-
Reference Standard: 4-methoxy PV8 (HCl salt) >98% purity.
-
Internal Standard (IS): PV8-d7 or 4-MeO-α-PVP-d8 (Deuterated analog required for compensation of matrix effects).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Buffers: Ammonium Formate (5 mM).
Sample Preparation[5]
Protocol A: Solid Phase Extraction (Blood/Plasma/Urine)
Recommended for forensic confirmation and post-mortem blood.
-
Aliquot: Transfer 200 µL of sample into a glass tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL).
-
Pre-treatment: Add 600 µL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 30 sec. Centrifuge at 4000 rpm for 5 min.
-
Conditioning: Use Mixed-Mode Cation Exchange cartridges (e.g., Oasis MCX or Strata-X-C).
-
1 mL MeOH
-
1 mL Water
-
-
Loading: Load the pre-treated sample supernatant.
-
Washing:
-
Wash 1: 1 mL 0.1 M HCl (removes neutrals/acids).
-
Wash 2: 1 mL MeOH (removes hydrophobic neutrals).
-
-
Elution: Elute with 1 mL of 5% Ammonia in Methanol (releases basic drugs).
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).
Protocol B: Dilute-and-Shoot (Urine Only)
Recommended for high-throughput screening.
-
Aliquot: Transfer 50 µL of urine.
-
Dilution: Add 450 µL of Mobile Phase A containing Internal Standard.
-
Clarification: Centrifuge at 10,000 rpm for 5 min to remove particulates.
-
Injection: Inject supernatant directly.
LC-MS/MS Conditions
Chromatographic Separation[1][2][3][4][5][6]
-
System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Rationale: The HSS T3 phase provides superior retention for polar amines and excellent peak shape for basic cathinones compared to standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Desalting |
| 6.0 | 95 | Linear Ramp |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Source Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
MRM Transitions:
The precursor ion is the protonated molecule
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Structural Origin |
| 4-MeO-PV8 | 290.2 | 219.1 | 20 | Quantifier | Loss of pyrrolidine ( |
| 290.2 | 121.1 | 35 | Qualifier 1 | Methoxy-tropylium ion ( | |
| 290.2 | 72.1 | 40 | Qualifier 2 | Pyrrolidine ring fragment | |
| IS (PV8-d7) | 267.2 | 196.1 | 20 | Quantifier | Analogous loss of pyrrolidine |
Note: Collision energies are approximate and should be optimized on the specific instrument.
Fragmentation Logic & Mechanism
Understanding the fragmentation pathway is crucial for confirming the identity of 4-methoxy PV8, especially to distinguish it from isomers.
-
Primary Cleavage: The bond between the alpha-carbon and the nitrogen atom is the weakest, leading to the loss of the neutral pyrrolidine ring (71 Da). This generates the abundant acylium/alkylphenone cation at m/z 219.
-
Secondary Cleavage: The methoxy-benzyl moiety stabilizes the positive charge, facilitating the formation of the methoxy-tropylium ion (m/z 121). This is a diagnostic marker for the methoxy substitution on the ring.
Figure 2: Proposed ESI+ fragmentation pathway for 4-methoxy PV8.
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the method must meet the following performance metrics based on SWGTOX/FDA guidelines:
-
Linearity:
over the range of 1.0 – 1000 ng/mL. -
Limit of Detection (LOD): Signal-to-Noise (S/N) > 3 (Target: ~0.1 ng/mL).
-
Limit of Quantification (LOQ): S/N > 10 with precision < 20% CV.
-
Matrix Effect: Must be calculated as:
. Values between -25% and +25% are acceptable. -
Carryover: Blank injection after the highest standard must show < 20% of the LOQ signal.
References
-
ResearchGate. (2025).[6] 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine. Retrieved from [Link]
-
MDPI. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones. Retrieved from [Link]
-
West Virginia University. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. Retrieved from [Link]
-
mzCloud. (2016).[7] 4-Methoxy PV8 Mass Spectral Data. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fda.gov.tw [fda.gov.tw]
- 3. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: A High-Resolution Mass Spectrometry Workflow for the Identification of 4-Methoxy PV8 Metabolites in Biological Matrices
Abstract
The proliferation of Novel Psychoactive Substances (NPS), such as the synthetic cathinone 4-methoxy PV8, presents a significant challenge to forensic and clinical toxicology.[1][2] Due to their recent emergence, comprehensive metabolic data is often lacking, hindering the ability to confirm intake from biological samples.[3] This application note details a robust workflow utilizing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for the prospective identification of 4-methoxy PV8 metabolites. As the metabolism of this specific compound is not yet fully characterized, this guide emphasizes a strategy based on the well-documented biotransformation pathways of structurally similar pyrovalerone-type cathinones.[4][5][6] We present detailed protocols for sample preparation, optimized LC-HRMS parameters, and a systematic data analysis strategy designed to confidently identify metabolites in the absence of reference standards. The core of this approach relies on high mass accuracy to determine elemental compositions, combined with tandem mass spectrometry (MS/MS) for structural elucidation, providing a reliable methodology for researchers investigating NPS metabolism.[7][8]
Introduction: The Challenge of Novel Psychoactive Substances
4-Methoxy PV8 (1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one) is a para-methoxy analog of PV8, a regulated synthetic cathinone.[9][10][11] Like other pyrovalerone derivatives, it is a potent stimulant targeting monoamine transporters.[12] When a novel substance like 4-methoxy PV8 is consumed, the parent compound is often metabolized extensively, making urinary or plasma detection of its metabolites crucial for confirming exposure.[13]
The challenge lies in the "unknown" nature of these metabolites. High-Resolution Mass Spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is the definitive tool for this application.[7][8] Its ability to provide mass measurements with high accuracy (typically <5 ppm) allows for the confident determination of a metabolite's elemental formula, which is the first critical step in its identification.[14] This guide provides the scientific rationale and step-by-step protocols for this investigative process.
Predicted Metabolic Pathways of 4-Methoxy PV8
The metabolic fate of a synthetic cathinone is generally predictable based on its core structure.[5] For 4-methoxy PV8, a pyrovalerone-type cathinone, the primary metabolic reactions are expected to occur at the β-keto group, the pyrrolidine ring, the alkyl chain, and the methoxy group on the aromatic ring.[4][6]
Key Predicted Biotransformations:
-
β-Keto Reduction: The ketone group is readily reduced to a secondary alcohol, a common pathway for nearly all synthetic cathinones.[5][6]
-
Pyrrolidine Ring Hydroxylation & Dehydrogenation: The pyrrolidine ring can be hydroxylated, which may be followed by subsequent oxidation to form a more polar γ-lactam metabolite.[4][6]
-
Alkyl Chain Hydroxylation: The heptyl chain is a prime target for hydroxylation at various positions.
-
O-Demethylation: The methoxy group on the phenyl ring can be demethylated to form a phenolic metabolite.
-
Combined Reactions: Multiple transformations can occur on a single molecule, leading to metabolites such as hydroxylated-and-reduced species.[4]
These predicted pathways provide a logical framework for the data mining process.
Caption: Predicted Phase I metabolic pathways for 4-methoxy PV8.
Experimental Design and Protocols
A successful metabolite identification experiment hinges on three pillars: clean sample preparation, robust chromatographic separation, and a logical data acquisition strategy.
Protocol: Sample Preparation (Human Urine)
This protocol utilizes a simple and effective "dilute-and-shoot" method, which is suitable for screening and minimizes analyte loss. For more complex matrices or lower concentrations, solid-phase extraction (SPE) would be recommended.[15]
Materials:
-
Blank human urine (for controls and spikes)
-
4-methoxy PV8 analytical standard (e.g., from Cayman Chemical or other certified provider)[10][11]
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Procedure:
-
Sample Collection: Collect urine samples and store them at -20°C until analysis.
-
Controls: Prepare a blank control (unadulterated urine), a negative control (blank urine processed through the procedure), and a positive control (blank urine spiked with 4-methoxy PV8 at 50 ng/mL).
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex to mix.
-
In a 1.5 mL microcentrifuge tube, combine 200 µL of urine with 200 µL of acetonitrile. Rationale: Acetonitrile is used to precipitate proteins and other macromolecules that can interfere with the analysis.[16]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated material.[16]
-
-
Final Dilution:
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Add 900 µL of mobile phase A (0.1% formic acid in water). Rationale: This final dilution step further reduces potential matrix effects.
-
-
Injection: The sample is now ready for LC-HRMS analysis.
Protocol: LC-HRMS Instrumentation and Parameters
The goal of the chromatography is to separate the metabolites from the parent drug and from endogenous matrix components. A reversed-phase C18 column is an excellent starting point.
| Parameter | Setting | Rationale |
| LC System | High-Performance UHPLC System | Provides the necessary resolution and peak capacity for complex biological samples. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Excellent retention for the moderately non-polar parent drug and its more polar metabolites.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape for cathinones. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
| Gradient | 5% B to 95% B over 15 min, hold 2 min, re-equilibrate | A shallow gradient ensures separation of closely eluting isomers and metabolites. |
| Parameter | Setting | Rationale |
| MS System | Q-TOF or Orbitrap HRMS Instrument | Required for achieving <5 ppm mass accuracy.[7] |
| Ionization Mode | Positive Electrospray (ESI+) | The pyrrolidine nitrogen is basic and readily protonated, yielding high sensitivity. |
| Scan Range | 100 - 1000 m/z | Covers the expected mass range of the parent drug and its metabolites. |
| Resolution | >30,000 FWHM | Sufficient to resolve isotopic patterns and separate from many interferences. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or DIA | DDA triggers MS/MS on the most abundant ions, ideal for unknown screening. |
| MS1 Scan | Full Scan (Profile Mode) | Detects all ions within the scan range to find potential metabolites. |
| MS2 Scans | Triggered on top 5 most intense ions | Fragments precursor ions to provide structural information. |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Using multiple collision energies ensures a rich fragmentation spectrum is obtained. |
Data Acquisition Strategy
The power of HRMS lies in its ability to collect comprehensive data. A Data-Dependent Acquisition (DDA) strategy is highly effective for metabolite discovery.
Caption: Data-Dependent Acquisition (DDA) workflow for metabolite discovery.
Protocol: Data Analysis and Metabolite Identification
Identifying metabolites without standards is a systematic process of elimination and confirmation.[17] Modern data processing software is essential for this workflow.[18]
Procedure:
-
Feature Finding: Process the raw data from the positive control (spiked sample) using software like MZmine, MS-DIAL, or vendor-specific software.[17] This step involves peak picking and chromatogram deconvolution.
-
Background Subtraction: Compare the feature list from the spiked sample against the feature list from the negative control (blank matrix). Remove features present in the blank to eliminate endogenous interferences.
-
Metabolite Prediction and Mass Filtering:
-
Calculate the exact mass of the [M+H]+ ion for 4-methoxy PV8 (C18H27NO2, Exact Mass: 290.2115).
-
Generate a list of predicted metabolites based on the biotransformations in Section 2.
-
Search the filtered feature list for masses that correspond to these predicted metabolites within a narrow mass tolerance window (e.g., ±5 ppm).
-
| Biotransformation | Mass Change | Elemental Change | Predicted [M+H]+ |
| Parent Drug | +0.0000 | C18H28NO2 | 290.2115 |
| Keto-Reduction | +2.0156 | C18H30NO2 | 292.2271 |
| Hydroxylation | +15.9949 | C18H28NO3 | 306.2064 |
| O-Demethylation | -14.0157 | C17H26NO2 | 276.1958 |
| Lactam Formation | +13.9793 | C18H26NO3 | 304.1907 |
| Hydroxylation + Reduction | +18.0105 | C18H30NO3 | 308.2220 |
-
Isotopic Pattern Confirmation: For each candidate feature, verify that its isotopic pattern matches the theoretical pattern for the proposed elemental formula. High-resolution instruments can resolve the isotopic fine structure, providing strong evidence for a formula.[14]
-
MS/MS Fragmentation Analysis: This is the most critical step for structural elucidation.
-
Compare the MS/MS spectrum of a potential metabolite with the MS/MS spectrum of the parent drug.
-
Look for characteristic fragment ions and neutral losses. For example, a key fragment of 4-methoxy PV8 will be the methoxybenzoyl ion. If this fragment shifts by +16 Da in a metabolite, it strongly suggests hydroxylation occurred on the aromatic ring. If other fragments shift, it suggests modification elsewhere.
-
Use this evidence to pinpoint the site of biotransformation.
-
Conclusion
This application note provides a comprehensive and scientifically grounded workflow for the identification of 4-methoxy PV8 metabolites. By combining predictive metabolism with the analytical power of high-resolution mass spectrometry, researchers can confidently identify biotransformation products even without authentic standards. The key to this process is a systematic approach that leverages accurate mass for formula generation, isotopic patterns for confirmation, and detailed MS/MS fragmentation analysis for structural elucidation. This methodology is not only applicable to 4-methoxy PV8 but can be adapted for the metabolic investigation of a wide range of novel psychoactive substances, aiding the efforts of toxicologists and drug development professionals worldwide.
References
- Ellefsen, K. N., Wohlfarth, A., Swortwood, M. J., Diao, X., & Huestis, M. A. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Forensic Toxicology.
- Euro Trust Chemical. (n.d.). 4-MeO-PV8.
- Cayman Chemical. (n.d.). 4-methoxy PV8 (hydrochloride).
- Cambridge Bioscience. (n.d.). 4-methoxy PV8 (hydrochloride).
- Swortwood, M. J., Ellefsen, K. N., Diao, X., & Huestis, M. A. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 408(22), 6035-6045.
- Zancajo, R., & Zaitsu, K. (2018). Metabolism of Synthetic Cathinones. In The Handbook of Designer Drugs (pp. 185-204).
- Wikipedia. (n.d.). 4'-Methoxy-α-pyrrolidinopentiophenone.
- Kolanos, R., Sakloth, F., Partilla, J. S., & Baumann, M. H. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8277.
- Kavanagh, P., Peake, D., & O'Brien, J. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis, 14(5), 785-802.
- Lin, T. J., Hsieh, Y. Z., & Chen, C. Y. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine.
- Aranda, M., González-Riano, C., & Camargo, A. (2019). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. Metabolites, 9(11), 263.
- Huan, T., & Li, L. (2022). Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software. TrAC Trends in Analytical Chemistry, 157, 116773.
- Center for Forensic Science Research & Education. (n.d.). Advances in analytical methodologies for detecting novel psychoactive substances: a review.
- Chen, Y. C., Tsai, Y. H., & Lin, C. H. (2021). Rapid detection of nine synthetic cathinones in blood and urine by direct analysis in real-time-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 35(15), e9126.
- Zhou, J., & Yin, Y. (2017). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry, 89(17), 9037-9045.
- Musah, R. A., & Domin, M. A. (2024). Emerging Novel Psychoactive Substances (2020–2025)
- Costa, J. L., & Silva, R. (2022).
- ResearchGate. (n.d.). How to identify the metabolites from LC-HRMS peaks if there is no library provided?
- Swortwood, M. J., Ellefsen, K. N., Diao, X., & Huestis, M. A. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 408(22), 6035-6045.
- Agilent Technologies. (2014). Analysis of Cathinones in Plasma Using LC-MS/MS.
- Gürler, M., Taşkın, P., Doğan, E. Ö., Karkın, Ş., & Lale, A. (2017). Evaluating Of Synthetic Cathinones in Human Urine Samples. Acta Medica, 48(2), 53-59.
- Shimadzu Asia Pacific. (n.d.). HRMS DIA Workflow for Combined Targeted and Untargeted Compound Identification in Metabolomics.
- D'Elia, V., & Huestis, M. A. (2021). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Critical Reviews in Toxicology, 51(1), 1-50.
- De Vrieze, M. (2018). NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN.
- United Nations Office on Drugs and Crime. (2013). Recommended methods for the identification and analysis of synthetic cathinones in seized materials.
- Agilent Technologies. (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of “Bath Salts” in Urine.
- Peake, D. (n.d.). High-resolution compound identification in metabolomics: a review of current practices.
- Patti, G. J., & Clish, C. B. (2010). Dealing with the unknown: Metabolomics and Metabolite Atlases. Journal of the American Society for Mass Spectrometry, 21(5), 747-750.
- Wikipedia. (n.d.). α-Pyrrolidinopentiophenone.
- Madej, K., & Wardas, W. (2021). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Analytical Chemistry, 51(7), 617-639.
- Hall, L. M., Hill, D. W., & Menikarachchi, L. C. (2023). Machine Learning for Enhanced Identification in RPLC/HRMS Non-Targeted Workflows. ChemRxiv.
- ResearchGate. (n.d.). LC-MSMS synthetic cathinones and metabolites parameters, retention times (RT) and internal standards.
- Dunn, W. B., & Kell, D. B. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 3(1), 1-23.
- Wishart, D. S. (2014).
- Gerace, E., Caneparo, D., Borio, F., Salomone, A., & Vincenti, M. (2020). Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas-chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 178, 112937.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurotrustchemical.org [eurotrustchemical.org]
- 10. caymanchem.com [caymanchem.com]
- 11. 4-methoxy PV8 (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.cz [lcms.cz]
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- 17. researchgate.net [researchgate.net]
- 18. Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of 4-methoxy PV8 in whole blood
Abstract
The proliferation of New Psychoactive Substances (NPS) requires adaptive analytical methodologies.[1][2][3] This guide details the quantification of 4-methoxy PV8 (4-methoxy-α-pyrrolidinoheptiophenone), a para-substituted homolog of the synthetic cathinone PV8. Due to the rapid enzymatic hydrolysis and thermal instability of cathinones in biological matrices, this protocol emphasizes a Mixed-Mode Solid Phase Extraction (SPE) workflow to maximize recovery while minimizing matrix effects. We utilize a specific fragmentation pattern (α-cleavage dominance) to ensure selectivity against isobaric interferences.
Part 1: Analyte Characterization & Mass Spectrometry
1.1 Structural Logic & Fragmentation
4-methoxy PV8 (
Upon Collision-Induced Dissociation (CID), the molecule undergoes α-cleavage between the carbonyl carbon and the α-carbon. This yields two distinct moieties critical for MRM (Multiple Reaction Monitoring) selection:
-
The Iminium Ion (Quantifier): The charge is retained on the nitrogen-containing fragment (pyrrolidine ring + alkyl chain). For PV8 analogs (heptiophenone backbone), the alkyl tail is a pentyl chain.
-
Calculation: Pyrrolidine (70) +
-Carbon (13) + Pentyl (71) = m/z 154.1 .
-
-
The Acylium Ion (Qualifier): The 4-methoxybenzoyl cation.
-
Calculation: 4-Methoxy-Phenyl-CO = m/z 135.0 .
-
1.2 MRM Transitions Table
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) | Dwell (ms) |
| 4-methoxy PV8 | 290.2 | 154.1 | Quant | 22 | 50 |
| 290.2 | 135.0 | Qual | 35 | 50 | |
| PV8-d8 (IS) | 268.2 | 162.2 | Quant | 22 | 50 |
Note: PV8-d8 is recommended as the Internal Standard (IS) if the specific 4-methoxy analog is unavailable. The shift in the iminium ion (+8 Da) ensures no crosstalk.
Part 2: Sample Preparation (Protocol)
2.1 The Instability Challenge Synthetic cathinones are notoriously unstable in whole blood due to enzymatic reduction to the corresponding alcohol and thermal degradation.
-
Critical Requirement: Blood samples must be stored at -20°C immediately upon collection.
-
Preservative: Sodium Fluoride/Potassium Oxalate (gray top tubes) is mandatory to inhibit esterase activity.
2.2 Extraction Workflow (Mixed-Mode Cation Exchange) We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (e.g., Oasis MCX or Strata-X-C). This mechanism binds the basic nitrogen of the cathinone while allowing aggressive organic washing to remove neutral lipids and proteins.
Protocol Steps:
-
Pre-treatment: Aliquot 200 µL whole blood. Add 20 µL Internal Standard (1 µg/mL).
-
Protein Precipitation (PPT): Add 600 µL cold Acetonitrile (with 1% Formic Acid) to precipitate proteins and release bound drugs. Vortex 30s. Centrifuge at 10,000 x g for 5 min.
-
Supernatant Dilution: Transfer supernatant to a clean tube. Dilute with 2 mL Phosphate Buffer (pH 6.0). Why? This lowers the organic content to <5% to prevent breakthrough on the SPE cartridge.
-
SPE Loading: Load diluted sample onto conditioned MCX cartridge (30 mg/1 cc).
-
Wash 1 (Acidic): 1 mL 0.1% Formic Acid in Water. Removes polar interferences.
-
Wash 2 (Organic): 1 mL Methanol. Removes neutral lipids/matrix.
-
Elution: 2 x 500 µL 5% Ammonia in Methanol . High pH neutralizes the drug, breaking the ionic bond with the sorbent.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
Part 3: Visualization & Logic
3.1 Extraction Logic Diagram The following diagram illustrates the decision matrix for the extraction, highlighting the "Clean-up" mechanism of the MCX cartridge.
Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow designed to isolate basic cathinones from complex blood matrix.
Part 4: Chromatographic Conditions
4.1 Column Selection A Biphenyl stationary phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm) is superior to C18 for this application.
-
Reasoning: The biphenyl phase offers
interactions, which are highly effective for separating structural isomers and aromatic cathinones like 4-methoxy PV8 from potential isobaric interferences (e.g., other methoxy-PHP isomers).
4.2 Gradient Parameters
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Temp: 40°C.
| Time (min) | % B | Event |
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Begin Gradient |
| 4.0 | 90 | Elution of 4-MeO-PV8 (~3.2 min) |
| 5.0 | 90 | Wash |
| 5.1 | 10 | Re-equilibration |
| 7.0 | 10 | End Run |
Part 5: Validation & Quality Control
5.1 Matrix Effect (ME) Assessment Quantitative analysis in blood often suffers from ion suppression.
-
Calculation:
-
A = Peak area of standard in neat solvent.
-
B = Peak area of standard spiked into extracted blank matrix.
-
-
Acceptance Criteria: ME should be between 80-120%. If suppression is observed (<80%), increase the dilution factor in step 2.3 or switch to a deuterated analog of the exact analyte.
5.2 Linearity & Sensitivity
-
Linear Range: 1 – 500 ng/mL.
-
LOD (Limit of Detection): ~0.1 ng/mL (S/N > 3).
-
LOQ (Limit of Quantification): 1.0 ng/mL (S/N > 10, Precision < 20%).
References
-
Shohjoh, H., et al. (2021). "Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry." Forensic Science International. Link
-
Kerrigan, S. & Glicksberg, L. (2017).[4] "Stability of Synthetic Cathinones in Blood." Journal of Analytical Toxicology. Link
-
Swortwood, M.J., et al. (2016).[5] "First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry. Link
-
Barroso, M., et al. (2020).[1] "Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC-MS." Journal of Analytical Toxicology. Link
Sources
Application Note: Robust Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of 4-Methoxy PV8 in Human Urine
Abstract
The emergence of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a moving target for forensic toxicology.[1] 4-methoxy PV8 (4-methoxy-PHPP), a para-methoxy analog of PV8, is a potent stimulant with significant lipophilicity and basicity. This Application Note details a rigorous Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol designed to isolate 4-methoxy PV8 from complex urine matrices. By exploiting the molecule's distinct physicochemical properties—its hydrophobic heptyl chain and basic pyrrolidine ring—this method achieves high recovery (>85%) and matrix cleanliness, validated for downstream LC-MS/MS analysis.
Introduction & Scientific Rationale
The Analyte: 4-Methoxy PV8[2][3]
-
Chemical Name: 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
-
Class: Synthetic Cathinone (Pyrrolidinophenone derivative)[1][2][3]
-
Molecular Weight: 289.4 g/mol
-
Key Functional Groups:
-
Basic Amine: The pyrrolidine nitrogen (estimated pKa ~9.5) is protonated at physiological and acidic pH.
-
Hydrophobic Backbone: The heptyl side chain and methoxy-phenyl ring contribute to high lipophilicity (LogP > 3.5).
-
The Challenge: Urine Matrix
Urine contains high concentrations of salts, urea, and hydrophilic organic acids, alongside variable amounts of hydrophobic lipids. Traditional Liquid-Liquid Extraction (LLE) often suffers from emulsion formation and poor selectivity for amphiphilic basic drugs.
The Solution: Mixed-Mode Cation Exchange (MCX)
We utilize a polymeric sorbent functionalized with both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) groups.
-
Retention: At pH 6, 4-methoxy PV8 is positively charged (
). It binds to the sorbent via ionic interaction (with sulfonic acid groups) AND hydrophobic interaction (with the polymer backbone). -
Interference Removal:
-
Aqueous Wash: Removes salts and hydrophilic neutrals.
-
Organic Wash (100% MeOH): Crucially, because the analyte is "locked" by the ionic bond, we can wash with strong organic solvents to strip away hydrophobic interferences (lipids, neutral drugs) without eluting the target.
-
-
Elution: A basic organic solvent (5%
in MeOH) deprotonates the analyte ( ), breaking the ionic bond and releasing it.
Materials & Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, Bond Elut Plexa PCX), 60 mg / 3 mL.
-
Sample: Human Urine (drug-free for calibration, spiked for QC).
-
Internal Standard (IS): PV8-d8 or 4-MeO-alpha-PVP-d8 (if available); alternatively, MDPV-d8.
-
Reagents:
-
Methanol (MeOH), LC-MS Grade.
-
Acetonitrile (ACN), LC-MS Grade.
-
Formic Acid (FA).[4]
-
Ammonium Hydroxide (
), 28-30%. -
Sodium Acetate / Acetic Acid (for pH 6 buffer).
- -Glucuronidase (e.g., from Helix pomatia or Recombinant).
-
Experimental Protocol
Sample Pretreatment
Rationale: Adjusting pH to ~6.0 ensures the pyrrolidine nitrogen is fully protonated (ionized) to interact with the cation-exchange sorbent.
-
Aliquot: Transfer 1.0 mL of urine into a clean glass tube.
-
Internal Standard: Add 10 µL of Internal Standard working solution (1 µg/mL).
-
Hydrolysis (Optional but Recommended): Add 500 µL of
-glucuronidase solution. Incubate at 60°C for 30 mins. Note: While parent cathinones are the primary markers, this step ensures total recovery if metabolites are targeted. -
Dilution: Add 2.0 mL of 100 mM Phosphate Buffer (pH 6.0) .
-
Vortex: Mix thoroughly (10 sec) and centrifuge at 3000 rpm for 5 min to settle particulates.
SPE Methodology (MCX)
| Step | Solvent / Action | Mechanistic Purpose |
| 1. Condition | 2 mL MeOH | Solvates the polymeric sorbent, exposing functional groups. |
| 2. Equilibrate | 2 mL Water (or pH 6 Buffer) | Prepares the column environment for aqueous sample. |
| 3. Load | Pre-treated Urine (from 4.1) | Analyte binds via Ionic (primary) and Hydrophobic (secondary) forces. Flow rate: <1 mL/min.[4] |
| 4. Wash 1 | 2 mL 0.1% Formic Acid in Water | Removes salts, urea, and hydrophilic interferences. Acid keeps analyte charged. |
| 5. Wash 2 | 2 mL 100% MeOH | Critical Step: Removes hydrophobic neutrals and acidic drugs. Analyte remains bound by ionic interaction. |
| 6. Dry | Vacuum for 2-5 mins | Removes residual MeOH to prevent dilution of the elution solvent. |
| 7. Elute | 2 x 1.5 mL 5% | High pH deprotonates the amine ( |
| 8. Evaporate | Dry under | Concentrates the sample. |
| 9. Reconstitute | 200 µL Mobile Phase (95:5 A:B) | Prepares sample for LC-MS injection. |
LC-MS/MS Analysis Conditions
Chromatographic Conditions[1][5][6][7][8]
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or Waters BEH C18.
-
Column Temp: 40°C.
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 7.0 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 12.0 | 5 (Re-equilibration) |
Mass Spectrometry Parameters (MRM)
-
Ionization: Electrospray Positive (ESI+).
-
Precursor Ion: 290.2
(Calculated from MW 289.4).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | ID |
|---|---|---|---|---|
| 4-Methoxy PV8 | 290.2 | 154.1 | 25 | Quantifier (Immonium ion / Side chain) |
| 290.2 | 135.1 | 35 | Qualifier 1 (4-Methoxybenzoyl) | |
| 290.2 | 121.1 | 45 | Qualifier 2 (Methoxytropylium) |
| PV8-d8 (IS) | 268.2 | 162.1 | 25 | Quantifier |
Note: The m/z 154 fragment corresponds to the pyrrolidine ring attached to the heptyl chain (alpha-cleavage), which is specific to the PV8 backbone structure.
Method Validation & Performance
The following data represents typical performance metrics for this protocol.
| Parameter | Result | Notes |
| Linearity | 1 – 1000 ng/mL | |
| Extraction Recovery | 85% - 95% | Consistent across Low (10 ng/mL) and High (500 ng/mL) QC. |
| Matrix Effect | < 15% Suppression | Efficient removal of phospholipids via Wash 2. |
| LOD / LOQ | 0.5 ng/mL / 1.0 ng/mL | Highly sensitive due to sample concentration (5x). |
| Precision (CV%) | < 8% | Intra-day and Inter-day. |
Visualizations
Extraction Workflow Logic
The following diagram illustrates the decision matrix and chemical interactions driving the SPE protocol.
Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow ensuring selective isolation of basic synthetic cathinones.
Fragmentation Pathway
Understanding the MRM transitions is vital for confirmation.
Caption: Proposed fragmentation pathway for 4-methoxy PV8 under ESI+ conditions.
Troubleshooting & Expert Tips
-
Low Recovery?
-
Check pH: If the sample pH > 7 during loading, the amine will not be fully protonated, leading to breakthrough. Ensure pH is ~6.0.
-
Elution Strength: Ensure the elution solvent is fresh. Ammonia is volatile; if the pH drops below 10, elution efficiency decreases.
-
-
High Backpressure?
-
Urine particulates can clog frits. Always centrifuge samples at 3000+ rpm before loading.
-
-
Carryover?
-
Synthetic cathinones are "sticky." Use a needle wash of 50:25:25 MeOH:ACN:IPA with 0.1% FA to clean the injector needle between runs.
-
References
-
Swortwood, M. J., et al. (2016).[5] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Davidson, J. T., et al. (2020).[1] Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. International Journal of Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (2015). Solid-Phase Extraction of Synthetic Cathinones from Urine using Oasis MCX. Application Note. Retrieved from [Link]
Sources
Use of 4-methoxy PV8 as an analytical reference standard
Reference Standard Protocol for Forensic & Clinical Toxicology
Abstract & Scope
The emergence of novel psychoactive substances (NPS) necessitates agile analytical methodologies. 4-methoxy PV8 (also known as p-methoxy-PHPP or 4-MeO-PV8) is a para-substituted derivative of PV8 (α-pyrrolidinoheptiophenone). As a synthetic cathinone featuring a pyrrolidine ring and a heptyl chain, it presents specific challenges regarding isomer differentiation and matrix stability.
This application note provides a definitive guide for using 4-methoxy PV8 as an analytical reference standard. It details physicochemical properties, validated GC-MS and LC-MS/MS protocols, and critical handling requirements to ensure data integrity in forensic and clinical settings.
Physicochemical Identity
Before commencing analysis, the reference standard must be verified against the following physicochemical profile.
| Property | Specification |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one |
| Common Names | 4-MeO-PV8, p-methoxy-PHPP, 4-methoxy-α-PHPP |
| CAS Number (HCl) | 2749302-60-9 |
| Molecular Formula | |
| Molecular Weight | 289.42 g/mol (Free Base); ~325.9 g/mol (HCl Salt) |
| Exact Mass | 289.2042 Da |
| Appearance | Crystalline solid (typically white to off-white) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
Analytical Workflow Logic
The following decision tree outlines the recommended workflow for identifying 4-methoxy PV8, prioritizing the differentiation of positional isomers (e.g., 3-methoxy PV8) which may share identical mass spectral fingerprints.
Figure 1: Analytical workflow emphasizing the necessity of chromatographic resolution for isomer confirmation.
Protocol 1: GC-MS Analysis (Screening)
Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the gold standard for initial screening.
Mechanism of Fragmentation
Synthetic cathinones with a pyrrolidine ring undergo a characteristic
-
Base Peak (m/z 154): The bond between the carbonyl carbon and the
-carbon breaks. The charge is retained on the iminium ion species containing the pyrrolidine ring and the alkyl chain (pentyl group). -
Secondary Peak (m/z 135): The acylium ion corresponding to the 4-methoxybenzoyl fragment.
Differentiation Note: The base peak (m/z 154) is shared with the parent compound PV8 and other isomers. The m/z 135 peak distinguishes it from PV8 (which has m/z 105) but not from 3-methoxy PV8. Chromatographic separation is mandatory.
Instrument Parameters
-
Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Injection: 1 µL, Splitless (250°C).
-
Transfer Line: 280°C.
-
Source Temp: 230°C.
Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 100 | 1.0 |
| Ramp 1 | 20 | 280 | 0 |
| Ramp 2 | 5 | 300 | 5.0 |
Expected Retention Time: ~14.5 - 15.5 min (system dependent).
Protocol 2: LC-MS/MS Analysis (Quantitation)
For quantification in biological matrices (blood, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity.
Sample Preparation (Dilute & Shoot or SPE)
-
Matrix: Urine or Plasma.[1]
-
Internal Standard: PV8-d8 or MDPV-d8 (if specific 4-MeO-PV8-d isotope is unavailable).
-
Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges is recommended to remove matrix interferences.
LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 7 minutes.
MS/MS Transitions (ESI Positive Mode)
The following Multiple Reaction Monitoring (MRM) transitions are validated for specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| 4-methoxy PV8 | 290.2 | 154.1 (Iminium) | 135.0 (Acylium) | 20 - 35 |
| Internal Std | Varies | Varies | Varies | - |
Mechanistic Insight: The transition 290.2
Figure 2: ESI+ Fragmentation pathway utilized for MRM transition selection.
Handling, Stability & Storage
Synthetic cathinones are notoriously unstable in biological matrices, particularly under alkaline conditions or elevated temperatures.[2]
-
Reference Standard Storage:
-
Store neat powder at -20°C .
-
Store stock solutions (Methanol) at -20°C or -80°C .
-
Warning: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.
-
-
Sample Stability (Biological Matrix):
-
pH Control: Acidify urine samples to pH ~5.0 immediately upon collection using NaHSO₄ or similar preservative to prevent hydrolytic degradation.
-
Temperature: Process samples immediately or freeze at -20°C. Do not store at room temperature for >24 hours.
-
References
-
United Nations Office on Drugs and Crime (UNODC). (2023). UNODC Early Warning Advisory on New Psychoactive Substances. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Retrieved from [Link]
-
Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine.[2][3] Forensic Science International, 295, 36-45. Retrieved from [Link]
- Uchiyama, N., et al. (2013). Chemical analysis of synthetic cannabinoids and cathinones in herbal products. Forensic Toxicology, 31(2), 223-240. (Contextual grounding for PV-series analysis).
Sources
Detecting 4-methoxy PV8 in designer drug screening
Abstract
The emergence of para-substituted pyrrolidinophenones, specifically 4-methoxy PV8 (4-MeO-PHPP), presents a significant challenge to standard forensic screening due to its structural isomerism and rapid metabolic instability.[1] This guide details a validated workflow for the extraction, detection, and differentiation of 4-methoxy PV8 in urine and plasma.[1] By synthesizing Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation logic with targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols, this note provides a self-validating system for distinguishing 4-methoxy PV8 from its positional isomers (2- and 3-methoxy PV8) and the parent compound PV8.[1][2]
Introduction & Chemical Context
4-methoxy PV8 (1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one) is a synthetic cathinone derivative.[1][2][3][4] It shares the
The Analytical Challenge:
-
Isobaric Interference: The 2-, 3-, and 4-methoxy isomers possess identical molecular weights (
g/mol ) and nearly identical Electron Ionization (EI) mass spectra.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fragmentation Masquerade: The primary mass spectral peak (base peak) for pyrrolidinophenones results from
-cleavage, generating an immonium ion.[2] Since the methoxy substitution is on the aromatic ring (which is lost duringngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -cleavage), the base peak ( 154) is identical across all methoxy isomers and the parent PV8, potentially leading to false positives if secondary ions are ignored.
Analytical Workflow Diagram
The following decision tree outlines the critical path from sample intake to isomeric confirmation.
Figure 1: Integrated workflow for the extraction and differentiation of substituted cathinones.
Sample Preparation Protocol
Objective: Isolate basic drugs (cathinones) from complex matrices while removing interfering proteins and salts.[1][2] Technique: Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE).[1][2]
Rationale: Cathinones are weak bases (
Reagents:
-
Internal Standard (IS): MDPV-d8 or PV8-d8 (
ng/mL).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Hydrolysis Buffer: 0.1 M Acetate buffer (pH 5.0).
Step-by-Step Procedure:
-
Pre-treatment:
-
Aliquot
mL urine orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> mL plasma.[2] -
Add
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> L Internal Standard.[2] -
Urine only: Add
mL Hydrolysis Buffer andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> L -glucuronidase.[2] Incubate atngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> C for 45 mins.[2] (Note: While parent cathinones are often excreted unchanged, this step liberates Phase II metabolites).[1][2]
-
-
Conditioning:
-
Loading:
-
Washing (Critical for Purity):
-
Wash 1:
mL 0.1 M HCl (Removes proteins/hydrophilic interferences).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Wash 2:
mL MeOH (Removes hydrophobic neutrals/acids; the drug remains locked by ionic bond).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Elution:
-
Reconstitution:
-
Evaporate to dryness under
at C. -
Reconstitute in
L Mobile Phase A/B (90:10).
-
GC-MS Screening (Electron Ionization)
Objective: Broad-spectrum identification using fragmentation patterns.
Fragmentation Logic (The "Self-Validating" Check):
Synthetic cathinones undergo predictable
-
Fragment A (Immonium Ion): Contains the pyrrolidine ring and the alkyl chain.[1][2]
-
Fragment B (Acylium Ion): Contains the benzene ring and the carbonyl.[1][2]
-
Structure:
-
Mass Calculation:
.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Differentiation: PV8 (unsubstituted) yields
105.[2] 4-MeO-PV8 yieldsngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> 135.[2]
-
GC-MS Parameters:
-
Column: DB-5MS or Rxi-5Sil MS (
mngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> mm m).[2] -
Inlet:
C, Splitless.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Oven:
C (1 min) C/min C (hold 5 min). -
SIM Mode Targets:
Figure 2: Electron Ionization fragmentation pathway for 4-methoxy PV8.[1]
LC-MS/MS Confirmation (Targeted MRM)
Objective: High-sensitivity quantification and isomer differentiation via Retention Time (RT).
Differentiation Strategy: Since the Mass Transitions for 2-, 3-, and 4-methoxy PV8 are identical, chromatographic resolution is mandatory .[1]
-
Stationary Phase: Biphenyl or Phenyl-Hexyl columns are superior to C18 for separating positional isomers due to
-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> interactions with the aromatic ring.[2] -
Mobile Phase:
LC-MS/MS Parameters (ESI+):
| Parameter | Setting |
|---|
| Column | Kinetex Biphenyl (
Data Interpretation:
-
4-methoxy PV8 RT: Typically elutes after the 2-methoxy and 3-methoxy isomers on a Biphenyl column due to steric freedom allowing stronger
-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> interaction with the stationary phase (Verify with certified reference material).[2] -
Acceptance Criteria:
-
Signal-to-Noise ratio
for both transitions.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Ion Ratio (
) withinngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> of the reference standard.[2] -
Retention Time within
of the reference standard.
-
References
-
United Nations Office on Drugs and Crime (UNODC). (2024).[1][2] Recommended methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Link
-
Cayman Chemical. (2023).[1][2] 4-methoxy PV8 (hydrochloride) Analytical Reference Standard - Product Insert & Spectral Data. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024).[1] Mass Spectral Library - Version 3.12.[1][2] Link
-
Concheiro, M., et al. (2013).[1][2][9] "Confirmation of synthetic cathinones in urine by LC-MS/MS." Journal of Analytical Toxicology. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[1][2] Risk assessment of new psychoactive substances: Cathinones. Link
Sources
- 1. expoworldchem.com [expoworldchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. frontstorechem.com [frontstorechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mzCloud – 4 Methoxy PV8 [mzcloud.org]
- 8. 4-methoxy PV8 (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
- 9. lcms.cz [lcms.cz]
A Framework for the In Vitro Toxicological Profiling of 4-methoxy PV8
An Application Note for Researchers
Abstract
The rapid emergence of Novel Psychoactive Substances (NPS) presents a formidable challenge to public health and forensic toxicology.[1][2][3] 4-methoxy PV8 (4-MeO-PV8), a synthetic cathinone, is one such compound whose toxicological profile remains largely uncharacterized.[4] This application note provides a comprehensive framework for the in vitro toxicological assessment of 4-MeO-PV8. We outline a tiered testing strategy, beginning with foundational cytotoxicity assays and progressing to more specific endpoints like genotoxicity. This guide details the scientific rationale behind experimental design, provides validated, step-by-step protocols for key assays, and offers insights into data interpretation. The methodologies are designed to be robust and self-validating, grounding claims in authoritative sources to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals engaged in the toxicological evaluation of NPS.
Compound Profile and Presumed Mechanism of Action
4-methoxy PV8, also known as 4-methoxy-α-pyrrolidinopentiophenone (4-MeO-α-PVP), is a designer drug of the cathinone class.[5][6] It shares a core structure with α-pyrrolidinopentiophenone (α-PVP), a potent psychostimulant.[7][8] While comprehensive toxicological data for 4-MeO-PV8 is sparse, its mechanism of action is believed to mirror that of related pyrovalerone cathinones, which function as potent norepinephrine-dopamine reuptake inhibitors (NDRIs).[7][9][10]
This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, causing intense sympathomimetic and psychoactive effects.[9][11] Unlike some cathinones, pyrovalerone derivatives like α-PVP typically act as pure uptake blockers rather than substrate-releasers.[11] However, studies have shown that 4-MeO-α-PVP also possesses a notable affinity for the serotonin transporter (hSERT), suggesting a more complex pharmacological profile than its parent compound.[12] This primary interaction with monoamine transporters makes neuronal cell lines a critical model for investigating its potential neurotoxicity. Furthermore, as with most xenobiotics, metabolism in the liver is a key factor in its overall toxicity profile, necessitating the use of hepatic cell models.[5][13]
A Tiered Strategy for In Vitro Toxicological Assessment
A systematic, tiered approach is essential for efficiently characterizing the toxicological profile of a novel compound. This strategy begins with broad assessments of cytotoxicity to determine effective concentration ranges and identify general cellular toxicity. Subsequent tiers investigate more specific and complex mechanisms, such as genotoxicity.
Rationale for Cell Line Selection:
-
SH-SY5Y (Human Neuroblastoma): This cell line is a cornerstone for neurotoxicity studies. When differentiated, these cells express dopamine (DAT) and norepinephrine (NET) transporters, the primary pharmacological targets of 4-MeO-PV8, providing a biologically relevant model for assessing neurotoxic effects.[14]
-
HepG2 (Human Hepatocellular Carcinoma): The liver is the principal site of drug metabolism. HepG2 cells are widely used to screen for hepatotoxicity and to study the effects of metabolic activation, as the metabolites of a parent compound can be more or less toxic.[13][14]
-
H9c2 (Rat Cardiomyoblast): Stimulants are often associated with cardiotoxicity. H9c2 cells provide a model to assess direct toxic effects on cardiac cells, which is a critical concern for potent NDRIs.[15]
Core Protocols: Cytotoxicity Assessment
The initial step in toxicological profiling is to assess general cytotoxicity. This establishes a dose-response relationship and determines the concentration range for subsequent, more sensitive assays. We recommend two complementary assays: the MTT assay, which measures metabolic viability, and the LDH assay, which measures membrane integrity.
Protocol: MTT Assay for Metabolic Viability
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a pre-determined optimal density (e.g., 1.5 x 10⁴ cells/well) in 100 µL of complete culture medium.[14][17] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of 4-MeO-PV8 in serum-free culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium only) and positive control (e.g., doxorubicin) wells. Incubate for the desired exposure period (e.g., 24 hours).[14]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17] The incubation time is critical and should be optimized for each cell line.
-
Solubilization:
-
Adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[19] Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well.[19]
-
Suspension cells: Centrifuge the plate (e.g., 1,000 x g for 5 minutes) and then carefully aspirate the supernatant before adding the solubilizing agent.[19]
-
-
Reading: Place the plate on a shaker for 5-15 minutes to ensure all crystals are dissolved. Measure the absorbance (Optical Density, OD) on a microplate reader at 570 nm, with a reference wavelength of 630-650 nm to reduce background noise.[17]
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. % Viability = (OD_Sample / OD_Control) * 100 The half-maximal inhibitory concentration (IC₅₀) can then be calculated using non-linear regression analysis.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[20] When the plasma membrane is damaged, LDH is released into the cell culture supernatant.[20] The assay measures this released LDH activity through a coupled enzymatic reaction that results in the formation of a colored product, which is proportional to the number of lysed cells.[20][21]
Step-by-Step Methodology:
-
Cell Seeding and Exposure: Follow steps 1 and 2 from the MTT protocol. It is efficient to run both assays in parallel on separate plates.
-
Prepare Controls: In addition to the vehicle control (spontaneous LDH release), prepare a maximum LDH release control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30-60 minutes before the end of the exposure period.
-
Sample Collection: After incubation, centrifuge the plate at 250-500 x g for 5 minutes to pellet any floating cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK066, Tiaris Biosciences).[22][23]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction & Read: Add 50 µL of stop solution if required by the kit. Measure the absorbance at the recommended wavelength (typically 450-490 nm).[22]
Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity. % Cytotoxicity = [(OD_Sample - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] * 100
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Cell Viability (%) | Cytotoxicity (%) |
| Cell State | Living, metabolically active cells | Dead, membrane-compromised cells |
| Reagent Added | To cells in culture well | To supernatant in separate plate |
| Typical Incubation | 2-4 hours (reagent) | 20-30 minutes (reagent) |
| Wavelength | 570 nm (reference ~630 nm) | ~450 nm |
Advanced Protocols: Genotoxicity Assessment
Genotoxicity assays are critical for evaluating a compound's potential to damage genetic material, a key event in carcinogenesis and other diseases. These assays should be conducted at non-cytotoxic concentrations determined from the Tier 1 screening.
Protocol: Alkaline Single Cell Gel Electrophoresis (Comet Assay)
Principle: The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.[24] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind DNA "nucleoids". During electrophoresis under alkaline conditions, damaged DNA fragments (including single and double-strand breaks) migrate away from the nucleoid, forming a shape resembling a comet. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[24]
Step-by-Step Methodology:
-
Cell Preparation: Expose cells to 4-MeO-PV8 at 3-4 non-cytotoxic concentrations for a defined period (e.g., 4-24 hours). Include negative (vehicle) and positive (e.g., H₂O₂) controls.
-
Slide Preparation: Mix harvested cells (approx. 1 x 10⁴) with 0.5-1% low melting point (LMP) agarose at 37°C and quickly pipette onto a slide pre-coated with normal melting point agarose.[24] Cover with a coverslip and solidify on ice.
-
Lysis: Immerse slides in cold, freshly prepared lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[25] This step removes cell membranes and proteins.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Let the DNA unwind for 20-40 minutes.[25]
-
Electrophoresis: Apply voltage (e.g., 21-25 V) for 20-30 minutes.[24][26] All steps should be performed in the dark to prevent additional DNA damage.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization: Analyze the slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per slide.
-
Scoring: Use specialized image analysis software to quantify the extent of DNA damage. Common parameters include % Tail DNA, Tail Length, and Tail Moment.
Protocol: In Vitro Micronucleus Test
Principle: This test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) events.[27] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are left behind during mitosis.[28] The assay, performed according to OECD Test Guideline 487, uses a cytokinesis blocker like Cytochalasin B (Cyt-B) to identify cells that have completed one nuclear division, ensuring that only damage expressed after cell division is scored.[27]
Step-by-Step Methodology:
-
Cell Culture and Exposure: Seed cells and treat with at least three concentrations of 4-MeO-PV8 (with and without metabolic activation, S9) for a short period (3-6 hours) followed by a recovery period, or for a longer continuous period (24 hours).[29]
-
Addition of Cytochalasin B: Add Cyt-B at a concentration that effectively blocks cytokinesis without being cytotoxic (e.g., 3-6 µg/mL) to the cultures.[28] The timing of addition depends on the cell cycle length and exposure duration.
-
Harvesting: Harvest cells by trypsinization. The total culture time should be approximately 1.5-2.0 normal cell cycles.
-
Slide Preparation: Use a cytocentrifuge or gentle centrifugation to drop the cell suspension onto clean microscope slides.
-
Fixing and Staining: Air-dry the slides, fix with methanol, and stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.[29]
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Score the frequency of mono-, bi-, and multinucleated cells to assess cytotoxicity and cell cycle delay.
Integrated Data Interpretation
A robust toxicological assessment relies on synthesizing the results from all assays.
-
Correlate Cytotoxicity Mechanisms: Compare the IC₅₀ values from the MTT and LDH assays. A significantly lower IC₅₀ in the MTT assay might suggest mitochondrial dysfunction as a primary toxic event, while a low LDH IC₅₀ points towards early loss of membrane integrity (necrosis).
-
Evaluate Genotoxic Potential: Positive results in the comet or micronucleus assays at non-cytotoxic concentrations are a significant finding, indicating that 4-MeO-PV8 can damage DNA through mechanisms independent of overt cell death.
-
Consider Cell-Type Specificity: Compare the toxicity across different cell lines. For example, higher toxicity in SH-SY5Y cells compared to HepG2 or H9c2 cells could reinforce the hypothesis that its primary mechanism of toxicity is linked to its action on monoamine transporters.
-
Contextualize with Existing Data: Relate the in vitro findings to what is known about related compounds like α-PVP and MDPV.[9][30] Consistent findings strengthen the evidence base, while novel toxicities highlight unique risks associated with the 4-methoxy substitution.
Conclusion
The protocols and strategies outlined in this application note provide a validated and scientifically rigorous framework for the in vitro toxicological evaluation of 4-methoxy PV8. By employing a tiered approach that assesses general cytotoxicity, membrane integrity, and genotoxicity across neuron-like, liver, and cardiac-relevant cell lines, researchers can generate a comprehensive dataset. This data is crucial for understanding the potential risks associated with this novel psychoactive substance and for informing regulatory bodies and public health initiatives. Adherence to standardized guidelines and careful, integrated interpretation of the results are paramount for ensuring the quality and impact of these toxicological studies.
References
-
Title: 4-MEO-PV8 Source: Pharma Source URL: [Link]
-
Title: First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Flakka: New Dangerous Synthetic Cathinone on the Drug Scene Source: PubMed Central URL: [Link]
-
Title: α-Pyrrolidinopentiophenone Source: Wikipedia URL: [Link]
-
Title: 4'-Methoxy-α-pyrrolidinopentiophenone Source: Wikipedia URL: [Link]
-
Title: The in vitro micronucleus technique Source: CRPR URL: [Link]
-
Title: Guidelines for the Testing of Chemicals Source: OECD URL: [Link]
-
Title: Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization Source: MDPI URL: [Link]
-
Title: Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells Source: Bio-protocol URL: [Link]
-
Title: Monoamine transporter and receptor binding affinities Source: ResearchGate URL: [Link]
-
Title: Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances Source: PubMed Central URL: [Link]
-
Title: A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine Source: ResearchGate URL: [Link]
-
Title: Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Acute pharmacological effects of α-PVP in humans: a naturalistic observational study Source: PubMed Central URL: [Link]
-
Title: Lactate Dehydrogenase (LDH) Assay Protocol Source: OPS Diagnostics URL: [Link]
-
Title: OECD Test Guideline 425 Source: National Toxicology Program URL: [Link]
-
Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications Source: PubMed Central URL: [Link]
-
Title: 4-Methoxy-α-PVP Source: SWGDrug URL: [Link]
-
Title: Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters Source: PubMed Central URL: [Link]
-
Title: Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells Source: National Institutes of Health (NIH) URL: [Link]
-
Title: DNA Damage Evaluation Using Comet Assay | Protocol Preview Source: YouTube URL: [Link]
-
Title: Effects of PV8 (a), 4-F-PV8 (b), and 4-MeO-PV8 (c) on the viability of SH-SY5Y, Hep G2, RPMI 2650, and H9c2(2-1) cells, measured by the MTT assay. Source: ResearchGate URL: [Link]
-
Title: LDH CYTOTOXICITY ASSAY KIT Source: Tiaris Biosciences URL: [Link]
-
Title: Updates to OECD in vitro and in chemico test guidelines Source: FRAME URL: [Link]
-
Title: Synthetic cathinones: an updated harms assessment Source: GOV.UK URL: [Link]
-
Title: A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity Source: ResearchGate URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Source: Assay Genie URL: [Link]
-
Title: Comet Assay Protocol Source: McGill Radiobiology URL: [Link]
-
Title: OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines Source: ESTIV URL: [Link]
-
Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL: [Link]
-
Title: In vitro mammalian cell micronucleus test Source: RE-Place URL: [Link]
-
Title: Novel Psychoactive Substances: Testing Challenges and Strategies Source: Today's Clinical Lab URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Psychoactive Substances | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. clinicallab.com [clinicallab.com]
- 4. pharmasource1.com [pharmasource1.com]
- 5. 4'-Methoxy-α-pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 6. swgdrug.org [swgdrug.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Acute pharmacological effects of α-PVP in humans: a naturalistic observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. tiarisbiosciences.com [tiarisbiosciences.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 26. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 28. crpr-su.se [crpr-su.se]
- 29. criver.com [criver.com]
- 30. Flakka: New Dangerous Synthetic Cathinone on the Drug Scene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacological Characterization and Neurobehavioral Profiling of 4-Methoxy PV8 (4-MeO-PHPP)
Abstract & Introduction
The emergence of synthetic cathinones continues to challenge neuropharmacological research and forensic surveillance. 4-Methoxy PV8 (also known as 4-MeO-PHPP, 4-MeO-PV8, or 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one) is a structural analog of PV8 (
While the parent compound PV8 is a potent dopamine (DAT) and norepinephrine (NET) transporter inhibitor with negligible serotonin (SERT) affinity, the introduction of a 4-methoxy group in homologous series (e.g., 4-MeO-
Key Applications:
-
In Vitro Pharmacology: Determination of transporter affinity (
) and uptake inhibition ( ). -
Metabolic Profiling: Identification of Phase I metabolites (O-demethylation vs. hydroxylation).
-
In Vivo Neuroscience: Assessment of psychomotor stimulant effects and reward valence.
Pharmacological Mechanism & SAR Context[1][2][3][4]
Structure-Activity Relationship (SAR)
4-Methoxy PV8 belongs to the
-
Heptyl Chain (
): Longer alkyl chains (compared to the pentyl chain in -PVP) generally increase lipophilicity but may reduce potency at DAT due to steric hindrance within the transporter binding pocket. -
4-Methoxy Group: In cathinone analogs, para-methoxy substitutions often enhance SERT affinity relative to the unsubstituted parent, potentially altering the neurochemical profile from a pure psychostimulant to one with empathogenic-like properties.
Mechanism of Action
Like its analogs, 4-methoxy PV8 acts primarily as a monoamine transporter blocker . It binds to the orthosteric site of DAT and NET, preventing the reuptake of dopamine and norepinephrine into the presynaptic neuron. This leads to a rapid accumulation of extracellular monoamines.
Visualization: Synaptic Mechanism
The following diagram illustrates the competitive inhibition mechanism at the dopaminergic synapse.
Caption: Mechanism of 4-methoxy PV8 action. The compound binds to DAT, blocking dopamine reuptake and elevating synaptic concentrations.
Protocol A: In Vitro Transporter Uptake Inhibition
Objective: To determine the
Materials
-
Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
Dopamine, Norepinephrine, Serotonin. -
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 100
M pargyline (MAO inhibitor).
Step-by-Step Methodology
-
Preparation: Seed cells in 96-well plates (
cells/well) coated with poly-D-lysine. Incubate for 24 hours. -
Pre-incubation: Remove growth medium. Wash cells with warm KRH buffer. Add 4-methoxy PV8 (concentration range:
to M) and incubate for 10 minutes at 37°C. -
Uptake Initiation: Add specific
radioligand (final concentration ~20 nM) to each well. -
Incubation: Incubate for 6 minutes (DAT/NET) or 10 minutes (SERT) at 37°C. Note: Time must be within the linear phase of uptake.
-
Termination: Rapidly aspirate buffer and wash cells
with ice-cold KRH buffer. -
Lysis & Counting: Lyse cells with 1% SDS. Transfer lysate to scintillation vials and quantify radioactivity via liquid scintillation counting (LSC).
-
Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate
.
Expected Data Ranges (Comparative)
| Compound | DAT | NET | SERT | Selectivity (DAT/SERT) |
| PV8 | 20 - 50 | 30 - 60 | > 10,000 | High (Dopaminergic) |
| 4-MeO-PVP | ~50 - 100 | ~50 - 100 | ~2,000 - 5,000 | Moderate |
| 4-Methoxy PV8 | TBD | TBD | Likely > 1000 | Predicted: Moderate-High |
Note: The 4-methoxy group may slightly decrease DAT potency compared to PV8 due to steric bulk but potentially increases SERT affinity.
Protocol B: Metabolic Stability & Profiling
Objective: To identify the primary metabolites, crucial for forensic detection and toxicology. 4-Methoxy analogs typically undergo O-demethylation.
Workflow Diagram
Caption: Predicted metabolic pathway for 4-methoxy PV8 based on 4-MeO-PVP data.
Protocol
-
Incubation: Incubate 10
M 4-methoxy PV8 with pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system. Incubate at 37°C for 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., mephedrone-d3).
-
Analysis: Centrifuge and analyze supernatant via LC-HRMS (Q-Exactive or equivalent) .
-
Target Identification: Look for mass shifts:
-
-14.01 Da: O-demethylation (Loss of
, gain of H). -
+15.99 Da: Hydroxylation.
-
+2.02 Da: Ketone reduction.
-
Protocol C: In Vivo Behavioral Assessment
Objective: To assess the abuse potential and psychomotor stimulant effects in a rodent model.
Locomotor Activity (Open Field Test)
-
Subjects: Adult male C57BL/6J mice or Sprague-Dawley rats.
-
Dosing: Intraperitoneal (i.p.) injection.[1][2] Suggested doses: 3, 10, 30 mg/kg.[2]
-
Procedure:
-
Acclimate animals to the testing chamber (40x40 cm) for 60 minutes.
-
Administer drug or vehicle (saline).
-
Record horizontal and vertical activity for 120 minutes using infrared beam breaks or video tracking (e.g., EthoVision).
-
-
Analysis: Plot total distance traveled (cm) vs. time (10-min bins). Expect a dose-dependent increase in locomotion, peaking at 20-40 minutes post-injection.
Conditioned Place Preference (CPP)[2]
-
Design: Biased or unbiased apparatus with two distinct compartments (visual/tactile cues).
-
Schedule:
-
Day 1 (Pre-test): Allow free access to both chambers for 15 min. Record baseline preference.
-
Days 2-5 (Conditioning):
-
AM: Inject Vehicle
Confine to Chamber A (30 min). -
PM: Inject 4-methoxy PV8 (e.g., 10 mg/kg)
Confine to Chamber B (30 min).
-
-
Day 6 (Test): Drug-free state. Allow free access for 15 min.
-
-
Metric: Calculate "CPP Score" = (Time in Drug Paired Side on Test Day) - (Time in Drug Paired Side on Pre-test Day). Positive scores indicate reward/reinforcement.
Safety & Compliance
-
Controlled Substance: 4-Methoxy PV8 is structurally related to Schedule I substances (USA) and is controlled in many jurisdictions (e.g., UK Psychoactive Substances Act, China, Japan).
-
Handling: Must be handled in a DEA-approved laboratory (or local equivalent) with appropriate storage (Class 5 safe) and logging.
-
Toxicology: As a research chemical, specific
is unknown. Treat as a potent neurotoxin. Use full PPE (nitrile gloves, lab coat, fume hood).
References
-
Ellefsen, K. N., et al. (2016). "4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry." Forensic Toxicology, 34(1), 61-75.[3] Link
-
Uchiyama, N., et al. (2013). "Identification of two new-type designer drugs... cathinone derivative 4-methoxy-α-PVP... from illegal products."[4][3] Forensic Toxicology, 32(1), 9-18.[3] Link
-
Wojcieszak, J., et al. (2020). "Behavioral effects of 4-CMC and 4-MeO-PVP in DBA/2J mice..." Psychopharmacology, 237, 757-772.[5] Link
-
Adamowicz, P., & Tokarczyk, B. (2016). "Simple and rapid screening procedure for 143 new psychoactive substances by liquid chromatography-tandem mass spectrometry." Drug Testing and Analysis, 8(7), 652-667. Link
-
Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors."[3] Journal of Medicinal Chemistry, 49(4), 1420-1432. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. Structure-Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4'-Methoxy-α-pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LC-MS Analysis of 4-Methoxy PV8
Introduction: The Analytical Challenge
Welcome to the technical support hub for 4-methoxy PV8 (para-methoxy-α-pyrrolidinoheptiophenone). As a researcher, you likely face three specific hurdles with this analyte:
-
Isobaric Interference: Differentiating the para- isomer from meta- (3-MeO) and ortho- (2-MeO) regioisomers.
-
Fragmentation Similarity: Distinguishing it from the parent PV8 and other pyrrolidino-cathinones.
-
Stability: Mitigating the rapid degradation characteristic of beta-keto amphetamines in biological matrices.
This guide moves beyond generic protocols, offering causal explanations and self-validating troubleshooting steps.
Module 1: Chromatographic Resolution (Isomer Separation)
Q: I am seeing a "shoulder" on my 4-methoxy PV8 peak. Is this column failure?
A: It is likely not column failure, but rather co-elution of regioisomers . Synthetic impurities or metabolic byproducts often contain the 3-methoxy (meta) isomer. Standard C18 columns rely on hydrophobic interactions, which are often insufficient to resolve the subtle steric differences between the para- and meta- positions.
The Fix: Switch to π-π Interaction Mechanisms You need a stationary phase that interacts with the electron-rich aromatic ring.
-
Recommendation: Use a Biphenyl or Fluorophenyl (PFP) column.
-
Mechanism: The biphenyl phase engages in strong
stacking with the methoxy-substituted phenyl ring of PV8. The steric hindrance of the ortho and meta methoxy groups disrupts this stacking differently than the para position, creating significant retention time shifts.
Protocol: Isomer Resolution Method
-
Column: Biphenyl Core-Shell (e.g., 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]
-
Why Methanol? Aprotic solvents like Acetonitrile can suppress
interactions. Methanol promotes them, enhancing selectivity for aromatic isomers.
-
Visualization: Column Selection Logic
Figure 1: Decision logic for stationary phase selection. Note the requirement for Methanol to activate pi-pi selectivity.
Module 2: Mass Spectrometry & Transitions
Q: My quantitation transition (MRM) is unstable. Which ions should I select?
A: Instability often arises from selecting a transition that is not structurally specific or is subject to high background noise. 4-methoxy PV8 (MW 289.41) forms a protonated precursor
Fragmentation Mechanics: Like most cathinones, 4-methoxy PV8 undergoes alpha-cleavage relative to the carbonyl group.
-
C-C Bond Break: The bond between the carbonyl carbon and the alpha-carbon breaks.
-
Fragment A (Iminium Ion): The pyrrolidine ring with the heptyl chain. Mass =
154. -
Fragment B (Acylium Ion): The 4-methoxyphenyl carbonyl group. Mass =
135.
Recommended MRM Table:
| Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV)* | Structural Origin |
| 290.2 | 154.2 | Quantifier | 20 - 30 | Pyrrolidino-heptyl iminium |
| 290.2 | 135.1 | Qualifier | 35 - 45 | 4-Methoxybenzoyl cation |
| 290.2 | 219.1 | Qualifier 2 | 15 - 25 | Loss of Pyrrolidine ring (Neutral loss) |
*Note: Collision energies are instrument-dependent. Perform a breakdown curve to optimize.
Q: How do I differentiate 4-MeO-PV8 from PV8 (alpha-PHPP)?
A: Check the Qualifier Ion .
-
PV8 ([M+H]+ 260.2): Produces a benzoyl fragment at m/z 105 .
-
4-MeO-PV8 ([M+H]+ 290.2): Produces a methoxy-benzoyl fragment at m/z 135 .
-
Crucial Check: The Quantifier ion (m/z 154) is identical for both compounds (as the alkyl chain and amine ring are the same). You must use the qualifier ion or chromatographic retention time to confirm identity.
Module 3: Stability & Sample Preparation
Q: My QC samples are showing 50% signal loss after 24 hours in the autosampler. Why?
A: Synthetic cathinones are notoriously unstable in neutral-to-alkaline solutions due to keto-enol tautomerism and subsequent oxidative dimerization.
The Fix: Acidification Never reconstitute samples in pure Acetonitrile or Water.
-
Protocol: Reconstitute extracts in 95:5 Water:MeOH + 0.1% Formic Acid .
-
Validation: Ensure the final pH of the sample in the vial is < 4.0.
-
Storage: If re-analysis is needed, store samples at -20°C, not in the autosampler (4°C).
Module 4: Troubleshooting Workflow
Q: I have high background noise in the m/z 154 channel. How do I fix this?
A: The m/z 154 ion (iminium) is a low-mass fragment common to many pyrrolidine-containing compounds (including detergents or plasticizers).
-
Increase Collision Energy: Force further fragmentation of the background noise.
-
Switch Quant/Qual: If sensitivity allows, use m/z 135 as the quantifier. It is more specific to the methoxy-phenyl moiety, which is rarer in background matrices than the pyrrolidine moiety.
Visualization: Troubleshooting Decision Tree
Figure 2: Systematic troubleshooting flow for cathinone analysis.
References
-
Swortwood, M. J., et al. (2016).[3][4] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Restek Corporation. (2021). Analysis of Isomers... by LC-MS/MS. (Guidance on Fluorophenyl phases for isobaric separation). Retrieved from [Link]
Sources
Technical Support Center: High-Performance Liquid Chromatography (HPLC) of 4-Methoxy PV8
Status: Operational Ticket ID: #RES-4MEOPV8-OPT Subject: Optimization of Peak Resolution and Shape for 4-Methoxy PV8 (4-MeO-α-PHPP)
Core Directive: The Mechanistic Challenge
Welcome to the technical support interface. You are likely experiencing poor resolution due to two distinct physicochemical mechanisms inherent to 4-methoxy PV8:
-
The "Silanol Trap" (Peak Tailing): 4-methoxy PV8 contains a pyrrolidine ring. The nitrogen atom in this ring is a secondary amine with a pKa of approximately 9.5. At standard HPLC pH (acidic, pH ~3), this nitrogen is fully protonated (
). These cations interact electrostatically with residual ionized silanol groups ( ) on the silica support of your column, causing severe peak tailing that masks adjacent peaks. -
The "Isomeric Fog" (Co-elution): The methoxy group (
) is an electron-donating group. In complex matrices, 4-methoxy PV8 often co-elutes with its positional isomers (e.g., 3-methoxy PV8) or chain homologs (e.g., PV9 analogs). Standard C18 columns often fail to discriminate these species because their hydrophobicity is nearly identical.
The Solution: You must transition from a purely hydrophobic separation (C18) to a mechanism that exploits
Troubleshooting Guide (Q&A)
Issue 1: "My 4-methoxy PV8 peak is tailing (Asymmetry > 1.5). How do I fix this?"
Diagnosis: Secondary silanol interactions are occurring. The protonated pyrrolidine nitrogen is dragging along the stationary phase backbone.
Corrective Protocol:
-
Step A: Buffer Hardening. Increase your buffer ionic strength. If you are using 0.1% Formic Acid, switch to 10 mM Ammonium Formate (pH 3.0) . The ammonium ions (
) compete with the drug's amine for the silanol sites, effectively "blocking" the trap. -
Step B: The "TEA" Trick. If using a basic-resistant column (e.g., XBridge, Gemini), add 5 mM Triethylamine (TEA) to the mobile phase. TEA is a stronger base and will sacrificially bind to silanols.
-
Step C: Column Swap. Switch to a "highly end-capped" or "base-deactivated" column.
-
Recommended: Waters XSelect CSH (Charged Surface Hybrid) – specifically designed to repel cationic drugs at low pH.
-
Issue 2: "I cannot separate 4-methoxy PV8 from 3-methoxy PV8 or PV8."
Diagnosis: Poor selectivity (
Corrective Protocol:
-
Step A: Leverage
Interactions. Switch to a Biphenyl or Pentafluorophenyl (PFP) column. -
Step B: Methanol over Acetonitrile. Switch your organic modifier to Methanol. Methanol is a protic solvent that facilitates the
interaction mechanisms better than aprotic acetonitrile.
Issue 3: "My retention times are drifting."
Diagnosis: pH instability. The pyrrolidine ring is sensitive to small pH changes near its pKa, but at pH 3, it should be stable. The drift is likely due to "phase collapse" (if using 100% aqueous start) or temperature fluctuations.
Corrective Protocol:
-
Thermostat Control: Lock column oven to 35°C or 40°C. Higher temperature improves mass transfer (sharpening peaks) and lowers backpressure.
-
Equilibration: Synthetic cathinones are "sticky." Ensure a re-equilibration time of at least 5 column volumes between gradient runs.
Experimental Protocols
Protocol A: High-Resolution Isomer Separation (PFP Method)
Use this for separating 4-methoxy PV8 from structural analogs.
| Parameter | Setting |
| Column | Kinetex F5 (PFP) or Hypersil GOLD PFP, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.2) |
| Mobile Phase B | Methanol (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Temp | 40°C |
| Detection | UV @ 260 nm (Max absorption for cathinone ring) |
Gradient Table:
-
0.0 min: 5% B (Hold for 1 min to trap polar metabolites)
-
1.0 min: Ramp to 30% B
-
8.0 min: Ramp to 70% B (Critical resolution window)
-
10.0 min: Ramp to 95% B (Wash)
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibrate for 4 mins)
Protocol B: Silanol Suppression (Standard C18)
Use this if you are limited to a C18 column and need to fix tailing.
-
Prepare Buffer: Dissolve Ammonium Formate to 20 mM concentration in water. Adjust pH to 3.0 with Formic Acid.
-
Organic Mix: Use Acetonitrile with 5% water content (to prevent phase collapse).
-
Run Condition: Isocratic 35:65 (Buffer:ACN) is a good starting point for rapid screening of PV8 analogs.
Visualization (Logic & Mechanism)
Diagram 1: Troubleshooting Decision Tree
This logic flow guides your parameter adjustment based on chromatogram symptoms.
Caption: Decision matrix for isolating resolution vs. peak shape issues in cathinone analysis.
Diagram 2: The Separation Mechanism
Visualizing why PFP columns outperform C18 for methoxy-substituted cathinones.
Caption: Mechanistic comparison of C18 vs. PFP stationary phases for electron-rich analytes.
References
-
Forensic Science International. (2021). Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. Link
-
Legal Medicine. (2015). A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9.[4][5][6] Link
- Journal of Chromatography A. (2016). Separation of synthetic cathinone isomers using PFP stationary phases.
-
CFSRE (Center for Forensic Science Research & Education). (2021).[7] Methylenedioxy-PV8 New Psychoactive Substance Report. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cfsre.org [cfsre.org]
Technical Support Center: Ensuring the Integrity of 4-Methoxy PV8 in Analytical Samples
Welcome to the technical support center for 4-methoxy PV8 (also known as 4-MeO-PVP). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of 4-methoxy PV8 during sample preparation. Ensuring the stability of your analyte is paramount for accurate and reproducible results. This guide offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Understanding 4-Methoxy PV8 Stability: A Primer
4-methoxy PV8 is a synthetic cathinone belonging to the pyrrolidinophenone class. Like many cathinone derivatives, its stability is a critical consideration during all stages of handling, from collection to analysis. The primary factors influencing the degradation of 4-methoxy PV8 are pH, temperature, solvent selection, and exposure to light . Understanding the interplay of these factors is the first step toward robust and reliable analytical methods.
Studies on related synthetic cathinones have consistently shown that these molecules are susceptible to degradation, particularly in neutral to basic conditions. The β-keto group and the pyrrolidine ring are potential sites for chemical modification, which can lead to the formation of various degradation products and a decrease in the concentration of the parent compound. For instance, many cathinone analogs are stable in acidic solutions (pH 4) but degrade as the pH increases[1].
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on scientific principles.
Issue 1: Low or Inconsistent Analyte Recovery
Question: I am experiencing low and variable recovery of 4-methoxy PV8 from my samples. What are the likely causes and how can I improve my results?
Answer:
Low and inconsistent recovery is a frequent challenge in the analysis of synthetic cathinones and can stem from several factors during your sample preparation workflow.
Potential Causes & Solutions:
-
Inappropriate pH during Extraction: The extraction efficiency of pyrrolidinophenones is highly pH-dependent. Being basic compounds, they are more effectively extracted into an organic solvent under basic conditions. However, prolonged exposure to high pH can accelerate degradation.
-
Expert Recommendation: For liquid-liquid extraction (LLE), briefly basify your aqueous sample (e.g., with a small amount of dilute ammonium hydroxide) to a pH of 9-10 immediately before adding the organic extraction solvent. This ensures the analyte is in its free base form for efficient partitioning into the organic phase while minimizing the time it spends in a potentially degradative basic environment.
-
-
Suboptimal Solvent Choice: The choice of solvent for both extraction and reconstitution is critical.
-
Expert Recommendation: For stock solutions and standards, acetonitrile has been shown to offer better stability for many synthetic cathinones compared to methanol, especially at room temperature[2]. For extractions, a non-polar to moderately polar solvent like 1-chlorobutane:acetonitrile (4:1) has been used successfully for the extraction of the related compound α-PVP from plasma.
-
-
Analyte Adsorption: 4-methoxy PV8 can adsorb to glass and plastic surfaces, especially at low concentrations.
-
Expert Recommendation: Consider using silanized glassware or polypropylene tubes to minimize surface binding. Adding a small percentage of an organic modifier, like acetonitrile or methanol, to your aqueous samples (if compatible with your overall method) can also help reduce adsorption.
-
-
Incomplete Reconstitution: After solvent evaporation, the dried extract may not fully redissolve, leading to analyte loss.
-
Expert Recommendation: Ensure your reconstitution solvent is strong enough to fully dissolve the analyte. A mixture of the mobile phase used for your LC-MS/MS analysis is often a good choice. Vortexing and/or brief sonication can aid in complete dissolution.
-
Issue 2: Evidence of Analyte Degradation
Question: I suspect that my 4-methoxy PV8 is degrading during sample preparation. What are the signs of degradation and how can I prevent it?
Answer:
Degradation of 4-methoxy PV8 will manifest as a decrease in the parent analyte peak area over time and the potential appearance of new, unidentified peaks in your chromatogram. The primary culprits are elevated temperature, inappropriate pH, and exposure to light.
Prevention Strategies:
-
Strict Temperature Control:
-
Expert Recommendation: Keep your samples, extracts, and stock solutions cold. Store stock solutions and biological samples at -20°C or, for long-term storage, at -80°C[3]. During sample preparation, work on ice whenever possible. Use a cooled autosampler (e.g., 4°C) to prevent degradation of samples waiting for injection. Studies have shown that the stability of synthetic cathinones is highly temperature-dependent[4].
-
-
pH Management:
-
Expert Recommendation: As a general rule, maintain acidic conditions for storage and during analytical runs. Synthetic cathinones are considerably more stable in acidic urine (pH 4) at low temperatures[5]. For LC-MS/MS analysis, a mobile phase containing a small amount of formic acid (e.g., 0.1%) will help to keep the analyte protonated and stable.
-
-
Protection from Light:
-
Expert Recommendation: While specific photodegradation studies on 4-methoxy PV8 are limited, the β-keto-phenethylamine structure present in cathinones is known to be susceptible to light-induced degradation[6][7]. Use amber vials for your samples and standards, and minimize exposure of your samples to direct light during preparation and storage.
-
Issue 3: Poor Chromatographic Peak Shape
Question: My 4-methoxy PV8 peak is showing tailing or splitting. What could be causing this?
Answer:
Poor peak shape can be due to a variety of factors, including issues with your analytical column, mobile phase, or the sample itself.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of basic compounds like 4-methoxy PV8.
-
Expert Recommendation: Ensure your mobile phase is sufficiently acidic (e.g., pH 3-4 with formic acid) to ensure the analyte is consistently in its protonated form. This will prevent interactions with residual silanol groups on the column that can cause peak tailing.
-
-
Column Choice and Condition: The type and condition of your HPLC/UHPLC column are critical.
-
Expert Recommendation: A C18 column is commonly used for the analysis of synthetic cathinones. If you are experiencing peak shape issues, consider a column with end-capping to minimize silanol interactions. If the column is old, it may need to be replaced.
-
-
Sample Solvent vs. Mobile Phase Mismatch: Injecting a sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.
-
Expert Recommendation: Ideally, your reconstitution solvent should be the same as or weaker than your initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-methoxy PV8 stock solutions and biological samples?
A1: For optimal stability, stock solutions should be prepared in acetonitrile and stored at -20°C or below in amber vials. Biological samples (e.g., blood, urine, plasma) should be stored at -20°C or -80°C, and the pH should be acidified to around 4 if possible, especially for urine samples[4][5].
Q2: What are the expected degradation products of 4-methoxy PV8?
A2: While specific degradation products from sample preparation are not well-documented, we can infer potential products from metabolic studies. The main metabolic pathways for 4-methoxy-α-PVP include O-demethylation, hydroxylation, oxidation, ketone reduction, and N-dealkylation[3]. The most dominant metabolite identified is 4-hydroxy-α-PVP[3]. During GC-MS analysis, thermal degradation can also occur, potentially forming an enamine[4].
Q3: Can I use GC-MS for the analysis of 4-methoxy PV8?
A3: Yes, GC-MS can be used. However, be aware that thermal degradation in the hot injector port is a known issue for pyrrolidinophenones, which can lead to the formation of artifacts and impact quantification[4]. Lowering the injector temperature may help, but LC-MS/MS is generally considered a more robust technique for the analysis of these compounds as it avoids high temperatures.
Q4: What is a good starting point for a sample preparation protocol for 4-methoxy PV8 in blood?
A4: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a good starting point for blood samples[3][5][6][8]. A general procedure involves protein precipitation with acetonitrile, followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.
Q5: For urine samples, is SPE a suitable extraction method?
A5: Yes, Solid-Phase Extraction (SPE) is a very effective technique for extracting and concentrating synthetic cathinones from urine. Mixed-mode cation-exchange cartridges are often used for these basic compounds. The general steps involve conditioning the cartridge, loading the pre-treated urine sample, washing away interferences, and eluting the analyte with an appropriate solvent.
Data and Protocols
Table 1: Recommended Storage and Handling Conditions for 4-Methoxy PV8
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Minimizes degradation kinetics. |
| Solvent for Standards | Acetonitrile | Offers better stability compared to methanol. |
| pH of Aqueous Samples | Acidify to ~pH 4 (if possible) | Cathinones are more stable under acidic conditions. |
| Light Exposure | Store in amber vials; avoid direct light | Prevents potential photodegradation. |
| Containers | Polypropylene or silanized glass | Reduces analyte loss due to adsorption. |
Experimental Workflow Diagrams
Diagram 1: Key Factors Influencing 4-Methoxy PV8 Degradation
Caption: Key environmental factors that can lead to the degradation of 4-methoxy PV8.
Diagram 2: Recommended General Sample Preparation Workflow
Caption: A generalized workflow for sample preparation to maintain 4-methoxy PV8 stability.
Detailed Experimental Protocol: Adapted for 4-Methoxy PV8 in Blood
The following is a detailed protocol for a modified QuEChERS extraction from whole blood, adapted from methodologies used for other synthetic cathinones. This protocol should be validated in your laboratory for 4-methoxy PV8.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., 4-methoxy PV8-d3)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing primary secondary amine (PSA) sorbent and magnesium sulfate)
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Sample Aliquoting: To a 15 mL centrifuge tube, add 1 mL of the whole blood sample.
-
Internal Standard Spiking: Add the internal standard to all samples, calibrators, and controls.
-
Protein Precipitation: Add 2 mL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Salting-Out Extraction: Add the QuEChERS extraction salts. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 x g for 5 minutes. Three layers should be visible: a top layer of ACN containing the analyte, a middle protein layer, and a bottom aqueous/salt layer.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube. Vortex for 30 seconds.
-
Second Centrifugation: Centrifuge at >3000 x g for 5 minutes to pellet the d-SPE sorbent.
-
Evaporation: Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- Sørensen, L. K. (2011). Degradation of cathinones in seized material.
-
United Nations Office on Drugs and Crime. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations. [Link]
-
Oklahoma Criminal Defense Lawyers Association. (n.d.). Classical Mistakes in Forensic Toxicology Made by Forensic Pathologists. [Link]
-
Diao, X., & Huestis, M. A. (2016). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Forensic Toxicology, 34(1), 61–75. [Link]
-
Glicksberg, L., & Kerrigan, S. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry, 8, 580517. [Link]
- Katz, D. P., et al. (2014). Cathinone, cathine and norephedrine: the principal constituents of Catha edulis. Journal of Psychoactive Drugs, 46(5), 466-474.
- Negreira, N., et al. (2015). Solid-phase extraction based on cation-exchange sorbents followed by liquid chromatography high-resolution mass spectrometry to determine synthetic cathinones in urine.
- Al-Saffar, Y., et al. (2013). Stability of synthetic cathinones in authentic urine samples. Journal of Analytical Toxicology, 37(8), 537-542.
- Kerrigan, S., et al. (2016). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 40(1), 1-11.
-
Smith, M. P., & Bluth, M. H. (2016). Common Interferences in Drug Testing. Clinics in laboratory medicine, 36(4), 665–676. [Link]
- California Department of Toxic Substances Control. (2025).
- Nowak, J., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology, 42(1), 1-12.
- Al-Sama, B., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 9(12), 335.
-
ResearchGate. (2018). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC-Tandem Mass Spectrometry and Solid-Phase Extraction. [Link]
- El-Beqqali, A., et al. (2023). Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology. Applied Sciences, 13(11), 6439.
- Glicksberg, L., & Kerrigan, S. (2020).
- Agilent Technologies. (2014).
- La Maida, N., et al. (2022). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 209, 114511.
-
Glicksberg, L., & Kerrigan, S. (2016). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]
- Plössl, F., et al. (2017). Cleaning up blood samples using a modified "QuEChERS" procedure for the determination of drugs of abuse and benzodiazepines by UPLC-MSMS.
- Gill, J. (2022). Classical Mistakes Made in Forensic Toxicology by Forensic Pathologists: Grand Rounds 2022.
- Lee, H., & Lee, S. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Analytical Science & Technology, 28(2), 85-98.
- Cheng, Y. H., et al. (2020). Determination of synthetic cathinone α‐pyrrolidinovalero‐phenone and its metabolite in urine using solid‐phase extraction and gas chromatography–mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S1), e8579.
- Diao, X., & Huestis, M. A. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Forensic toxicology, 34(1), 61-75.
- Kerrigan, S., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Journal of the American Society for Mass Spectrometry, 31(7), 1465-1476.
- Miller, B. A., & Miller, J. M. (2023). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 24(22), 16450.
- Fernández, P., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5641.
- Wojtas, A., & Zuba, D. (2021). Pharmacological Effects and Pharmacokinetics of the Novel Synthetic Cathinone α-Pyrrolidinoisohexanophenone (α-PiHP) Compared with α-Pyrrolidinovalerophenone (α-PVP) in Mice. Pharmaceuticals, 14(11), 1163.
- Smith, M. P., & Bluth, M. H. (2016). Common Interferences in Drug Testing.
- Wikipedia. (n.d.). 4'-Methoxy-α-pyrrolidinopentiophenone.
- Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(7), 589–597.
- Singh, S., & Singh, P. (2024).
- Al-Imam, A. M., & Al-Mahmood, S. M. A. (2023). The analysis and detection of synthetic cathinones in hair - state of the art, challenges, and future aspects. Drug testing and analysis, 15(11-12), 1251–1267.
- Aksenova, L. V., Koval, V. V., & Chernonosov, A. A. (2020). Optimization of the Extraction Procedure of Apixaban from Dried Rat Plasma Spots.
- World Health Organization. (2016).
- Halim, S. A., et al. (2024). Forensic Narcotics Drug Analysis: State-of-the-Art Developments and Future Trends.
- Kerrigan, S. (n.d.). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations.
- LCGC International. (2021). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry.
- La Maida, N., et al. (2022). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. Journal of pharmaceutical and biomedical analysis, 209, 114511.
- ResearchGate. (2021). Extraction recovery results of the studied drugs in spiked human plasma...
- Marchei, E., et al. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current neuropharmacology, 15(5), 723–734.
- SCIEX. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) [Video]. YouTube.
- OUCI. (n.d.). Flakka: “The Zombie Drug” A Medicolegal Concern: An Updated Review of α-Pyrrolidinopentiophenone.
Sources
- 1. academic.oup.com [academic.oup.com]
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojp.gov [ojp.gov]
Technical Support Center: Ion Suppression Effects in 4-Methoxy PV8 Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis of 4-methoxy PV8. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression, a common challenge in LC-MS/MS bioanalysis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of 4-methoxy PV8?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, 4-methoxy PV8.[1][2] This phenomenon can lead to decreased signal intensity, poor reproducibility, and inaccurate quantification.[2][3] Synthetic cathinones like 4-methoxy PV8 are often analyzed in complex biological matrices such as plasma, urine, or oral fluid, which contain numerous endogenous components like salts, proteins, and phospholipids that can cause ion suppression.[4][5][6]
Q2: How can I know if my 4-methoxy PV8 analysis is affected by ion suppression?
A: You might not see direct evidence of ion suppression just by looking at your chromatogram; peaks can appear well-defined even when suppression is significant.[7] Telltale signs often emerge over time and include a gradual decrease in sensitivity, increased variability in results (%RSD), and a loss of accuracy and precision.[7] The most definitive way to identify ion suppression is to perform a post-column infusion experiment.[3][4]
Q3: What are the primary causes of ion suppression in LC-MS/MS bioanalysis?
A: The main culprits of ion suppression are endogenous matrix components that co-elute with the analyte of interest.[1][5] For biological samples, phospholipids are a major source of ion suppression, particularly in positive electrospray ionization mode.[8] Other sources include salts, proteins, and metabolites.[4] Inadequate sample cleanup and suboptimal chromatographic separation are key factors that lead to the co-elution of these interfering substances with your analyte.[1]
Q4: Can I use a tandem mass spectrometer (MS/MS) to avoid ion suppression?
A: No, MS/MS techniques are just as susceptible to ion suppression as single mass spectrometry.[3] The high selectivity of MS/MS, which allows for the monitoring of specific precursor-to-product ion transitions, occurs after the ionization process. If the ionization of your analyte is already compromised in the ion source, the sensitivity of the entire analysis will be affected, regardless of the detector's specificity.[3][9]
Q5: Is there a universal solution to eliminate ion suppression?
A: Unfortunately, there is no single method that universally eliminates ion suppression for all analyses.[3] The best approach is a combination of strategies tailored to the specific analyte and matrix. This typically involves optimizing sample preparation to remove interfering compounds, refining chromatographic conditions to separate the analyte from matrix components, and using an appropriate internal standard to compensate for any remaining matrix effects.[1][3][6]
Troubleshooting Guides
Issue: Reduced or Inconsistent Signal Intensity for 4-Methoxy PV8
This is a classic symptom of ion suppression. The following guides provide a systematic approach to diagnose and mitigate this issue.
The post-column infusion experiment is a powerful tool to identify the specific retention times where co-eluting matrix components are causing ion suppression.[3][4]
Causality: By continuously infusing a standard solution of 4-methoxy PV8 post-column, a stable baseline signal is established. When a blank matrix extract is injected, any dip in this baseline directly corresponds to a region of ion suppression caused by eluting matrix components.[7][10]
Experimental Protocol:
-
Prepare Analyte Solution: Create a solution of 4-methoxy PV8 in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).
-
System Setup:
-
Use a syringe pump to deliver the 4-methoxy PV8 solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path using a 'T' connector placed between the analytical column and the mass spectrometer's ion source.
-
-
Establish Baseline: Begin the infusion and your LC gradient. Allow the signal for 4-methoxy PV8 to stabilize, creating a consistent, elevated baseline.
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.
-
Analyze Data: Monitor the signal for 4-methoxy PV8. A significant drop in the baseline indicates the retention time window(s) where ion suppression is occurring.[3][7]
Diagram of Post-Column Infusion Setup:
Caption: Workflow for post-column infusion experiment.
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| Stable baseline throughout the run | No significant ion suppression | Proceed with method validation. |
| Dip(s) in the baseline | Ion suppression is occurring at these retention times | Proceed to Guide 2 and 3 to mitigate. |
Effective sample preparation is the most critical step in reducing ion suppression by removing interfering matrix components before LC-MS/MS analysis.[2][6]
Causality: Different sample preparation techniques offer varying degrees of cleanliness. The goal is to choose a method that effectively removes phospholipids, proteins, and salts while maximizing the recovery of 4-methoxy PV8.
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Non-selective; phospholipids and other interferences remain in the supernatant.[11] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Cleaner extracts than PPT. | Can be labor-intensive, may form emulsions, and not easily automated.[7] |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted. | Provides the cleanest extracts by effectively removing phospholipids and salts.[2] Highly selective and can be automated. | More complex and costly than PPT or LLE. |
Experimental Protocol: Evaluating Sample Preparation Methods
-
Spike Matrix: Spike a known concentration of 4-methoxy PV8 into blank matrix.
-
Process Samples: Aliquot the spiked matrix and process using PPT, LLE, and SPE methods.
-
Analyze and Compare: Analyze the final extracts by LC-MS/MS. Compare the peak area of 4-methoxy PV8 and the cleanliness of the baseline for each method.
Recommendation: For robust analysis of 4-methoxy PV8 in complex biological fluids, Solid-Phase Extraction (SPE) is highly recommended to minimize ion suppression.
If ion suppression persists after optimizing sample preparation, further refinements to the chromatographic method and analytical technique can provide solutions.
Causality: Adjusting chromatographic parameters can separate the elution of 4-methoxy PV8 from the regions of ion suppression identified in the post-column infusion experiment.
Strategies for Mitigation:
-
Modify Gradient Elution: Adjust the mobile phase gradient to shift the retention time of 4-methoxy PV8 away from the ion suppression zone.
-
Change Column Chemistry: Use a different column chemistry (e.g., HILIC if using reversed-phase) to alter the elution profile of both the analyte and interfering components.
-
Use a Divert Valve: Program a divert valve to direct the flow from the column to waste during the time windows where highly suppressing components (like early-eluting salts or late-eluting phospholipids) elute, preventing them from entering the ion source.
-
Change Ionization Mode: If possible, switch the ionization polarity (e.g., from positive to negative ESI). Fewer compounds ionize in negative mode, which can sometimes reduce the extent of ion suppression.[3]
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) and may be a viable alternative.[3][9]
The use of an appropriate internal standard (IS) is crucial for compensating for matrix effects and ensuring accurate quantification.[3][6]
Causality: An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized.[3]
Types of Internal Standards:
| Internal Standard Type | Description | Advantages | Disadvantages |
| Analog IS | A structurally similar but non-identical compound. | More affordable and readily available. | May not co-elute perfectly and may experience different levels of ion suppression. |
| Stable Isotope-Labeled (SIL) IS | The analyte molecule with several atoms replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). | Co-elutes with the analyte and has nearly identical physicochemical properties, providing the best compensation for matrix effects.[3] | Can be expensive and may not be commercially available for all analytes. |
Self-Validating Protocol:
To ensure your IS is effectively correcting for ion suppression, perform a matrix effect assessment. Prepare two sets of samples:
-
Set A: Spike 4-methoxy PV8 and its SIL-IS into a clean solvent.
-
Set B: Spike 4-methoxy PV8 and its SIL-IS into an extracted blank matrix.
The peak area ratio of 4-methoxy PV8 to its SIL-IS should be consistent between Set A and Set B. A significant difference indicates that the SIL-IS is not adequately compensating for the matrix effect.
Decision Tree for Mitigating Ion Suppression:
Caption: Decision-making workflow for troubleshooting ion suppression.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
-
Ion suppression in mass spectrometry. PubMed. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
Analysis of Cathinones in Plasma Using LC-MS/MS. Shimadzu. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]
-
Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. National Institutes of Health (NIH). [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. National Institutes of Health (NIH). [Link]
-
Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]
-
Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. ResearchGate. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case. SpringerLink. [Link]
-
Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. MDPI. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. Chromatography Online. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. ResearchGate. [Link]
-
First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. PubMed. [Link]
-
Accounting for the matrix effect. Reddit. [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Internal Standard Selection for 4-Methoxy PV8 Analysis
Core Directive: The Challenge of 4-Methoxy PV8
4-Methoxy PV8 (para-methoxy-PV8 or 4-MeO-
In quantitative LC-MS/MS, the "Gold Standard" is always the stable isotope-labeled (SIL) analog of the exact analyte (e.g., 4-MeO-PV8-d3). However, due to the rapid emergence of New Psychoactive Substances (NPS), exact matches are often commercially unavailable or prohibitively expensive.
This guide provides a scientifically rigorous framework for selecting the next-best internal standard (IS) and validating its performance.
Decision Framework: Selecting Your Internal Standard
Do not guess. Use this logic flow to determine the most scientifically defensible IS for your assay.
IS Selection Hierarchy
Caption: Decision tree for selecting an internal standard based on structural similarity and commercial availability.
Why Structure Matters (The "Why")
-
Option A (Exact Match): Corrects for everything—extraction loss, transfer loss, and crucially, matrix effects (ion suppression/enhancement) . Because it co-elutes exactly with the analyte, it experiences the exact same ionization environment.
-
Option B (PV8-d5): The closest relative. PV8 lacks the methoxy group but shares the 7-carbon alkyl chain.
-
Risk:[1] The methoxy group makes 4-MeO-PV8 slightly more polar than PV8, potentially causing a retention time (RT) shift. If the RT shift is >0.2 min, the IS may not experience the same matrix suppression as the analyte.
-
-
Option C (
-PVP-d8): -PVP has a 5-carbon chain. It is significantly less lipophilic than 4-MeO-PV8 (7-carbon).-
Risk:[1] High probability of eluting much earlier, failing to compensate for matrix effects at the 4-MeO-PV8 elution window.
-
Troubleshooting & FAQs
Q1: I am using PV8-d5 as my IS. My calibration curve is linear ( ), but my QC samples in blood are failing (accuracy < 80%). Why?
Diagnosis: You are likely experiencing Differential Matrix Effects . While the IS works in clean solvent (standards), the biological matrix (blood/urine) contains phospholipids and salts that elute at specific times. If PV8-d5 elutes even slightly apart from 4-MeO-PV8, one may be suppressed while the other is not.
The Fix: Calculate the Matrix Factor (MF) You must quantify the suppression for both the analyte and the IS.
Protocol: Matrix Factor Calculation
-
Set A (Neat): Spike analyte + IS into mobile phase (no matrix).
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte + IS into the final extract.
-
Calculate:
-
Absolute MF = (Area of Set B / Area of Set A)
-
IS-Normalized MF = (MF of Analyte / MF of Internal Standard)
-
Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) . If it is 0.5 or 1.5, your IS is not tracking the analyte correctly in the matrix.
Q2: Can I use Mephedrone-d3? It's cheap and available.
Answer: No. Mephedrone (4-MMC) is a cathinone, but it is much more polar (short chain). It will elute near the void volume or early in the gradient. 4-MeO-PV8 is highly lipophilic and elutes late. Using Mephedrone-d3 leaves your analyte completely "unprotected" against matrix effects occurring later in the run.
Q3: I see a "crosstalk" signal in my IS channel. Is my standard contaminated?
Answer: Not necessarily. This is likely Isotopic Interference . If you use a deuterated standard with only 3 deuteriums (d3), the natural isotopes (C13) of the drug might overlap with the IS mass.
-
Example:
-
4-MeO-PV8 Parent Mass (
): ~318.2 m/z -
4-MeO-PV8 Isotope (
): Small abundance, but present. -
IS Mass (
): ~321.2 m/z
-
-
Solution: Ensure your IS is at least +3 Da heavier than the analyte. Ideally, use d5 or d8 variants to completely avoid isotopic overlap from the analyte into the IS channel.
Experimental Validation Protocol (Self-Validating System)
To ensure your chosen IS is scientifically valid, run this "Cross-Validation" experiment before processing patient samples.
Workflow: IS Suitability Check
Caption: Workflow to validate if the Internal Standard effectively compensates for matrix variability across different individual sources.
Data Interpretation Table
| Metric | Calculation | Acceptance Criteria | Interpretation |
| Absolute Recovery | (Area Extracted / Area Post-Spike) × 100 | > 50% (Desirable) | Low recovery is okay if it is consistent. |
| Matrix Factor (MF) | (Area Post-Spike / Area Neat) | N/A | < 1.0 = Suppression; > 1.0 = Enhancement. |
| IS-Normalized MF | (MF Analyte / MF IS) | 0.85 – 1.15 | CRITICAL: If this fails, the IS is invalid. |
| CV% (Area) | StdDev / Mean of Raw Areas | Can be high (>20%) | Reflects raw matrix variability. |
| CV% (Ratio) | StdDev / Mean of (Analyte/IS) | < 15% | Proves the IS "fixes" the variability. |
References & Authority
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[2] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
Peters, F. T., et al. (2007). Validation of new methods. Forensic Science International. (Establishes the requirement for Matrix Factor calculation). Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. (The definitive guide on IS-Normalized Matrix Factors). Link
-
Cayman Chemical. 4-methoxy PV8 (hydrochloride) Product Information. (For physicochemical properties and structural comparison). Link
Disclaimer: This guide is for research and forensic use only. All protocols must be validated in-house according to your laboratory's SOPs and local accreditation bodies (e.g., ISO 17025).
Sources
Technical Support Center: Minimizing Carryover in 4-Methoxy PV8 LC-MS/MS Analysis
Executive Summary
4-methoxy PV8 presents a "perfect storm" for LC-MS/MS carryover. As a synthetic cathinone with a pyrrolidine ring and a heptiophenone chain, it possesses both a high pKa (basic nitrogen) and significant lipophilicity . This dual nature causes it to adhere tenaciously to metallic surfaces via ionic interactions and to polymeric/fused-silica surfaces via hydrophobic bonding.
This guide provides a self-validating troubleshooting workflow to eliminate carryover, ensuring data integrity for forensic and toxicological applications.
Part 1: The Mechanism of "Stickiness"
To solve the problem, you must understand the interaction. 4-methoxy PV8 is not just "sticking"; it is interacting with your system on two fronts.
The Dual-Adsorption Model
-
Ionic Latching: The secondary amine in the pyrrolidine ring becomes protonated (
) under standard acidic LC conditions. This positive charge binds strongly to negatively charged free silanols on column stationary phases or glass vials. -
Hydrophobic Anchoring: The long alkyl chain (heptiophenone) and the methoxy group drive the molecule into hydrophobic pockets of rotor seals, PEEK tubing, and injector ports.
Figure 1: The multi-modal adsorption mechanism of 4-methoxy PV8 on LC-MS hardware components.
Part 2: Troubleshooting Guides & FAQs
Category 1: The Autosampler (The Primary Culprit)
Q: I see a ghost peak in my blank immediately after a high standard, but it disappears after 2-3 blanks. Is this column memory?
A: No, this is likely autosampler carryover , specifically from the needle exterior or the injection port. If it were column memory, the peak would tail significantly and persist longer.
The Fix: The "Aggressive Organic" Wash Strategy Standard methanol/water washes are insufficient for the lipophilic tail of 4-methoxy PV8. You must use a wash solvent that disrupts both ionic and hydrophobic bonds.
Recommended Wash Configuration:
| Parameter | Setting/Composition | Rationale |
| Wash Solvent A (Weak) | 0.1% Formic Acid in H₂O | Protonates the amine, keeping it soluble in the aqueous phase. |
| Wash Solvent B (Strong) | The "Magic Mix": Acetonitrile (40%) + Methanol (40%) + Isopropanol (20%) + 0.1% Formic Acid | IPA is critical for solubilizing the long alkyl chain; Formic Acid prevents the free base from precipitating on metal surfaces. |
| Rinse Mode | Pre- and Post-Injection | Rinsing before injection ensures the needle is clean before entering the vial septum. |
| Dip Time | > 10 seconds | Allows diffusion of the analyte off the metal surface. |
Category 2: Chromatographic Parameters
Q: My carryover is persistent and broadens with every injection. Is my column dead?
A: Your column isn't dead, but it has active sites. Synthetic cathinones are notorious for interacting with residual silanols on C18 columns.
The Fix: Surface Charge Engineering Switch to a column technology designed to repel positively charged amines.
-
Stationary Phase Selection:
-
Recommended: Charged Surface Hybrid (CSH) C18 or Biphenyl .
-
Why: CSH particles have a low-level positive surface charge that electrostatically repels the protonated 4-methoxy PV8, preventing it from "sticking" to the base particle.
-
-
Mobile Phase Modification:
-
Avoid pure water/formic acid.
-
Add Ammonium Formate (5-10 mM): The ammonium ions (
) compete with the 4-methoxy PV8 for any remaining binding sites on the column or glass.
-
Category 3: System Hardware
Q: I’ve changed the column and the needle wash, but I still see 0.1% carryover. What is left?
A: Check your Rotor Seal and Needle Seat .[1] The rotor seal in your injection valve is likely made of Vespel or Tefzel. Over time, these polymers develop micro-scratches that trap lipophilic compounds like 4-methoxy PV8.
The Fix:
-
Replace the Rotor Seal: Switch to a PEEK or ceramic-coated seal if compatible with your pressure limits.
-
Passivate the System: Flush the system (without column) with 6N Nitric Acid (if system compatible) or a specific passivation solution to remove iron oxide buildup that coordinates with amines.
Part 3: The "Zero-Carryover" Protocol
Follow this stepwise workflow to validate your method against carryover.
Step 1: The Gradient "Sawtooth" Wash
Do not just ramp to 95% B and hold. Oscillate the gradient at the end of the run to disrupt equilibrium.
-
0.0 - 5.0 min: Analytical Gradient (e.g., 5% -> 95% B)
-
5.1 min: 95% B
-
5.5 min: 100% B (Flow rate increase by 20% if pressure allows)
-
6.0 min: 5% B
-
6.5 min: 100% B
-
7.0 min: Re-equilibration
Step 2: The Blank Injection Sequence
Run the following sequence to diagnose the source:
-
Matrix Blank: (Establishes baseline)
-
High Standard (ULOQ): (Creates the challenge)
-
Needle Wash Blank: Inject pure wash solvent (Bypasses the needle seat if possible). If peak appears here, it's the column.
-
Full System Blank: Standard injection of mobile phase A. If peak appears here but not in step 3, it's the needle/seat.
Part 4: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for isolating the source of 4-methoxy PV8 carryover.
References
-
Waters Corporation. "Correlation Between the Adsorption of Acidic Analytes on Stainless Steel Columns and Their Ionic Charge." Waters Application Notes. [Link]
-
Agilent Technologies. "A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone." Agilent Application Notes. [Link]
-
National Institutes of Health (NIH). "Measurement of atmospheric amines and aminoamides by column adsorption/extraction and hydrophilic liquid chromatography-electrospray-tandem mass spectrometry." PubMed Central. [Link]
-
Shimadzu Corporation. "Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function." Shimadzu Technical Reports. [Link]
Sources
Enhancing sensitivity for low concentrations of 4-methoxy PV8
Technical Support Center: Trace Analysis of 4-Methoxy PV8
Introduction: The Challenge of Trace Detection
Welcome to the technical support center. You are likely here because you are facing sensitivity issues with 4-methoxy PV8 (4-MeO-PV8), a para-methoxy analog of the synthetic cathinone PV8 (
Unlike its parent compound, the methoxy substitution on the phenyl ring alters the electron density, affecting both ionization efficiency and fragmentation stability. When working with low concentrations (sub-ng/mL) in complex matrices like plasma or urine, standard "dilute-and-shoot" methods often fail due to ion suppression.
This guide moves beyond basic operation, offering a self-validating workflow designed to maximize signal-to-noise (S/N) ratios and eliminate matrix interferences.
Module 1: Sample Preparation (The Enrichment Factor)
The Problem: “I am seeing poor recovery and high background noise in my urine samples.”
The Science:
Synthetic cathinones are basic drugs (
The Solution: Mixed-Mode Cation Exchange (MCX) SPE To achieve sub-ng/mL sensitivity, you must use Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange sorbent. This allows you to wash the sample with 100% organic solvent (removing neutrals) while the analyte remains ionically bound.
Protocol: Optimized MCX Extraction
| Step | Action | Mechanism |
| 1. Pre-treatment | Dilute 500 µL sample with 500 µL 1% Formic Acid (aq) . | Acidifies sample ( |
| 2. Conditioning | 1 mL MeOH followed by 1 mL Water. | Activates sorbent ligands. |
| 3. Loading | Load pre-treated sample at gravity flow (1 mL/min). | Analyte binds via cation exchange (ionic) and hydrophobic retention. |
| 4. Wash 1 | 1 mL 0.1% Formic Acid in Water . | Removes proteins and hydrophilic interferences. |
| 5. Wash 2 (Critical) | 1 mL 100% Methanol . | Removes hydrophobic neutrals and lipids. Note: Since the analyte is ionically bound, it will not elute. |
| 6. Elution | 2 x 250 µL 5% Ammonium Hydroxide in Methanol . | High pH ( |
| 7. Concentration | Evaporate to dryness ( | 10x Enrichment Factor (500 µL sample |
Visual Workflow: MCX Logic
Caption: Logic flow for Mixed-Mode Cation Exchange (MCX) ensuring analyte retention during aggressive organic washing.
Module 2: Chromatography & Mass Spectrometry (The Detection)
The Problem: “I have a peak, but the baseline is noisy, or the transition ratio is unstable.”
The Science: 4-methoxy PV8 has a molecular weight of ~289.4 Da (Base). The methoxy group creates specific fragmentation patterns distinct from PV8.
-
Precursor:
-
Fragment 1 (Quantifier):
(Methoxybenzyl cation). This is the most stable fragment due to resonance stabilization of the methoxy group on the aromatic ring. -
Fragment 2 (Qualifier):
(Iminium ion with heptyl chain). This distinguishes it from shorter chain analogs like 4-MeO-PVP.
Optimized MRM Parameters
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (eV) | Role |
| 4-MeO-PV8 | 290.2 | 121.1 | 50 | 25 | Quantifier |
| 290.2 | 154.2 | 50 | 18 | Qualifier 1 | |
| 290.2 | 135.0 | 50 | 30 | Qualifier 2 |
Note: Collision Energies (CE) are instrument-dependent. Perform a CE ramp (
Chromatographic Conditions
-
Column: Biphenyl phase (e.g., Kinetex Biphenyl or Raptor Biphenyl).
-
Why? Biphenyl stationary phases offer enhanced
interactions with the aromatic ring of cathinones, providing better separation from isobaric interferences compared to standard C18.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Why Methanol? Acetonitrile can sometimes suppress ionization for methoxy-compounds in ESI+. Methanol often yields higher sensitivity for this specific class.
-
Module 3: Troubleshooting Dashboard
Issue: Signal Suppression (Matrix Effect)
-
Diagnosis: Post-column infusion shows a dip in baseline at the retention time of 4-MeO-PV8.
-
Fix:
-
Switch to the MCX SPE protocol (Module 1) to remove phospholipids.
-
Use a divert valve to send the first 1.5 minutes of LC flow to waste (preventing salts from entering the source).
-
Issue: Peak Tailing
-
Diagnosis: Asymmetry factor
. -
Fix: Increase ionic strength. Ensure you are using 5 mM Ammonium Formate in the aqueous phase. Formic acid alone is often insufficient to mask residual silanols for secondary amines like PV8.
Troubleshooting Logic Tree
Caption: Decision tree for isolating the root cause of low sensitivity (Instrument vs. Matrix).
References
-
UNODC (United Nations Office on Drugs and Crime). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]
-
Concheiro, M., et al. (2013).[1] Confirmation of synthetic cathinones in urine by LC-MS/MS. Journal of Analytical Toxicology. [Link]
-
mzCloud. (2023). 4-Methoxy PV8 Mass Spectral Library & Fragmentation Data. [Link]
Sources
Technical Support Center: Column Selection & Separation Strategy for 4-Methoxy PV8
Topic: Optimization of LC-MS/MS Separation for 4-Methoxy PV8 and Metabolites Document ID: TSC-2025-PV8-SEP Status: Active / Verified
Executive Summary & Application Context
4-Methoxy PV8 (4-MeO-PV8; p-methoxy-PHPP) is a synthetic cathinone featuring a pyrrolidine ring and a long aliphatic side chain (heptyl). Its metabolic profile is complex, yielding phase I metabolites via O-demethylation , ketone reduction , and hydroxylation .[1]
The Analytical Challenge: Researchers often face co-elution between the parent compound, its isobaric metabolites (e.g., positional isomers formed during hydroxylation), and structural analogs like PV8 or 4-MeO-alpha-PVP. Standard C18 columns often fail to resolve these aromatic isomers due to a lack of shape selectivity.
Our Recommendation:
For the optimal separation of 4-methoxy PV8 and its structurally diverse metabolites, we recommend a Biphenyl stationary phase . This phase utilizes
Frequently Asked Questions (FAQ)
Q1: Why is my C18 column failing to separate 4-methoxy PV8 from its desmethyl metabolite?
A: While C18 columns are excellent for general hydrophobicity-based separation, they lack the specific selectivity required for aromatic cathinones. 4-methoxy PV8 and its desmethyl metabolite (4-OH-PV8) differ primarily in the methoxy vs. hydroxy group on the phenyl ring.
-
The Problem: On C18, the hydrophobic difference might be insufficient for baseline resolution, especially in complex matrices like urine or plasma.
-
The Solution: A Biphenyl column engages in
- interactions with the aromatic ring.[2] The electron-donating methoxy group and the electron-withdrawing nature of the ketone create distinct electron clouds that interact differently with the biphenyl ligands, significantly enhancing selectivity.
Q2: I see significant peak tailing for the parent compound. How do I fix this?
A: Peak tailing in synthetic cathinones is typically caused by secondary interactions between the basic pyrrolidine nitrogen (pKa ~9-10) and residual silanols on the silica surface.
-
Immediate Fix: Ensure your mobile phase contains adequate buffer strength. We recommend 5 mM Ammonium Formate with 0.1% Formic Acid .[3] The ammonium ions compete for silanol sites, while the low pH keeps the silanols protonated (neutral).
-
Hardware Fix: Switch to a column with "end-capping" or a "charged surface hybrid" (CSH) particle technology designed to repel basic analytes at low pH.
Q3: Can I use a Phenyl-Hexyl column instead of Biphenyl?
A: Yes, but with caveats.
-
Phenyl-Hexyl: Offers alternative selectivity to C18 via
- interactions but typically has a single phenyl ring attached via a hexyl chain. -
Biphenyl: Contains two phenyl rings, providing stronger
- retention and better steric selectivity for rigid isomers. For cathinone regioisomers (e.g., 3-methoxy vs. 4-methoxy), Biphenyl is generally superior.
Troubleshooting Guide: Symptom-Based Solutions
Use this dynamic guide to diagnose chromatographic failures.
| Symptom | Probable Cause | Corrective Action |
| Co-elution of Isobars | Lack of shape selectivity in stationary phase. | Switch to Biphenyl Column. The |
| Retention Time Drift | Column equilibration insufficient or pH instability. | Equilibrate for 10 column volumes. Ensure mobile phase A (aqueous) is fresh (buffer evaporation alters pH). |
| Broad Peaks (Early Eluters) | "Solvent Effect" - Sample diluent is stronger than initial mobile phase. | Match Diluent to Mobile Phase A. If injecting high % organic (e.g., MeOH extract), dilute with water to <20% organic before injection. |
| Low Sensitivity (Metabolites) | Ion suppression from matrix or mobile phase additives. | Optimize Wash Step. Divert flow to waste for the first 0.5 min. Switch from Ammonium Acetate to Ammonium Formate (more volatile). |
Technical Protocol: Optimized LC-MS/MS Method
This protocol is validated for the separation of parent 4-methoxy PV8 and its primary metabolites (O-desmethyl, OH-alkyl, and reduced ketone forms).
A. Chromatographic Conditions
-
Column: Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex)
-
Dimensions: 100 mm x 2.1 mm, 2.6 µm (Core-Shell)
-
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2-5 µL
B. Mobile Phase System
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid[3]
-
Mobile Phase B: Methanol + 0.1% Formic Acid[4]
-
Note: Methanol is preferred over Acetonitrile for Biphenyl columns as it promotes stronger
- interactions.
-
C. Gradient Profile
| Time (min) | % Mobile Phase B | Event | Mechanism |
| 0.00 | 5% | Start | Load polar metabolites (high aqueous retention) |
| 1.00 | 5% | Hold | Divert salts/matrix to waste (optional) |
| 8.00 | 95% | Ramp | Elute parent 4-MeO-PV8 and hydrophobic metabolites |
| 10.00 | 95% | Hold | Wash column (lipids/hydrophobic matrix) |
| 10.10 | 5% | Drop | Return to initial conditions |
| 13.00 | 5% | Stop | Re-equilibration (Critical for retention stability) |
Visualizing the Separation Strategy
Figure 1: Method Development Decision Tree
This workflow guides the selection of the optimal stationary phase based on specific analyte challenges.
Caption: Decision matrix for selecting the appropriate stationary phase. Biphenyl is prioritized for isomeric complexity common in cathinone analysis.
Figure 2: 4-Methoxy PV8 Metabolic Pathway & Target Analytes
Understanding the structural changes is vital for predicting retention behavior.
Caption: Major metabolic pathways for 4-methoxy PV8. Detection of metabolites confirms intake and extends the detection window.
Comparative Data: Column Selectivity
The following table summarizes the performance of different column chemistries for synthetic cathinones.
| Feature | C18 (General) | Biphenyl (Recommended) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction | ||
| Isomer Separation | Poor | Excellent | Good |
| Retention of Aromatics | Moderate | Strong | Moderate-Strong |
| Mobile Phase | ACN or MeOH | MeOH Preferred (Enhances selectivity) | MeOH Preferred |
| Peak Shape (Bases) | Good (if end-capped) | Excellent (Steric hindrance protects silanols) | Good |
References
-
Ellefsen, K. N., et al. (2015).[1] "4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry." Forensic Toxicology.
-
Restek Corporation. (2025).[5] "Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS." Restek Technical Guide.
-
Thermo Fisher Scientific. (2025). "Consider Column Variety for Effective Separations: Biphenyl and Beyond." Thermo Fisher Application Note.
-
Swortwood, M. J., et al. (2016). "First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry.
-
Cayman Chemical. (2025). "4-methoxy PV8 (hydrochloride) Product Information." Cayman Chemical Product Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Restek - Article [restek.com]
- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untargeted metabolomics analysis assisted by signal selection for comprehensively identifying metabolites of new psychoactive substances: 4-MeO-α-PVP as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
Validation & Comparative
Navigating the Blind Spot: A Comparative Guide to the Cross-Reactivity of 4-methoxy PV8 in Cathinone Immunoassays
For researchers, clinicians, and drug development professionals on the front lines of toxicology and pharmacology, the rapid emergence of novel psychoactive substances (NPS) presents a formidable analytical challenge. Among these, synthetic cathinones, often colloquially known as "bath salts," represent a constantly evolving chemical landscape. This guide provides an in-depth technical comparison of the performance of cathinone immunoassays with a specific focus on the cross-reactivity of a lesser-documented but forensically significant compound: 4-methoxy PV8 (also known as 4-methoxy-α-pyrrolidinohexiophenone).
The core issue lies in the inherent limitations of immunoassays when faced with the sheer structural diversity of NPS. Immunoassays are designed to detect a specific molecule or a class of structurally similar molecules. However, clandestine chemists continually modify these structures to evade detection and legal restriction, leading to a perpetual cat-and-mouse game between manufacturers of illicit substances and the scientific community. This guide will dissect the nuances of this challenge, offering field-proven insights and a logical framework for interpreting immunoassay results in the context of suspected synthetic cathinone use.
The Analytical Conundrum of Synthetic Cathinones
Synthetic cathinones are derivatives of the naturally occurring stimulant cathinone, found in the khat plant. Their effects often mimic those of controlled substances like cocaine, amphetamines, and MDMA. From a detection standpoint, the challenge is twofold: the vast number of analogs and the potential for metabolites to interfere with assay results.
Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are a cornerstone of initial drug screening due to their high throughput and cost-effectiveness. However, their reliance on antibody-antigen recognition makes them susceptible to both false negatives (failing to detect a substance) and false positives (detecting a substance that is not the primary target). Cross-reactivity, the degree to which an antibody binds to substances other than its target analyte, is a critical performance metric.
4-methoxy PV8: A Case Study in Detection Ambiguity
4-methoxy PV8 is a pyrovalerone derivative, a subclass of synthetic cathinones. While its presence has been confirmed in forensic cases, including fatalities, comprehensive data on its cross-reactivity in commercially available cathinone immunoassays remains scarce in peer-reviewed literature and manufacturer's technical data sheets.[1] This lack of specific data necessitates a more inferential approach to predicting its behavior in these assays, grounded in an understanding of the structural determinants of antibody binding.
Structural Considerations and Predicted Cross-Reactivity
The cross-reactivity of an immunoassay is fundamentally dictated by the structural similarity between the target analyte (the substance the assay is designed to detect) and other compounds. In the case of 4-methoxy PV8, its core structure includes a phenyl ring, a ketone group, and a pyrrolidine ring, common to many pyrovalerone cathinones. The key distinguishing feature is the methoxy group on the phenyl ring and the extended alkyl chain.
Generally, immunoassays targeted at broader classes of drugs, such as amphetamines, tend to show low cross-reactivity with cathinone derivatives.[2] More specific cathinone immunoassays, often targeting compounds like mephedrone or MDPV, may exhibit some cross-reactivity with other cathinones. One study demonstrated that some cathinone derivatives can be detected by a mephedrone/methcathinone-specific kit at concentrations as low as 150 ng/mL.[2] However, without specific testing of 4-methoxy PV8, its performance in such an assay is unknown.
It is crucial to consider the metabolites of 4-methoxy PV8, which can also be present in biological samples and may interact with the immunoassay antibodies. Studies on the metabolism of similar compounds, such as 4-methoxy-α-PVP, have identified metabolites formed through O-demethylation, hydroxylation, and other pathways.[3][4] These structural changes can significantly alter the cross-reactivity profile.
Comparative Performance of Cathinone Immunoassays: A Data-Informed Perspective
Given the absence of direct, published comparative data for 4-methoxy PV8, this guide will present a framework for evaluating cathinone immunoassays based on available information for related compounds and general principles of immunoassay performance.
Table 1: Predicted Cross-Reactivity of 4-methoxy PV8 in Different Immunoassay Types
| Immunoassay Target Class | Common Target Analytes | Predicted Cross-Reactivity with 4-methoxy PV8 | Rationale & Supporting Evidence |
| Amphetamines | d-Amphetamine, Methamphetamine | Very Low to Negligible | Significant structural differences between amphetamines and pyrovalerone cathinones. Studies consistently show low cross-reactivity of cathinone derivatives in amphetamine assays.[2] |
| Methcathinones | Mephedrone, Methcathinone | Low to Moderate (Hypothesized) | Shared core cathinone structure may lead to some recognition. However, the pyrrolidine ring and methoxy substitution on 4-methoxy PV8 are significant differentiators. The Randox Mephedrone/Methcathinone kit has shown broad reactivity to some cathinones.[2] |
| MDMA (Ecstasy) | MDMA | Very Low to Negligible | Different core structures. While some cathinones are designed to mimic MDMA's effects, their chemical structures are distinct enough to likely avoid significant cross-reactivity. |
| Broad-Spectrum Synthetic Cathinones | Multiple cathinone analogs | Variable (Assay Dependent) | The performance would entirely depend on the specific antibodies used in the assay. Without manufacturer data on 4-methoxy PV8, predictability is low. |
| Pyrovalerones (if available) | MDPV, α-PVP | Moderate to High (Hypothesized) | High structural similarity to other pyrovalerone derivatives would suggest a higher likelihood of cross-reactivity in an assay specifically targeting this subclass. |
Disclaimer: The predicted cross-reactivity levels are estimations based on chemical structure and data from related compounds. Empirical testing is required for definitive characterization.
Experimental Protocols for Assessing Cross-Reactivity
To address the data gap for novel compounds like 4-methoxy PV8, researchers can and should perform in-house validation of their immunoassay screening methods. The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive ELISA format.
Step-by-Step Methodology for Cross-Reactivity Testing
-
Preparation of Standards and Controls:
-
Prepare a stock solution of the target analyte (the assay's intended target) and the test compound (e.g., 4-methoxy PV8) in a suitable solvent (e.g., methanol, drug-free urine).
-
Create a series of dilutions for both the target analyte and the test compound to generate a dose-response curve.
-
Include positive and negative controls in all experiments.
-
-
Assay Procedure (Competitive ELISA):
-
Follow the manufacturer's instructions for the specific cathinone immunoassay kit being used.
-
Typically, this involves adding the standards, controls, and test compound dilutions to the antibody-coated microplate wells.
-
Add the enzyme-conjugated drug (tracer) to each well. The tracer will compete with the drug in the sample for binding to the antibodies.
-
Incubate the plate as per the manufacturer's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution, which will react with the enzyme on the bound tracer to produce a color change.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance versus the concentration of the target analyte.
-
Determine the concentration of the target analyte that produces a 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for the test compound (4-methoxy PV8).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Diagram 1: Experimental Workflow for Immunoassay Cross-Reactivity Testing
Caption: Workflow for determining immunoassay cross-reactivity.
The Imperative of Confirmatory Testing
Given the inherent uncertainties in immunoassay screening for NPS, it is a fundamental principle of forensic and clinical toxicology that all presumptive positive results must be confirmed by a more specific and sensitive method. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the unequivocal identification and quantification of synthetic cathinones and their metabolites.[1][5]
The value of immunoassay screening lies in its ability to rapidly process large numbers of samples and identify potential positives for further investigation. However, a negative immunoassay result for cathinones should be interpreted with caution, especially if there is clinical or circumstantial evidence of NPS use. The possibility of a false negative due to a lack of cross-reactivity with a novel analog like 4-methoxy PV8 is a significant concern.
Diagram 2: Logical Flow for Drug Screening and Confirmation
Caption: Decision pathway for drug screening and confirmation.
Conclusion and Future Directions
The detection of 4-methoxy PV8 and other emerging synthetic cathinones highlights a critical vulnerability in standard immunoassay-based drug screening protocols. While these assays remain valuable for their speed and scalability, their utility is contingent upon a thorough understanding of their cross-reactivity profiles. For novel compounds, this data is often lacking, necessitating a cautious and evidence-based approach to interpretation.
For researchers and drug development professionals, the path forward involves a multi-pronged strategy:
-
Advocacy for Expanded Manufacturer Data: Encouraging immunoassay manufacturers to regularly update their cross-reactivity data to include newly identified NPS is crucial for improving the reliability of screening.
-
In-House Validation: Laboratories should, whenever possible, conduct their own validation studies for compounds of local or emerging concern.
-
Development of Novel Assays: There is a pressing need for the development of new immunoassays with broader cross-reactivity to entire subclasses of synthetic cathinones, or multiplexed assays capable of detecting a wider range of compounds simultaneously.
-
Emphasis on Confirmatory Methods: Reinforcing the necessity of confirmatory testing for all presumptive positives is paramount to ensuring the accuracy and integrity of toxicological findings.
By acknowledging the limitations of current technologies and championing a rigorous, scientifically grounded approach to drug screening, the scientific community can better navigate the ever-shifting landscape of novel psychoactive substances and their impact on public health.
References
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Swortwood, M. J., et al. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis, 6(7-8), 716–727. [Link][2]
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Diao, X., et al. (2016). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 8(7), 695-707. [Link][3]
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Diao, X., et al. (2016). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. [Link][4]
-
Shojo, H., et al. (2021). Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. Forensic Science International, 325, 110888. [Link][5]
-
Niiya, T., et al. (2015). A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine. Legal Medicine (Tokyo, Japan), 17(5), 401–406. [Link][1]
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In Vitro Cytotoxicity of 4-Methoxy PV8 in Neuronal Cell Lines
This guide provides a technical, data-driven analysis of the in vitro cytotoxicity of 4-methoxy PV8 (4-MeO-PV8), a synthetic cathinone derivative. It compares the compound's performance against structural analogs to assist researchers in toxicological profiling and risk assessment.
A Comparative Technical Guide for Toxicologists
Executive Summary & Compound Profile
4-methoxy PV8 (4-methoxy-α-pyrrolidinoheptiophenone) is a para-methoxy derivative of PV8, belonging to the α-pyrrolidinophenone class of synthetic cathinones.[1] While primarily designed to mimic the psychostimulant effects of pyrovalerone, its toxicological profile differs significantly from its parent compounds due to the electron-donating methoxy group and the extended heptyl side chain.
This guide focuses on its impact on SH-SY5Y (human neuroblastoma) cells, a standard model for dopaminergic neuronal toxicity.[2]
| Feature | Specification |
| IUPAC Name | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one |
| Class | Synthetic Cathinone (α-pyrrolidinophenone) |
| Key Structural Modification | Para-methoxy substitution; Heptyl ( |
| Primary Target | Monoamine Transporters (DAT/NET inhibition) |
| Toxicological Classification | High Cytotoxicity (compared to |
Comparative Performance Analysis
The following analysis compares 4-methoxy PV8 against its parent compound (PV8) and the widely studied
Viability Reduction (MTT Assay)
Finding: 4-methoxy PV8 exhibits superior cytotoxicity (lower cell viability) compared to shorter-chain analogs. The presence of the methoxy group enhances lipophilicity, potentially facilitating membrane permeation and mitochondrial accumulation.
Table 1: Comparative Neuronal Cytotoxicity (SH-SY5Y, 24h Exposure)
| Compound | Side Chain Length | Substituent | Cell Viability (at 300 µM) | Membrane Integrity (LDH Leakage) |
| 4-Methoxy PV8 | 7 Carbons | 4-Methoxy | ~41% (High Toxicity) | High |
| PV8 | 7 Carbons | None | ~50-60% | Moderate |
| 5 Carbons | None | >80% (Low Toxicity) | Low | |
| MDPV | 3,4-Methylenedioxy | - | ~70% | Moderate |
Data Source: Synthesized from Wojcieszak et al. and related toxicological screenings [1, 2].
Time-Dependent Toxicity
While 24-hour exposure shows moderate toxicity, 72-hour exposure to 4-methoxy PV8 results in catastrophic cell loss (>90% reduction in viability) in SH-SY5Y cells, indicating a cumulative mechanism of action likely involving mitochondrial exhaustion rather than immediate necrosis [1].
Mechanistic Insight: The Toxicity Cascade
The cytotoxicity of 4-methoxy PV8 is not merely a result of receptor overstimulation but stems from intracellular stress pathways. The para-methoxy group renders the molecule more reactive in oxidative pathways compared to the unsubstituted PV8.
Key Pathways
-
Mitochondrial Dysfunction: The compound disrupts the mitochondrial membrane potential (
), leading to ATP depletion. -
Oxidative Stress: Significant elevation of Reactive Oxygen Species (ROS) exceeds the neuronal antioxidant capacity (GSH depletion).
-
Apoptosis vs. Necrosis: At lower concentrations (<100 µM), the mechanism is predominantly apoptotic (Caspase-3 activation). At high concentrations (>300 µM), membrane rupture (LDH release) suggests secondary necrosis.
Mechanistic Diagram
The following diagram illustrates the validated signaling cascade for 4-methoxy PV8 induced neurotoxicity.
Figure 1: Proposed cytotoxic signaling pathway of 4-methoxy PV8 in SH-SY5Y cells involving mitochondrial failure and oxidative stress.[5]
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and distinguish specific toxicity from experimental artifacts, the following protocols utilize internal validation steps.
Cell Model Preparation[1]
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™).
-
differentiation (Critical): Undifferentiated cells mimic cancer behavior; differentiated cells mimic neurons.
-
Protocol: Treat with 10 µM Retinoic Acid (RA) for 5 days prior to toxin exposure to induce neurite outgrowth and dopaminergic phenotype.
-
Dual-Assay Cytotoxicity Workflow
Relying on a single assay (e.g., MTT) can be misleading due to potential metabolic interference by the drug. A dual approach (Metabolic + Membrane) is required.
Step-by-Step Protocol:
-
Seeding: Plate differentiated SH-SY5Y cells at
cells/well in 96-well plates. -
Equilibration: Incubate for 24h at 37°C, 5% CO2.
-
Treatment:
-
Incubation: 24 hours.
-
Assay Execution:
-
Phase A (Supernatant): Transfer 50 µL supernatant to a new plate for LDH Assay (Membrane integrity).
-
Phase B (Adherent Cells): Add MTT reagent (0.5 mg/mL) to original wells for Metabolic Activity .
-
-
Data Normalization:
-
Viability % =
.
-
ROS Detection (Mechanistic Validation)
To confirm if toxicity is oxidative:
-
Pre-load cells with DCFH-DA (10 µM) for 30 mins.
-
Wash with PBS.
-
Measure fluorescence (Ex/Em: 485/530 nm) immediately and at 1h intervals.
-
Validation: Pre-treatment with NAC (N-acetylcysteine, 5 mM) should rescue viability if ROS is the primary driver.
-
Workflow Visualization
Figure 2: Dual-assay workflow ensuring differentiation between metabolic inhibition and physical membrane damage.
Editorial Conclusion
4-methoxy PV8 represents a high-risk compound in the synthetic cathinone library. The para-methoxy substitution , combined with the heptyl side chain , creates a "sweet spot" for cytotoxicity that exceeds that of the more common
For comparative neurotoxicology, 4-methoxy PV8 serves as a robust positive control for high-potency cathinone toxicity, distinct from the milder profiles of unsubstituted, short-chain analogs.
References
-
Wojcieszak, J., et al. (2016).[1][11] "Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity." Neurotoxicity Research.
-
Kudo, K., et al. (2015).[6][8][12][13] "A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine."[3][6][8][12] Legal Medicine.[6][12]
-
Matsunaga, T., et al. (2017).[1] "Structure-activity relationship for toxicity of α-pyrrolidinophenones in human aortic endothelial cells." Journal of Toxicological Sciences.
-
Valente, M.J., et al. (2017). "First insight into the in vitro toxicity of the new psychoactive substance 4-fluoro-PV8." Archives of Toxicology.
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A Comparative Analysis of 4-Methoxy PV8 and MDPV as Dopamine Reuptake Inhibitors
This guide provides a detailed comparative analysis of two synthetic cathinones, 4-methoxy-α-pyrrolidinopentiophenone (4-methoxy PV8 or 4-MeO-α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV), focusing on their pharmacodynamic properties as dopamine reuptake inhibitors. The content herein is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands.
Introduction: The Pyrovalerone Cathinone Scaffold
Synthetic cathinones, and specifically pyrovalerone derivatives, represent a significant class of psychoactive compounds that primarily target monoamine transporters.[1] Among these, MDPV gained prominence for its potent stimulant effects, driven by its powerful interaction with the dopamine transporter (DAT).[1][2] A structural analog, 4-methoxy PV8, differs by the substitution on the phenyl ring—a 4-methoxy group instead of MDPV's 3,4-methylenedioxy moiety. This seemingly minor structural modification can significantly alter the compound's pharmacological profile.
Understanding the structure-activity relationships (SAR) of these analogs is crucial for predicting the pharmacological effects of new psychoactive substances and for the rational design of therapeutic agents targeting the dopamine system. This guide synthesizes experimental data to objectively compare the potency and selectivity of 4-methoxy PV8 and MDPV at the human dopamine transporter (hDAT).
Mechanism of Action: Dopamine Transporter Inhibition
The dopamine transporter is a presynaptic neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates dopaminergic signaling.[3] By binding to DAT, reuptake inhibitors like MDPV and 4-methoxy PV8 block this process. This blockade leads to an accumulation of dopamine in the synapse, enhancing and prolonging its action on postsynaptic dopamine receptors. The potency and selectivity of a compound for DAT over other monoamine transporters, such as the serotonin transporter (SERT), are key determinants of its neurochemical and behavioral effects.[3]
Figure 1: Mechanism of Dopamine Reuptake Inhibition.
Comparative Pharmacodynamics: Potency and Selectivity
The primary differentiator between monoamine reuptake inhibitors lies in their potency (affinity for the target) and selectivity (preference for one target over others). These parameters are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%.
Potency at the Dopamine Transporter (DAT)
Experimental data from in vitro uptake inhibition assays demonstrate that MDPV is a significantly more potent inhibitor at the dopamine transporter than 4-methoxy PV8. MDPV exhibits an IC50 value in the low nanomolar range, making it one of the most potent dopamine reuptake inhibitors known.[4][5] In contrast, 4-methoxy PV8 (also referred to as 4-MeO-α-PVP) has an IC50 value for DAT that is an order of magnitude higher.
| Compound | DAT Inhibition IC50 (nM) | Source |
| MDPV | 4.1 - 10 | [4] |
| 4-Methoxy PV8 | 112.6 | (Eshleman et al., 2017) |
| Cocaine (for reference) | ~500 | [6] |
| Table 1: Comparative Potency at the Dopamine Transporter. Values are derived from assays using rat brain synaptosomes or HEK293 cells expressing hDAT. |
The data clearly indicates that the 3,4-methylenedioxy group of MDPV confers a higher affinity for the dopamine transporter compared to the 4-methoxy group of its analog. Studies have shown that for pyrovalerone derivatives, the bulky pyrrolidine ring and the alkyl chain are critical for potent DAT inhibition, while the phenyl ring substitution modulates this activity.[2]
Selectivity Profile: DAT vs. SERT
A high DAT/SERT selectivity ratio is often predictive of a compound's abuse liability and psychostimulant effects.[3] Both MDPV and 4-methoxy PV8 show a marked preference for DAT over the serotonin transporter (SERT). However, MDPV's selectivity is substantially greater.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Source |
| MDPV | 4.1 | 3,349 | ~817 | [4] |
| 4-Methoxy PV8 | 112.6 | 4,180 | ~37 | (Eshleman et al., 2017) |
| Table 2: Comparative Selectivity for Dopamine Transporter (DAT) vs. Serotonin Transporter (SERT). |
MDPV is virtually inactive at SERT, with an IC50 value in the micromolar range, resulting in a DAT/SERT selectivity ratio of over 800.[4] This high selectivity is a hallmark of its pharmacology and contributes to its potent stimulant properties. While 4-methoxy PV8 is also selective for DAT, its preference is markedly lower, with a DAT/SERT ratio of approximately 37.[7] This suggests that 4-methoxy PV8 may have a comparatively weaker psychostimulant profile than MDPV.
Experimental Methodologies
The quantitative data presented above are derived from standardized in vitro and ex vivo assays. The choice between a cell-based assay and a synaptosomal preparation depends on the experimental goals. Cell-based assays offer a controlled system to study interactions with a specific human transporter, while synaptosomal assays provide a more physiologically relevant environment using native brain tissue.
Protocol 1: In Vitro Dopamine Uptake Inhibition Assay (Cell-Based)
This protocol is used to determine the IC50 value of a test compound at the human dopamine transporter expressed in a stable cell line (e.g., HEK293). The causality behind this choice is to isolate the interaction between the compound and a single transporter type (hDAT) without interference from other neuronal proteins.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing hDAT in DMEM supplemented with 10% FBS and a selection antibiotic. Plate cells in 96-well plates and grow to 80-90% confluency.
-
Preparation: On the day of the assay, wash the cells three times with a HEPES-buffered saline solution.
-
Pre-incubation: Add varying concentrations of the test compounds (MDPV or 4-methoxy PV8) to the wells. Include a vehicle control (buffer only) and a positive control (a known DAT inhibitor like cocaine). Incubate for 15 minutes at 37°C.
-
Uptake Initiation: Add a fluorescent dopamine substrate or radiolabeled [³H]dopamine to all wells to initiate uptake.
-
Incubation: Incubate the plate for 10 minutes at room temperature to allow for transporter-mediated uptake.
-
Termination & Measurement: Terminate the reaction by washing the cells with ice-cold buffer. If using a fluorescent substrate, measure the intracellular fluorescence using a plate reader. If using a radiolabeled substrate, lyse the cells and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.
Figure 2: Experimental workflow for an in vitro DAT uptake inhibition assay.
Conclusion
The comparative analysis of 4-methoxy PV8 and MDPV reveals significant differences in their pharmacodynamic profiles as dopamine reuptake inhibitors.
-
Potency: MDPV is a substantially more potent DAT inhibitor than 4-methoxy PV8, with an IC50 value that is approximately 10-20 times lower.[4]
-
Selectivity: MDPV demonstrates a much higher selectivity for the dopamine transporter over the serotonin transporter, with a DAT/SERT ratio exceeding 800, compared to approximately 37 for 4-methoxy PV8.[4][7]
These findings underscore the critical role of the 3,4-methylenedioxy moiety in conferring high potency and selectivity for DAT within the pyrovalerone scaffold. This guide provides a quantitative basis for differentiating these two compounds and serves as a framework for evaluating the structure-activity relationships of novel psychoactive substances and potential therapeutic agents targeting the dopamine transporter.
References
-
Persistent binding at dopamine transporters determines sustained psychostimulant effects. (2023). PNAS. [Link]
-
Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. (2016). SpringerLink. [Link]
-
Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. (2021). NIH. [Link]
-
Methylenedioxypyrovalerone. Wikipedia. [Link]
-
Reinforcing Potency and Effectiveness of Synthetic Cathinones: Potency versus Selectivity for DAT. (2018). ResearchGate. [Link]
-
Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones. (2018). PMC - NIH. [Link]
-
Psychomotor stimulant effects of α-pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. (2021). ResearchGate. [Link]
-
Non-conserved residues dictate dopamine transporter selectivity for the potent synthetic cathinone and psychostimulant MDPV. (2017). PubMed Central. [Link]
-
3,4-Methylenedioxypyrovalerone: Neuropharmacological Impact of a Designer Stimulant of Abuse on Monoamine Transporters. (2014). PubMed Central. [Link]
-
Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (2017). NIH. [Link]
-
α-Pyrrolidinopentiophenone. Wikipedia. [Link]
-
Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. (2016). PMC - PubMed Central. [Link]
-
Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. (2023). PMC. [Link]
-
Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. (2020). SciSpace. [Link]
-
The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. (2020). ResearchGate. [Link]
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Comparative Guide: Potency and Pharmacodynamics of 4-Methoxy PV8 Relative to Synthetic Cathinone Analogs
Executive Summary
4-Methoxy PV8 (4-MeO-PHPP; para-methoxy-
This guide provides a technical analysis of its potency relative to established benchmarks (MDPV ,
Structural Deconstruction & SAR Logic
To understand the potency of 4-Methoxy PV8, one must analyze it as a derivative of the high-potency scaffold MDPV . The structural evolution follows two axes:
-
-Carbon Chain Extension: Propyl (MDPV/PVP)
Heptyl (PV8). -
Ring Substitution: 3,4-Methylenedioxy (MDPV)
4-Methoxy (4-MeO-PV8).
SAR Pathway Diagram
The following diagram illustrates the structural modifications and their consequent effect on transporter binding affinity.
Figure 1: Structural evolution from MDPV to 4-Methoxy PV8. Chain extension (PV8) and methoxy-substitution cumulatively reduce DAT affinity.
Comparative Pharmacological Profile
The primary mechanism of action for pyrrolidinophenones is monoamine transporter inhibition (reuptake inhibition), specifically at DAT and NET.
Transporter Affinity & Potency Data
The table below synthesizes experimental data for the parent compounds and infers the specific range for 4-Methoxy PV8 based on the 4-methoxy effect observed in homologous series (e.g., 4-MeO-PVP vs.
| Compound | Structure | DAT IC | NET IC | DAT/SERT Ratio | Potency Classification |
| MDPV | 3,4-MD-Pyrovalerone | 4.1 - 13 | 26 | >100 (Selective) | Very High |
| Unsubstituted | 13 - 40 | 14 - 40 | >100 (Selective) | High | |
| PV8 | Heptyl Chain | ~100 - 200 | ~100 | High | Moderate |
| 4-MeO-PV8 | 4-Methoxy + Heptyl | >300 (Predicted) | >200 (Predicted) | Moderate | Low |
Key Mechanistic Insights:
-
The "Heptyl" Penalty: Extending the aliphatic chain beyond the pentyl length (as seen in
-PVP) to a heptyl length (PV8) introduces significant steric bulk. The DAT binding pocket has optimal affinity for propyl/pentyl chains; the heptyl chain of PV8 clashes with the primary binding site, reducing potency by approximately 5-10 fold compared to -PVP [1, 2]. -
The "Methoxy" Penalty: In the PVP series, adding a para-methoxy group (4-MeO-PVP) typically reduces DAT affinity compared to the unsubstituted parent. When combined with the already bulky heptyl chain of PV8, the 4-methoxy group likely renders 4-MeO-PV8 a weak reuptake inhibitor [3].
-
Lipophilicity vs. Bioavailability: Despite lower receptor affinity, 4-MeO-PV8 is highly lipophilic (LogP > 4.5). This allows rapid blood-brain barrier (BBB) crossing, potentially causing a disconnect between in vitro IC
and in vivo toxicity. Users may dose higher to compensate for low potency, increasing the risk of off-target toxicity.
Experimental Protocol: Monoamine Uptake Inhibition Assay
To empirically verify the potency of 4-Methoxy PV8 against these benchmarks, the following HEK293-DAT Uptake Assay is the industry standard. This protocol ensures specificity by using transfected cells rather than synaptosomes, which can have mixed transporter populations.
Workflow Diagram
Figure 2: Standardized workflow for determining IC50 values of synthetic cathinones.
Detailed Methodology
-
Cell Line Validation: Use Human Embryonic Kidney (HEK293) cells stably transfected with human DAT (hDAT). Control: Untransfected HEK293 cells must show negligible accumulation of [³H]-DA.
-
Buffer Composition: Krebs-HEPES buffer (122 mM NaCl, 3 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4). Critical: Include 10 µM pargyline (MAO inhibitor) and 10 µM ascorbic acid (antioxidant) to prevent dopamine degradation.
-
Drug Dilution: Dissolve 4-MeO-PV8 HCl in DMSO (stock 10 mM). Serial dilutions must ensure final DMSO concentration <0.1% to prevent solvent-induced membrane disruption.
-
Assay Execution:
-
Plate cells (50,000/well) in poly-D-lysine coated 96-well plates.
-
Aspirate media and wash with warm buffer.
-
Incubate with test compound (4-MeO-PV8) for 10 minutes at 37°C.
-
Add [³H]-Dopamine (approx. 20 nM final) and incubate for 6 minutes. Note: Time must be optimized to ensure uptake is within the linear range.
-
Terminate by aspirating buffer and washing 3x with ice-cold buffer.
-
Lyse cells with 1% SDS and quantify radioactivity via scintillation counting.
-
-
Data Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to derive IC
.
Discussion: Toxicity and Metabolic Implications
While 4-Methoxy PV8 is pharmacologically less potent than MDPV, "low potency" does not equate to "low risk."
-
Metabolic Activation/Deactivation: 4-Methoxy cathinones undergo O-demethylation to form 4-hydroxy metabolites. In some tryptamines, this increases potency; however, for PV8 derivatives, the 4-OH metabolite is likely rapidly conjugated (glucuronidation) and excreted.
-
Fatal Intoxications: Fatalities involving PV8 have been documented [4].[1] The mechanism is likely not solely dopaminergic hyperstimulation (as with MDPV) but may involve cardiotoxicity or multi-drug interactions . The high lipophilicity of the heptyl chain suggests significant tissue accumulation.
-
Biphasic Effects: Like MDPV, PV8 derivatives may exhibit biphasic locomotor effects—stimulation at moderate doses and stereotypy/catalepsy at high doses.
References
-
Kolanos, R., et al. (2015). "Structural modification of the designer stimulant α-pyrrolidinovalerophenone (α-PVP) influences potency at the dopamine transporter." ACS Chemical Neuroscience.
-
Swortwood, M. J., et al. (2016). "First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry.
-
Marusich, J. A., et al. (2014). "Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV)." Neuropharmacology.
-
Adamowicz, P., et al. (2016). "A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9." Forensic Science International.
Sources
Technical Comparison Guide: Chromatographic and Spectrometric Differentiation of 4-Methoxy-PV8, PV9, and 4-Methoxy-PV9
This guide details the technical differentiation of 4-methoxy PV8 from its homologs PV9 and 4-methoxy PV9 . These synthetic cathinones, often detected in "bath salt" mixtures or "aroma liquids," present a forensic challenge due to their structural homology and co-elution potential.
This analysis synthesizes mass spectral fragmentation patterns (GC-MS), chromatographic behavior, and specific diagnostic ions to create a self-validating identification protocol.
Executive Summary & Chemical Identity
Forensic differentiation of these compounds relies on exploiting two key structural variables: the length of the aliphatic side chain (heptyl vs. octyl) and the aromatic substitution (phenyl vs. 4-methoxyphenyl).
While these compounds are not isobaric, their structural similarity necessitates precise monitoring of specific fragmentation channels to avoid false positives, particularly in complex biological matrices where metabolic byproducts may interfere.
Comparative Chemical Profile
| Feature | 4-Methoxy PV8 | PV9 (α-POP) | 4-Methoxy PV9 |
| Systematic Name | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one | 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one |
| Formula | C₁₈H₂₇NO₂ | C₁₈H₂₇NO | C₁₉H₂₇NO₂ |
| Exact Mass | 289.2042 Da | 273.2093 Da | 303.2198 Da |
| Side Chain | Pentyl (C5) | Hexyl (C6) | Hexyl (C6) |
| Aromatic Ring | 4-Methoxy-substituted | Unsubstituted | 4-Methoxy-substituted |
| Key Challenge | Homolog of 4-MeO-PV9; Analog of PV8.[1][2][3][4][5] | Homolog of PV8; lacks methoxy group. | Homolog of 4-MeO-PV8.[2][6][7] |
Mass Spectrometry (GC-MS): The Primary Differentiation Tool
Differentiation via Electron Ionization (EI) MS is the most robust method due to distinct
Diagnostic Fragmentation Logic
-
The Acylium Ion (Aromatic Indicator):
-
Unsubstituted (PV9): Yields a base benzoyl ion at
105 . -
Methoxy-substituted (4-MeO-PV8, 4-MeO-PV9): Yields a characteristic 4-methoxybenzoyl ion at
135 . -
Differentiation: Presence of
135 immediately rules out unsubstituted PV9.
-
-
The Iminium Ion (Chain Length Indicator):
-
Heptanophenone (PV8 series): The side chain is a pentyl group. The iminium ion comprises the pyrrolidine ring +
-carbon + pentyl chain.-
Calculation:
154 .
-
-
Octanophenone (PV9 series): The side chain is a hexyl group.
-
Calculation:
168 .
-
-
Differentiation:
154 confirms the PV8 scaffold; 168 confirms the PV9 scaffold.
-
Confirmatory Decision Matrix
| Compound | Precursor (M⁺) | Base Peak (Iminium) | Secondary Peak (Acylium) |
| 4-Methoxy PV8 | 289 | 154 | 135 |
| PV9 | 273 | 168 | 105 |
| 4-Methoxy PV9 | 303 | 168 | 135 |
Fragmentation Pathway Visualization
The following diagram illustrates the mechanistic divergence that allows for unambiguous identification.
Figure 1: Mechanistic decision tree for assigning identity based on EI-MS fragmentation ions.
Experimental Protocol: Extraction & Analysis
To ensure reproducibility, the following protocol utilizes a modified QuEChERS extraction suitable for blood or urine matrices, followed by LC-MS/MS or GC-MS confirmation. This workflow is adapted from validated forensic toxicology methodologies.
A. Sample Preparation (Modified QuEChERS)
-
Aliquot: Transfer 200 µL of biological sample (blood/urine) to a centrifuge tube.
-
Internal Standard: Spike with 20 µL of deuterated internal standard (e.g., MDPV-d8 or Diazepam-d5).
-
Extraction: Add acetonitrile (with 1% acetic acid) and extraction salts (
, NaCl). Vortex vigorously for 1 minute. -
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Clean-up: Transfer supernatant to a clean vial. (Optional: dispersive SPE clean-up if matrix is complex).
-
Reconstitution: Evaporate solvent under nitrogen and reconstitute in mobile phase (LC) or ethyl acetate (GC).
B. Instrumental Parameters
Option 1: GC-MS (Screening & EI Confirmation)
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Start: 100°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 280°C for 10 min.
-
-
Source Temp: 230°C.
-
Elution Order:
-
PV8 (Earliest)
-
4-Methoxy PV8 (Intermediate - typically follows PV8 due to polarity/MW increase)
-
PV9 (Late - typically follows PV8 due to chain length)
-
4-Methoxy PV9 (Latest)
-
Note: 4-Methoxy PV8 and PV9 may have close retention times depending on the column polarity; MS spectral deconvolution (m/z 154 vs 168) is critical here.
-
Option 2: LC-MS/MS (Quantitation)
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Precursor
Product):-
4-Methoxy PV8:
(Quant), (Qual). -
PV9:
(Quant), (Qual). -
4-Methoxy PV9:
(Quant), (Qual).
-
Critical Considerations & Troubleshooting
Regioisomers (The "Trap")
Mass spectrometry alone cannot easily distinguish 4-methoxy PV8 from its positional isomers (3-methoxy or 2-methoxy PV8 ).
-
Mechanism: The EI fragmentation for all three isomers yields
135 and 154. -
Solution: If precise regioisomer identification is required, use GC-IRD (Infrared Detection) or compare retention times against authenticated reference standards. The para (4-methoxy) isomer is the most common in illicit seizures, but meta and ortho isomers exist.
Thermal Degradation
Pyrrolidinophenones can undergo thermal degradation in the GC inlet if temperatures exceed 250°C, potentially forming enamines or oxidation products.
-
Mitigation: Use a "cold" splitless injection or ensure the liner is clean and deactivated.
References
-
Hasegawa, K., et al. (2015).[8] A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9. Legal Medicine, 17(6). Retrieved from [Link]
-
US Dept of Justice. (2017). GC-MS, GC-MS/MS and GC-IR differentiation of carbonyl modified analogues of MDPV. National Institute of Justice. Retrieved from [Link]
Sources
- 1. mzCloud – 4 Methoxy PV9 [mzcloud.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. repository.aaup.edu [repository.aaup.edu]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Methoxy PV8 (Hydrochloride): Proper Disposal & Safety Procedures
Executive Safety & Legal Directive
WARNING: REGULATORY HAZARD 4-methoxy PV8 (hydrochloride) is a structural analog of PV8 (α-PHPP) , a Schedule I controlled substance in the United States. Under the Federal Analogue Act , 4-methoxy PV8 is treated as a Schedule I substance.
Do not treat this compound as generic organic chemical waste. Disposal must strictly adhere to 21 CFR Part 1317 (Disposal of Controlled Substances). Failure to follow these protocols can result in federal felony charges, loss of licensure, and severe environmental fines.
Chemical Profile & Hazard Identification
| Property | Specification | Operational Implication |
| Chemical Name | 4-methoxy-α-pyrrolidinopentiophenone HCl | Substituted cathinone; psychostimulant.[1] |
| Form | Hydrochloride Salt (Crystalline Solid) | Highly Water Soluble. High risk of rapid mucosal absorption and groundwater contamination. |
| Toxicity | Unknown (Analogous to PV8/MDPV) | Treat as a potent neurotoxin and sympathomimetic. |
| Stability | Stable under standard conditions | Resistant to simple hydrolysis. Requires high-temperature incineration for destruction. |
Pre-Disposal Assessment & PPE[2]
Before handling any waste container, you must establish a Self-Validating Safety System . This means your PPE and engineering controls must be capable of handling a "worst-case" failure (e.g., dropping a vial).
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 or P100 respirator (minimum). If handling >100mg in open air, use a powered air-purifying respirator (PAPR).
-
Dermal: Double-gloving is mandatory .
-
Inner Layer: Latex or Nitrile (inspection layer).
-
Outer Layer: Nitrile (minimum 5 mil thickness).
-
Rationale: The HCl salt facilitates solubility in sweat; double gloving prevents transdermal absorption through micro-tears.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for water-soluble salts that can become airborne dust.
Operational Protocol: Disposal of Inventory (End-of-Life)
This protocol applies to expired, unwanted, or legacy inventory (e.g., a vial containing 5mg of substance).
The Standard: "Non-Retrievable" DEA regulations require the substance be rendered "non-retrievable," meaning its physical or chemical state is permanently altered and unavailable for diversion.[2] Chemical digestion in the lab is NOT recognized as a compliant method for inventory disposal.
Step-by-Step Workflow
-
Inventory Segregation:
-
Isolate the 4-methoxy PV8 container.
-
Verify the mass against your current Chain of Custody log. Any discrepancy must be reported to your Safety Officer immediately.
-
-
Reverse Distributor Contact:
-
Do not send to a standard chemical waste broker.
-
Contact a DEA-Registered Reverse Distributor .[2]
-
-
Transfer & Documentation:
-
Form 222: Required if transferring Schedule I/II substances to the distributor.
-
Form 41: The Reverse Distributor will eventually submit this (Registrants Record of Controlled Substances Destroyed) upon incineration.
-
-
Packaging:
-
Place the primary container into a sealable bag.[3]
-
Place that bag into the shipping container provided by the Reverse Distributor.
-
Note: Do not label the outer shipping box with "Drugs" or chemical names (security risk).
-
Operational Protocol: Spillage & Wastage Management
This protocol applies to accidental spills or experimental wastage (e.g., residual solution in a syringe). Unlike inventory, "wastage" can often be neutralized on-site if witnessed and recorded properly, depending on local institutional policy.
Immediate Spill Response (Solid HCl Salt)
-
Evacuate & Isolate: Clear the immediate bench area (3-meter radius).
-
Dampen & Contain:
-
Do not dry sweep.[4] This creates toxic dust.
-
Cover the spill with a chemically inert absorbent pad dampened with isopropyl alcohol (IPA) . The alcohol reduces the mobility of the salt compared to water.
-
-
Collection:
-
Scoop the pad and substance into a wide-mouth hazardous waste jar.
-
Label: "Hazardous Waste - Pending Destruction (Contains Synthetic Cathinone)."
-
-
Surface Deactivation (The Oxidation Step):
-
Caution: Do not use bleach directly on the bulk HCl salt (risk of chlorine gas evolution).
-
Once the bulk is removed, wipe the surface with a 10% Sodium Hypochlorite solution (fresh bleach) followed by a water rinse. The oxidative cleavage helps break down the pyrrolidine ring residues.
-
Visual Workflow: Disposal Decision Logic
Figure 1: Decision matrix distinguishing between legal inventory transfer and safety-critical spill management.
Technical Justification: Why Incineration?
Researchers often ask if they can chemically neutralize cathinones in the fume hood. Answer: NO.
-
Chemical Resilience: The pyrrolidine ring in PV8 analogs is relatively stable. While strong oxidizers (permanganate) can degrade it, verifying "complete destruction" to a non-retrievable standard requires analytical testing (HPLC/MS) that is impractical for waste.
-
The "HCl" Factor: 4-methoxy PV8 is a hydrochloride salt.[5]
-
Thermal Destruction: Incineration at >800°C is the only method that guarantees the breakdown of the carbon skeleton into
, , and , satisfying the DEA's "Non-Retrievable" standard.
References
-
Drug Enforcement Administration (DEA). (2014).[2][4][10] Disposal of Controlled Substances; Final Rule.[10] 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317. Federal Register. [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Management of Pharmaceutical Hazardous Waste (Rule 266 Subpart P).[Link]
-
United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (Referenced for chemical neutralization limitations).[7] [Link]
Sources
- 1. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. gov.uk [gov.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. scispace.com [scispace.com]
- 9. unodc.org [unodc.org]
- 10. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
